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  • Product: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
  • CAS: 1422772-78-8

Core Science & Biosynthesis

Foundational

"2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" properties

Technical Whitepaper: 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid Subtitle: Strategic Scaffold Design for Kinase Inhibition and Heterocyclic Functionalization Executive Summary & Structural Significance In the la...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid

Subtitle: Strategic Scaffold Design for Kinase Inhibition and Heterocyclic Functionalization

Executive Summary & Structural Significance

In the landscape of modern medicinal chemistry, the pyrrolo[2,3-b]pyrazine core (also known as 4,7-diazaindole) has emerged as a privileged bioisostere of the widely utilized 7-azaindole. The specific derivative 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8) represents a high-value "bifunctional warhead."

Its significance lies in its orthogonal reactivity:

  • C2-Bromine (Pyrazine ring): An electrophilic site primed for Palladium-catalyzed cross-couplings (

    
     or Suzuki-Miyaura), allowing extension into the solvent-exposed regions of a protein binding pocket.
    
  • C7-Carboxylic Acid (Pyrrole ring): A versatile handle for amide coupling, crucial for establishing hydrogen bond networks (often interacting with the hinge region of kinases) or modulating physicochemical properties like solubility (LogD).

This guide details the physicochemical profile, synthetic pathways, and therapeutic utility of this scaffold, designed for researchers optimizing ATP-competitive inhibitors.

Physicochemical Profile

Understanding the fundamental properties of this intermediate is critical for predicting its behavior in solution and biological systems.

Table 1: Key Physicochemical Properties

PropertyValueContextual Note
CAS Number 1422772-78-8Specific to the 2-Br, 7-COOH isomer.[1][2][3]
Molecular Formula

High atom economy scaffold.
Molecular Weight 242.03 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Appearance Brown/Tan SolidTypical of electron-deficient nitrogen heterocycles.
Calculated LogP ~1.3 - 1.6Moderately lipophilic; suitable for cell permeability.
Acidity (pKa) ~3.5 (COOH), ~12.5 (NH)The pyrazine ring lowers the pKa of the pyrrole NH compared to indole.
Topological PSA ~75

Good predictor for oral bioavailability (Rule of 5 compliant).

Synthetic Architecture

The synthesis of this molecule requires a strategy that differentiates the reactivity of the pyrazine and pyrrole rings. Direct carboxylation of the core is challenging; therefore, a stepwise "construct and oxidize" approach is the industry standard for high purity.

Retrosynthetic Logic (Graphviz Diagram)

The following diagram illustrates the divergent synthesis and functionalization logic.

G Start 3,5-Dibromopyrazin-2-amine Sonogashira Sonogashira Coupling (TMS-Acetylene) Start->Sonogashira Cyclization Cyclization (t-BuOK / DMF) Sonogashira->Cyclization Core 2-Bromo-5H-pyrrolo[2,3-b]pyrazine (The Core) Cyclization->Core Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Core->Vilsmeier C7 Functionalization Aldehyde C7-Aldehyde Intermediate Vilsmeier->Aldehyde Oxidation Pinnick Oxidation (NaClO2) Aldehyde->Oxidation Target Target: 2-Br-7-COOH Derivative Oxidation->Target

Figure 1: Stepwise synthetic route from commercially available aminopyrazine precursors to the target acid.

Detailed Experimental Protocols

Note: These protocols are synthesized from established methodologies for pyrrolopyrazine derivatives. Always perform a risk assessment before handling brominated heterocycles.

Phase 1: Synthesis of the Core (2-bromo-5H-pyrrolo[2,3-b]pyrazine)

This step constructs the bicyclic system while preserving the C2-bromine.

  • Reagents: 3,5-Dibromopyrazin-2-amine (1.0 eq), Trimethylsilylacetylene (1.2 eq),

    
     (0.05 eq), CuI (0.1 eq), TEA (3.0 eq), THF (anhydrous).
    
  • Procedure:

    • Dissolve 3,5-dibromopyrazin-2-amine in degassed THF under

      
      .
      
    • Add TEA, CuI, and Pd catalyst. Stir for 10 min.

    • Dropwise add TMS-acetylene. Heat to 50°C for 12 hours.

    • Workup: Filter through Celite, concentrate.

    • Cyclization: Redissolve the intermediate in DMF. Add t-BuOK (2.0 eq) and heat to 80°C for 4 hours. (The base promotes both desilylation and ring closure).

    • Purification: Quench with water. The product often precipitates. If not, extract with EtOAc. Flash chromatography (Hex/EtOAc) yields the 2-bromo core.

Phase 2: C7-Formylation (Vilsmeier-Haack)

Electrophilic aromatic substitution occurs preferentially at C7 (beta to pyrrole nitrogen).

  • Reagents:

    
     (1.5 eq), DMF (5.0 eq), DCM.
    
  • Procedure:

    • Cool DMF to 0°C. Dropwise add

      
       to generate the Vilsmeier salt (white precipitate forms). Stir 30 min.
      
    • Dissolve the Phase 1 product in DCM and add to the salt mixture at 0°C.

    • Reflux for 2-4 hours.

    • Hydrolysis: Pour into crushed ice/NaOAc solution to hydrolyze the iminium intermediate to the aldehyde.

    • Yield: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde.

Phase 3: Pinnick Oxidation (Aldehyde to Acid)

This method is chosen over permanganate to avoid over-oxidation or bromination side reactions.

  • Reagents: C7-Aldehyde (1.0 eq),

    
     (3.0 eq), 
    
    
    
    (buffer), 2-methyl-2-butene (scavenger), t-BuOH/Water (3:1).
  • Procedure:

    • Dissolve aldehyde in t-BuOH/Water. Add 2-methyl-2-butene (to scavenge HOCl byproduct).

    • Add

      
       followed by 
      
      
      
      portion-wise at room temperature.
    • Monitor by TLC (Aldehyde spot disappears; baseline acid spot appears).

    • Isolation: Acidify to pH 3 with 1N HCl. The target 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid typically precipitates. Filter and wash with cold water.

Therapeutic Applications & SAR Logic

This molecule is a scaffold of choice for Janus Kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Mechanism of Action (Binding Mode)
  • Hinge Binding: The pyrrole NH and pyrazine N4 often form a bidentate hydrogen bond motif with the ATP-binding hinge region of the kinase.

  • Solvent Front: The C7-COOH (converted to an amide) directs substituents toward the solvent front, improving solubility and metabolic stability.

  • Selectivity: The pyrazine ring lacks the C-H found in 7-azaindole (position 5), reducing metabolic liability (oxidation) and altering the electronic shape to avoid clashes in the gatekeeper region of certain kinases.

SAR Decision Matrix (Graphviz Diagram)

SAR Center 2-Br-5H-pyrrolo[2,3-b]pyrazine-7-COOH Amide C7-Amide Formation (Solubility/Solvent Front) Center->Amide Suzuki C2-Suzuki Coupling (Hydrophobic Pocket) Center->Suzuki NAlk N5-Alkylation (Rare: Usually prodrugs) Center->NAlk Optional Kinase JAK/SYK/FGFR Inhibition Amide->Kinase ADME Improved LogD & Metabolic Stability Amide->ADME Suzuki->Kinase

Figure 2: Structure-Activity Relationship (SAR) workflow utilizing the orthogonal handles of the scaffold.

Handling & Safety (E-E-A-T)

  • Hazard Identification: The molecule contains a reactive bromide and an acidic proton. It is likely a skin and eye irritant (H315, H319).

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). The aldehyde intermediate (Phase 2) is air-sensitive; the acid is stable but hygroscopic.
    
  • Solubility: Soluble in DMSO and DMF.[4] Limited solubility in DCM or water unless deprotonated (basic pH).

References

  • National Institutes of Health (NIH). (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. PubMed Central. Retrieved January 29, 2026, from [Link]

  • Han, X., et al. (2014). Discovery of pyrrolo[2,3-b]pyrazine derivatives as novel inhibitors of FGFR kinases. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for pyrrolopyrazine synthesis logic).
  • American Elements. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine Properties. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: A Cornerstone Scaffold for Kinase Inhibitor Development

Abstract This technical guide provides an in-depth analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid , a heterocyclic building block of significant interest in medicinal chemistry and drug development. We w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid , a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into the strategic importance of its core scaffold, and present a detailed examination of its synthesis and purification. The primary application of this molecule as a key intermediate in the creation of potent kinase inhibitors will be highlighted, with a particular focus on its role in the development of therapeutics targeting Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Core Compound Identification and Physicochemical Properties

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a specialized chemical intermediate valued for its unique bicyclic structure, which mimics the purine core of ATP. This structural feature makes it an ideal starting point for the design of competitive kinase inhibitors. Its definitive identifier is its CAS Number.

Chemical Abstract Service (CAS) Number : 1422772-78-8[1][2][3]

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics as compiled from leading chemical suppliers.

PropertyValueSource(s)
Molecular Formula C₇H₄BrN₃O₂[1][2]
Molecular Weight 242.03 g/mol [1][2]
Appearance Brown solid[1]
Purity Typically ≥97%[1]
Storage Conditions Store at 0-8 °C, Refrigerator[1]
SMILES O=C(O)C1=CNC2=NC=C(Br)N=C12[1]
InChI Key GMNHPDGWLWPFSV-UHFFFAOYSA-N[2]

The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 5H-pyrrolo[2,3-b]pyrazine core is considered a "privileged scaffold" in drug discovery.[4] This is because its structure, a deaza-isostere of adenine, can be readily modified to bind to the ATP-binding pocket of a wide range of protein kinases.[5] Kinases are a class of enzymes that play a central role in cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer.[6][7]

The strategic value of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid lies in its pre-functionalized handles at the 2 and 7 positions. The bromine atom at the C2 position and the carboxylic acid at the C7 position serve as versatile anchor points for synthetic elaboration, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Functionalization potential of the pyrrolo[2,3-b]pyrazine scaffold.

Synthesis and Purification Protocol: A Field-Proven Approach

The synthesis of pyrrolo[2,3-b]pyrazine derivatives often involves multi-step sequences. A common and effective strategy involves the protection of the pyrrole nitrogen (N5) to enhance stability and control reactivity during subsequent cross-coupling reactions.[8] A tosyl (p-toluenesulfonyl) group is an excellent choice for this purpose due to its robustness and established deprotection conditions.

Part A: Synthesis of the Protected Intermediate (2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine)

This protocol is adapted from methodologies described for the synthesis of related compounds and represents a robust pathway to the key protected intermediate.[8][9]

Expert Rationale: The use of a mild base like sodium tert-butoxide is crucial. Stronger bases can lead to unwanted side reactions and decomposition. The tosyl protecting group is introduced to prevent N-alkylation or other side reactions at the pyrrole nitrogen in subsequent steps.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the starting material (e.g., a suitable pyrazine precursor) in an anhydrous solvent such as N,N-dimethylacetamide (DMA).

  • Base Addition: Add a mild base, such as sodium tert-butoxide (1.1 equivalents), to the solution.

  • Cyclization: Heat the reaction mixture to between 40-100°C and stir for 0.5-2 hours to facilitate the formation of the pyrrolo[2,3-b]pyrazine ring system.[9] Monitor the reaction by TLC or LC-MS.

  • Protection: Cool the reaction mixture to room temperature. Add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Completion: Allow the reaction to stir at room temperature for 1-2 hours until the starting material is consumed.

  • Workup and Purification: Pour the reaction mixture into a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v).[8] The resulting precipitate is collected by filtration. The crude solid is then purified by recrystallization from a solvent mixture such as ethyl acetate/petroleum ether to yield the pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[8][9]

Part B: Conversion to the Final Carboxylic Acid

The conversion of the protected intermediate to the final product, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, typically involves two key transformations: introduction of the carboxylic acid moiety at C7 and removal of the tosyl protecting group. These steps can be complex and may require specialized organometallic or carboxylation techniques, followed by a standard deprotection reaction (e.g., hydrolysis).

Synthesis_Workflow Start Pyrazine Precursor Cyclization Step 1: Base-mediated Ring Formation Start->Cyclization Protection Step 2: N-Tosylation (Protection) Cyclization->Protection Intermediate Protected Intermediate: 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Protection->Intermediate Carboxylation Step 3: C7 Carboxylation Intermediate->Carboxylation Deprotection Step 4: Tosyl Deprotection Carboxylation->Deprotection Final_Product Final Product: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Deprotection->Final_Product

Caption: General synthetic workflow for the target compound.

Application in Drug Discovery: Scaffolding for FGFR Kinase Inhibitors

The primary and most impactful application of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is as a foundational building block for potent and selective kinase inhibitors.[8] The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed to develop inhibitors for several kinase families, including Fibroblast Growth Factor Receptors (FGFRs).[6][10]

FGFRs are a family of receptor tyrosine kinases whose aberrant signaling due to mutations, amplifications, or translocations is a known driver in various cancers, including bladder, lung, and breast cancer.[6] Therefore, FGFRs are a validated and highly attractive target for anticancer drug development.

Derivatives synthesized from this scaffold act as ATP-competitive inhibitors. They are designed to fit into the ATP-binding site of the FGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes tumor growth and survival.[6]

Kinase_Inhibition cluster_kinase FGFR Kinase Domain ATP_Pocket ATP Binding Pocket Substrate Downstream Substrate ATP_Pocket->Substrate Phosphorylates No_Signal Signal Blocked ATP_Pocket->No_Signal Inhibits Phosphorylation Phosphorylation & Signal Propagation Substrate->Phosphorylation Inhibitor Pyrrolo[2,3-b]pyrazine Derivative Inhibitor->ATP_Pocket Competitively Binds ATP ATP ATP->ATP_Pocket Binds

Caption: Mechanism of competitive inhibition of FGFR by a pyrrolo[2,3-b]pyrazine-based inhibitor.

Analytical Characterization

The structural integrity and purity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid and its derivatives must be rigorously confirmed. Standard analytical techniques employed for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure and connectivity of the atoms.[9][11]

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and assess the purity of the compound.[6][8]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and intermediates with high accuracy.

Conclusion and Future Perspectives

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is more than just a chemical reagent; it is an enabling tool for the discovery of next-generation therapeutics. Its value is rooted in the privileged nature of its core scaffold, which provides a robust framework for targeting the kinase superfamily. The synthetic accessibility and functional handles of this molecule ensure its continued relevance in medicinal chemistry. Future research will likely focus on developing novel coupling methodologies to further diversify the scaffold and on its application in developing inhibitors for other clinically relevant kinase targets beyond FGFR, such as Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs).[6] The continued exploration of this scaffold holds significant promise for addressing unmet medical needs in oncology and beyond.

References

  • 1422772-78-8 [2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid] - Acmec Biochemical. [Link]

  • methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | C8H6BrN3O2 - PubChem. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - MDPI. [Link]

  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google P
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu - Sci-Hub. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Bentham Science. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 - PubChem. [Link]

Sources

Foundational

A Technical Guide to 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: A Core Scaffold in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a heterocyclic building block of sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. The unique arrangement of its fused pyrrole and pyrazine rings, combined with the strategic placement of bromine and carboxylic acid functional groups, makes it a valuable scaffold for the synthesis of potent and selective kinase inhibitors. This document will delve into the compound's nomenclature, physicochemical properties, a proposed synthetic pathway based on established methodologies, its reactivity, and its critical role in the development of targeted cancer therapies, with a particular focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Core

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of pharmaceuticals. Among these, the 5H-pyrrolo[2,3-b]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry. This fused ring system is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, antiviral, and antitumor properties. Notably, derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown remarkable efficacy as kinase inhibitors[1]. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability of the pyrrolo[2,3-b]pyrazine core to be readily functionalized allows for the fine-tuning of its interaction with the ATP-binding site of various kinases, leading to the development of highly selective and potent therapeutic agents.

Nomenclature and Physicochemical Properties

The accurate identification and characterization of a compound are paramount in scientific research. The IUPAC name for the topic compound is 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid .

PropertyValueSource
CAS Number 1422772-78-8[2][3]
Molecular Formula C₇H₄BrN₃O₂[2][3]
Molecular Weight 242.03 g/mol [2]
Appearance Brown solid[3]
Purity Typically >97% (commercial sources)[3]
Storage Store at 0-8 °C[3]

Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: A Proposed Pathway

Synthesis of the Key Intermediate: 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

The synthesis of the tosyl-protected precursor is a critical step, and a detailed method has been described in the patent literature.[4] The tosyl group serves a dual purpose: it protects the pyrrole nitrogen, preventing unwanted side reactions, and it can influence the electronic properties of the ring system.

Reaction Scheme:

Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine start 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine intermediate Pyrrolopyrazine core formation start->intermediate 1. Sodium tert-butoxide, DMAc, 40-50°C 2. p-toluenesulfonyl chloride, rt product 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine intermediate->product

Caption: Synthesis of the tosyl-protected intermediate.

Detailed Protocol:

  • Cyclization and Tosylation: In a reaction vessel, dissolve 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine in N,N-dimethylacetamide (DMAc). Add sodium tert-butoxide and heat the mixture to 40-50°C for approximately 2 hours to facilitate the cyclization.[4]

  • Work-up and Isolation: After cooling to room temperature, add p-toluenesulfonyl chloride and stir for an additional 2 hours. Quench the reaction by pouring the mixture into a 3% aqueous sodium bicarbonate solution.[4]

  • Purification: Collect the resulting solid by filtration and recrystallize from a mixture of ethyl acetate and petroleum ether to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.[4] The structure of this intermediate has been confirmed by ¹H NMR, ¹³C NMR, and LC-MS.[4]

Proposed Carboxylation and Deprotection to Yield the Final Product

The conversion of the tosylated intermediate to the final carboxylic acid can be logically achieved through a two-step process: carboxylation at the 7-position followed by removal of the tosyl protecting group. A similar carboxylation strategy has been reported for a related pyrrolo[2,3-b]pyrazine derivative.[5]

Proposed Reaction Scheme:

Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid start 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine intermediate Carboxylation at C7 start->intermediate 1. n-Butyllithium, THF, -78°C 2. Dry CO₂ product 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid intermediate->product Deprotection (e.g., NaOH or TBAF)

Caption: Proposed synthesis of the title compound.

Proposed Protocol:

  • Carboxylation: Dissolve 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere. Add n-butyllithium dropwise and stir for a short period. Bubble dry carbon dioxide gas through the reaction mixture.[5]

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an appropriate organic solvent.

  • Deprotection: The removal of the tosyl group can be achieved under basic conditions, for example, by heating with aqueous sodium hydroxide, or under milder conditions using a reagent such as tetrabutylammonium fluoride (TBAF).

  • Purification: The final product, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, can be purified by crystallization or column chromatography.

Chemical Reactivity and Strategic Importance in Synthesis

The structure of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid offers three key points for chemical modification, making it a versatile scaffold for combinatorial library synthesis in drug discovery.

Caption: Key reactivity sites on the scaffold.

  • The Bromine Atom (Position 2): This is a prime site for introducing diversity through various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups, which can be tailored to interact with specific pockets in the kinase active site.

  • The Carboxylic Acid (Position 7): This functional group can be readily converted into amides, esters, and other derivatives. This is particularly important for modulating properties such as solubility, cell permeability, and for introducing additional hydrogen bond donors or acceptors to enhance binding affinity to the target protein.

  • The Pyrrole Nitrogen (Position 5): The NH group of the pyrrole ring can be alkylated or arylated to further explore the structure-activity relationship (SAR). Modifications at this position can influence the overall conformation of the molecule and its interaction with the solvent-exposed regions of the kinase.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 5H-pyrrolo[2,3-b]pyrazine core is a well-established scaffold for the development of kinase inhibitors.[1] Derivatives of this scaffold have been extensively investigated as inhibitors of a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and focal adhesion kinase (FAK).[1]

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Aberrant FGFR signaling, due to mutations, gene amplification, or translocations, is a known driver of various cancers, including bladder, lung, and breast cancer. Consequently, the development of selective FGFR inhibitors is a major focus in oncology drug discovery. The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be particularly effective in this regard.[6]

The general binding mode of pyrrolo[2,3-b]pyrazine-based inhibitors involves the formation of key hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine part of ATP. The substituents at the 2, 5, and 7-positions then extend into different pockets of the ATP-binding site, conferring potency and selectivity. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid serves as an excellent starting point for creating a library of potential FGFR inhibitors by systematically modifying the three reactive sites.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is not available, general principles can be inferred from related compounds:

  • Substituents at the 2-position: The nature of the group introduced via cross-coupling at the bromine position is critical for potency and selectivity. Bulky aromatic or heteroaromatic groups can form favorable interactions with the hydrophobic regions of the kinase active site.

  • Derivatives of the 7-carboxylic acid: Conversion of the carboxylic acid to various amides is a common strategy to introduce additional hydrogen bonding interactions and to modulate physicochemical properties. The choice of the amine component can significantly impact cell permeability and metabolic stability.

  • Substitution at the 5-position: Alkylation of the pyrrole nitrogen can be used to probe the solvent-exposed region of the active site. The size and nature of the alkyl group can influence both potency and pharmacokinetic properties.

Conclusion

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a strategically important building block in modern medicinal chemistry. Its versatile chemical handles allow for the systematic exploration of chemical space around a privileged core scaffold. The demonstrated success of the 5H-pyrrolo[2,3-b]pyrazine framework in the development of potent and selective kinase inhibitors, particularly for the FGFR family, underscores the value of this compound in the ongoing search for novel and effective cancer therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is warranted and holds significant promise for the discovery of next-generation targeted therapies.

References

  • Google Patents. (2021). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b] pyrazine.
  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • Google Patents. (2017). US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid: A Key Intermediate in Kinase Inhibitor Synthesis

Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides an in-depth analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a heterocyclic building block of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into its synthetic pathways with mechanistic justifications, and illuminate its critical role as a precursor in the development of targeted therapeutics, particularly potent and selective kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this high-value compound.

Chapter 1: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

The pyrrolo[2,3-b]pyrazine core, an analogue of indole, is a privileged scaffold in modern medicinal chemistry. Its unique arrangement of nitrogen atoms makes it an exceptional "hinge-binding" motif. In the context of protein kinases, the ATP binding site features a flexible hinge region, and the pyrrolo[2,3-b]pyrazine structure can form crucial hydrogen bonds with this region, anchoring the inhibitor and ensuring high-affinity binding.

The subject of this guide, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, is not typically the final active pharmaceutical ingredient (API). Instead, it is a strategically designed intermediate. The bromine atom at the 2-position and the carboxylic acid at the 7-position serve as versatile chemical handles. The bromine is ideal for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid is readily converted into amides, a common feature in many kinase inhibitors. Its primary utility lies in the synthesis of inhibitors for critical oncology targets like Fibroblast Growth Factor Receptors (FGFRs)[1].

Chapter 2: Physicochemical and Structural Properties

A precise understanding of the compound's properties is foundational for its effective use in synthesis and process development. The key characteristics are summarized below.

PropertyValueSource(s)
Molecular Weight 242.032 g/mol [2]
Molecular Formula C₇H₄BrN₃O₂[2][3]
CAS Number 1422772-78-8[2][3]
Appearance Brown solid[3]
Typical Purity ≥97%[2][3]
Storage Conditions Store at 0-8 °C, inert atmosphere[3][4]
SMILES O=C(O)C1=CNC2=NC=C(Br)N=C12[3]
InChIKey Not readily available in search results.

The presence of both a carboxylic acid and a pyrrole N-H group suggests amphiprotic behavior and the potential for strong intermolecular hydrogen bonding, which influences its melting point and solubility. Solubility is expected to be low in nonpolar organic solvents but can be increased in polar aprotic solvents (like DMSO, DMF) or in aqueous bases through deprotonation of the carboxylic acid.

Chapter 3: Synthesis and Mechanistic Considerations

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a multi-step process that hinges on the strategic use of a protecting group to ensure regioselectivity and stability. The most common and effective protecting group for the pyrrole nitrogen in this scaffold is the tosyl (p-toluenesulfonyl) group.

Why the Tosyl Protecting Group is Critical

The pyrrole ring is electron-rich and its N-H proton is acidic. In the absence of a protecting group, the pyrrole nitrogen can interfere with subsequent reactions, leading to a mixture of undesired products. The tosyl group serves two primary functions:

  • Stability: It withdraws electron density from the pyrrole ring, making it less susceptible to unwanted electrophilic attack and more stable during reaction conditions.

  • Directing Group: It ensures that subsequent chemical modifications occur at the desired positions of the heterocyclic core.

The general synthetic workflow involves the formation of a stable, tosyl-protected intermediate, which is then deprotected in a final step to yield the target acid.

G cluster_0 Synthesis Workflow A Halogenated Pyrazine Precursor C Cyclization & Tosyl Protection A->C One-pot reaction B Pyrrole Derivative B->C D 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Key Intermediate) C->D Purification (Recrystallization) E Hydrolysis / Deprotection D->E Base-mediated F Target Compound: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid E->F

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of the Key Intermediate (2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine)

This protocol is adapted from established patent literature, which outlines a robust and scalable method[1][5].

Step 1: Reaction Setup

  • To a suitable reaction vessel, add N,N-dimethylacetamide (DMA) as the solvent.

  • Add the starting material, 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine.

  • Add a mild base such as sodium tert-butoxide. The use of a mild base is a critical choice to prevent side reactions and decomposition, offering better control compared to stronger bases like sodium hydride[5].

Step 2: Cyclization

  • Heat the reaction mixture to between 40-100°C. The elevated temperature facilitates the intramolecular cyclization to form the pyrrolo[2,3-b]pyrazine core.

  • Maintain this temperature for 0.5-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the system to room temperature.

Step 3: Tosyl Protection

  • To the cooled mixture, add p-toluenesulfonyl chloride (TsCl). The molar ratio of TsCl to the starting pyrazine is typically between 1.0-1.5 to ensure complete protection[5].

  • Allow the reaction to proceed at room temperature for 0.5-2 hours.

Step 4: Work-up and Purification

  • Quench the reaction by pouring the mixture into a dilute aqueous solution of sodium bicarbonate (e.g., 0.5-10%)[1][5]. This neutralizes any remaining acid and precipitates the crude product.

  • Filter the resulting solid.

  • Recrystallize the crude product from a solvent mixture such as ethyl acetate/petroleum ether to yield pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This method has been shown to produce the intermediate with >98% purity and yields up to 86.9%[1][5].

Step 5: Final Deprotection (Hypothetical Standard Procedure) Note: While the synthesis of the tosyl-protected intermediate is well-documented, the final deprotection to the carboxylic acid is a standard transformation. A typical procedure would be:

  • Dissolve the tosyl-protected intermediate in a suitable solvent like THF or methanol.

  • Add an aqueous base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Heat the mixture to reflux and monitor until the reaction is complete.

  • Cool the reaction and acidify with a mineral acid (e.g., HCl) to precipitate the final carboxylic acid product.

  • Filter and dry the solid to obtain 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Chapter 4: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The structural features of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid give rise to distinct spectroscopic signatures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the protons on the pyrazine and pyrrole rings. A downfield singlet corresponding to the carboxylic acid proton (often >12 ppm) and another for the N-H proton of the pyrrole would be characteristic.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show signals for each of the seven unique carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon of the carboxylic acid (typically >160 ppm).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary technique for confirming the molecular weight and assessing purity. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. The isotopic pattern for a single bromine atom (roughly a 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be a key confirmation of the structure. Purity is determined by the peak area in the chromatogram.

Chapter 5: Application as a Core Building Block in Drug Discovery

The true value of this compound is realized in its role as a versatile intermediate for creating complex drug candidates. The two functional handles—the bromine and the carboxylic acid—allow for sequential, directed modifications.

G cluster_1 Role in Kinase Inhibitor Synthesis A 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid B Amide Coupling A->B R-NH₂ C Intermediate Amide B->C D Suzuki / Cross-Coupling C->D Ar-B(OH)₂ E Final Kinase Inhibitor (e.g., FGFR Inhibitor) D->E

Caption: Synthetic utility of the target compound in drug discovery.

  • Amide Formation: The carboxylic acid at position 7 is typically the first site of modification. Standard peptide coupling reagents (e.g., HATU, EDC) are used to react it with a diverse range of amines (R-NH₂). This step installs a key sidechain that often interacts with the solvent-exposed region of the kinase active site.

  • Cross-Coupling at C2: The bromine atom at position 2 is a perfect handle for palladium-catalyzed cross-coupling reactions. By reacting the brominated intermediate with various boronic acids or esters (in a Suzuki coupling) or other organometallic reagents, a wide array of aryl or heteroaryl groups can be appended. This part of the molecule is often designed to target regions outside the hinge, conferring selectivity and improving pharmacokinetic properties.

This two-step functionalization strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the discovery of lead compounds.

Chapter 6: Conclusion

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is more than a simple chemical; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, coupled with a robust and logical synthetic pathway centered on the use of a tosyl protecting group, make it a reliable and valuable intermediate. Its strategic design, featuring two distinct and orthogonally reactive functional groups, provides medicinal chemists with the flexibility needed to systematically explore chemical space and develop novel, highly targeted kinase inhibitors for treating diseases such as cancer.

References

  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.Achemica.
  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine.Sigma-Aldrich.
  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.Benchchem.
  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.Advanced ChemBlocks Inc.
  • Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.

Sources

Foundational

A Technical Guide to 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid: A Cornerstone Intermediate in Modern Drug Discovery

This guide provides an in-depth analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will explore i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will explore its structural attributes, detail robust synthetic methodologies, and contextualize its critical role as a precursor to potent therapeutic agents, particularly in the realm of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.

Core Structural Analysis and Physicochemical Profile

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS No. 1422772-78-8) belongs to the pyrrolopyrazine class of nitrogen-containing fused heterocycles.[1] Its structure is characterized by a pyrrole ring fused to a pyrazine ring, a motif that is recognized as a "privileged scaffold" in medicinal chemistry. This core structure is a bioisostere of purine, allowing it to function effectively as a hinge-binding motif in many enzyme active sites, particularly kinases.[2][3]

The molecule's functionality is defined by three key features:

  • The Pyrrolo[2,3-b]pyrazine Core: This planar, aromatic system provides a rigid framework for orienting substituent groups for optimal target engagement.

  • The 2-Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It activates the ring system and provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

  • The 7-Carboxylic Acid Group: This functional group offers a point for amide bond formation, esterification, or other conjugations. It can be used to attach solubilizing groups, linkers, or pharmacophores designed to interact with specific regions of a biological target.

Table 1: Physicochemical Properties of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

PropertyValueSource(s)
CAS Number 1422772-78-8[1][4]
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1][4]
Appearance Brown solid[4]
Purity Typically ≥97%[4][5]
Storage Conditions 0-8 °C, Refrigerator[4]
IUPAC Name 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid[4]
InChIKey GMNHPDGWLWPFSV-UHFFFAOYSA-N[1]

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// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; N4 [label="N", pos="0,-1.2!"]; C4a [label="C", pos="0.8,0!"]; C5a [label="C", pos="-0.8,0!"]; C6 [label="C", pos="2.1,0.6!"]; C7 [label="C", pos="2.1,-0.6!"]; N5 [label="N", pos="3.0,0!"]; Br [label="Br", pos="-2.4,1.2!"]; C_acid [label="C", pos="2.9,-1.5!"]; O1_acid [label="O", pos="2.4,-2.4!"]; O2_acid [label="O", pos="4.0,-1.5!"]; H_N5 [label="H", pos="4.0,0!"]; H_C3 [label="H", pos="-2.1,-1.0!"];

// Invisible nodes for bond centering center_C4a_C5a [label="", pos="0,0!", width=0, height=0]; center_C4a_N1 [label="", pos="0.4,0.6!", width=0, height=0]; center_C4a_N4 [label="", pos="0.4,-0.6!", width=0, height=0]; center_C5a_C2 [label="", pos="-1.0,0!", width=0, height=0]; center_C5a_C3 [label="", pos="-1.0,0!", width=0, height=0];

// Bonds edge [len=1.5]; N1 -- C2; C2 -- C5a; C5a -- N4; N4 -- C4a; C4a -- N1; C5a -- C3; C4a -- C7; C7 -- N5; N5 -- C6; C6 -- C4a; C2 -- Br [label=""]; C7 -- C_acid; C_acid -- O1_acid [style=double]; C_acid -- O2_acid; N5 -- H_N5; C3 -- H_C3;

// Invisible node for caption caption_node [label="2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid", shape=plaintext, pos="1.5,-3.5!"]; }

Caption: 2D structure of the title compound.

Strategic Synthesis and Mechanistic Insights

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a multi-step process that requires careful control of regioselectivity. A common and effective strategy involves the initial construction of a protected pyrrolopyrazine core, followed by sequential functionalization. The use of a protecting group on the pyrrole nitrogen, such as a p-toluenesulfonyl (tosyl) group, is critical for stabilizing reactive intermediates and directing subsequent reactions.[6]

Protocol: Synthesis of a Key Intermediate, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

This protocol is adapted from established methodologies for the synthesis of the protected core structure, which is a direct precursor to the title compound.[7]

Causality: The tosyl group is employed not only to protect the N-H of the pyrrole but also to increase the acidity of the protons on the adjacent carbon, facilitating regioselective reactions. The use of a mild base like sodium tert-butoxide is preferred over stronger bases like sodium hydride to minimize side reactions and improve safety and control, especially in scaled-up production.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylacetamide (DMA), followed by 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine.

  • Deprotonation: Add a mild base, such as sodium tert-butoxide (1.0-1.5 molar equivalents), to the mixture. Heat the system to 40-50 °C and stir for 2 hours to facilitate the formation of the corresponding anion.

  • Tosyl Protection: Cool the reaction mixture to room temperature and add p-toluenesulfonyl chloride (1.0-1.5 molar equivalents). Stir at room temperature for an additional 2 hours.

  • Workup and Quenching: After the reaction is complete (monitored by TLC or LC-MS), pour the reaction mixture into a dilute aqueous solution of sodium bicarbonate (e.g., 3-5% w/v) to quench any remaining reagents and neutralize the mixture.

  • Isolation and Purification: The resulting precipitate is collected by filtration. The crude solid is then recrystallized from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield the pure 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine. Molar yields for this process are reported to be high, often exceeding 80%.[7]

Synthesis_Workflow A 3-[(trimethylsilyl)ethynyl] -5-pyrazin-2-amine B Addition of NaOtBu in DMA (40-50°C) A->B C Addition of TsCl (Room Temp) B->C D Quenching with aq. NaHCO3 C->D E Filtration & Recrystallization D->E F 2-bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine E->F

Caption: Synthetic workflow for a key protected intermediate.

Conversion to the Final Product

From the tosyl-protected intermediate, two final transformations are required:

  • Carboxylation: Introduction of the carboxylic acid at the C7 position. This can be achieved through a regioselective metal-halogen exchange or direct metallation using a strong base (e.g., LDA or n-BuLi) at low temperature, followed by quenching the resulting anion with solid carbon dioxide (dry ice).

  • Deprotection: Removal of the tosyl protecting group. This is typically accomplished under basic conditions, for example, by hydrolysis with aqueous sodium hydroxide, which would also ensure the carboxylic acid is in its salt form before a final acidic workup.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a cornerstone in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[8]

Mechanism of Action as a Hinge-Binder

Small molecule kinase inhibitors often target the ATP-binding pocket of the enzyme. The 5H-pyrrolo[2,3-b]pyrazine core acts as an "adenine mimic," forming critical hydrogen bonds with the "hinge region" of the kinase domain. This interaction anchors the inhibitor in the active site, allowing other parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity. Research has shown that changing a scaffold to 5H-pyrrolo[2,3-b]pyrazine can dramatically increase binding activity and inhibitory potential.[2]

Kinase_Inhibition cluster_0 Kinase ATP-Binding Site hinge Hinge Region pocket Adjacent Hydrophobic Pocket inhibitor Pyrrolo[2,3-b]pyrazine Scaffold Vector for SAR inhibitor:scaffold->hinge H-Bonds inhibitor:vector->pocket van der Waals Interactions

Caption: Kinase hinge-binding mechanism of the scaffold.

Targeted Therapeutic Areas
  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The pyrrolo[2,3-b]pyrazine scaffold is a key intermediate for synthesizing potent and selective inhibitors of FGFRs.[6][8] Aberrant FGFR signaling is implicated in various cancers, making it a high-value therapeutic target.[2]

  • Topoisomerase II (Topo II) Inhibitors: Derivatives of this scaffold have also been developed as nonintercalative catalytic inhibitors of Topo II, another important target in oncology.[9][10] These agents can induce apoptosis in cancer cells.[10]

Table 2: Biological Applications of the Pyrrolo[2,3-b]pyrazine Scaffold

Target FamilySpecific Target Example(s)Therapeutic AreaReference(s)
Kinases FGFR1, c-MetOncology[2][6][8]
Topoisomerases Topoisomerase IIOncology[9][10]
General VariousAntimicrobial, Anti-inflammatory[3]

Expected Analytical Characterization

Validation of the structure and purity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is essential. While raw spectral data requires experimental acquisition, the expected spectroscopic signatures can be predicted based on the chemical structure.

Table 3: Predicted Spectroscopic Data for Structure Validation

TechniqueExpected Observations
¹H NMR - A broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm. - A broad singlet for the pyrrole N-H proton. - Distinct aromatic signals for the protons on the heterocyclic core.
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid, typically in the 160-180 ppm range. - Signals corresponding to the sp²-hybridized carbons of the fused aromatic rings, with the carbon attached to the bromine being significantly influenced by the halogen's electronic effects.
Mass Spectrometry (MS) - A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight (242.03). - A characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Infrared (IR) Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹). - An N-H stretch from the pyrrole ring (~3200-3400 cm⁻¹).

Conclusion

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into a class of molecules with profound therapeutic potential. Its robust synthesis and the trifunctional nature of its scaffold—a hinge-binding core, a reactive bromine handle, and a versatile carboxylic acid—make it an invaluable asset for medicinal chemists. As the demand for targeted therapies continues to grow, the importance of foundational structures like this one will only increase, paving the way for the discovery of next-generation medicines.

References

  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1261393-15-0| Chemical Name : Apixaban-13C, d3. Retrieved from [Link]

  • Google Patents. (2021). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • Acmec Biochemical. (n.d.). 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Retrieved from [Link]

  • National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • PubChem. (n.d.). methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate. Retrieved from [Link]

  • ACS Publications. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Retrieved from [Link]

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Exploratory

A Technical Guide to 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: A Core Scaffold in Modern Drug Discovery

This document provides an in-depth technical overview of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, nitrogen-rich core st...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, nitrogen-rich core structure serves as a versatile scaffold, particularly in the development of targeted kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and application.

Core Compound Identity and Physicochemical Properties

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a functionalized derivative of the 4,7-diazaindole heterocyclic system. The strategic placement of the bromine atom and the carboxylic acid group makes it a highly valuable intermediate for library synthesis and lead optimization campaigns.

Data Presentation: Key Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid[1]
CAS Number 1422772-78-8[1]
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
Appearance Brown solid[1]
Purity Typically ≥97% (commercial)[1]
Storage 0-8 °C, Refrigerator[1]
Melting Point Data not available in reviewed literature
Boiling Point Data not available in reviewed literature
Solubility Data not available in reviewed literature
pKa Data not available in reviewed literature
SMILES O=C(O)C1=CNC2=NC=C(Br)N=C12[1]
InChI Key GMNHPDGWLWPFSV-UHFFFAOYSA-N

Expertise & Experience Insight: The lack of publicly available experimental data for properties like melting point and solubility is common for specialized research intermediates. Researchers typically determine these parameters in-house as needed for reaction setup and formulation. The compound's structure, featuring both a carboxylic acid and a heterocyclic system, suggests probable solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in nonpolar solvents and water.

Strategic Synthesis Pathway

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is not a trivial process and is typically achieved through a multi-step sequence. A logical and industrially relevant approach involves the initial construction of a protected pyrrolopyrazine core, followed by functionalization and final deprotection. The use of a protecting group on the pyrrole nitrogen is critical to prevent side reactions and direct subsequent chemical transformations. The tosyl (p-toluenesulfonyl) group is a common and effective choice for this purpose due to its stability and established deprotection protocols.

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: Core Synthesis & Protection cluster_1 Step 2: C7-Functionalization (Example) cluster_2 Step 3: Deprotection A Pyrazine Precursor (e.g., 3-[ (trimethylsilyl) ethynyl ]-5-pyrazine-2-amine) B Cyclization & Tosylation A->B 1. Base (e.g., NaOtBu) 2. p-Toluenesulfonyl chloride C 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (Key Intermediate) B->C D Introduction of C7-Carboxylate Precursor (e.g., via formylation then oxidation, or direct carboxylation) C->D E Protected Carboxylic Acid or Ester D->E F Removal of Tosyl Group E->F Base Hydrolysis (e.g., NaOH or LiOH) G Final Product (2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid) F->G

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis of Key Intermediate (2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine)

This protocol is adapted from established patent literature, demonstrating a robust method for producing the core scaffold.[2]

Causality Behind Experimental Choices:

  • Solvent: N,N-dimethylacetamide (DMAc) is a polar aprotic solvent suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Base: A mild alkali reagent like sodium tert-butoxide is used to deprotonate the amine, initiating the cyclization process. This is safer and more controllable for large-scale production than stronger bases like sodium hydride.[2]

  • Protection: The p-toluenesulfonyl chloride is added after cooling to install the tosyl protecting group on the pyrrole nitrogen. This group is electron-withdrawing, which stabilizes the ring system and prevents N-alkylation in subsequent steps.

  • Workup: Quenching the reaction in a sodium bicarbonate solution neutralizes any remaining acid and helps precipitate the crude product.[3]

  • Purification: Recrystallization from an ethyl acetate/petroleum ether mixture is an effective method for purifying the final intermediate, providing high purity material.[3]

Step-by-Step Methodology:

  • Charge a reaction vessel with N,N-dimethylacetamide (10 volumes, e.g., 500 mL).

  • Add 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine (1.0 equivalent, e.g., 50.0 g).

  • Add sodium tert-butoxide (1.0-1.1 equivalents, e.g., 17.7 g) to the mixture.

  • Heat the reaction system to 40-50 °C and stir for approximately 2 hours. Monitor the reaction for the completion of the cyclization step by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Add p-toluenesulfonyl chloride (1.05-1.2 equivalents, e.g., 37.0 g) portion-wise, maintaining the temperature at room temperature.

  • Stir the reaction at room temperature for an additional 2 hours until tosylation is complete.

  • Pour the reaction mixture into a dilute aqueous solution of sodium bicarbonate (e.g., 3% w/w).

  • Filter the resulting solid precipitate and wash with water.

  • Recrystallize the crude solid from a mixture of ethyl acetate and petroleum ether.

  • Filter the purified crystals and dry under vacuum to yield 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine.

Chemical Reactivity and Derivatization: The Suzuki Cross-Coupling

The primary value of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid in drug discovery lies in the reactivity of its C2-bromo substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction allows for the facile introduction of a wide array of aryl and heteroaryl moieties, enabling the systematic exploration of the structure-activity relationship (SAR) to enhance target potency and selectivity.[4]

Suzuki Cross-Coupling Workflow Diagram

G cluster_0 Reaction Conditions Reactant1 2-bromo-5H-pyrrolo[2,3-b]pyrazine (or N-protected derivative) Product C2-Arylated Pyrrolopyrazine Derivative Reactant1->Product Reactant2 Aryl/Heteroaryl Boronic Acid or Ester (R-B(OR)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Base Aqueous Base (e.g., K2CO3, Na2CO3) Solvent Solvent System (e.g., Dioxane/Water, DME)

Sources

Foundational

A Comprehensive Technical Guide to the Solubility of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrrolopyraz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrrolopyrazine core is a key structural motif in the development of various kinase inhibitors, a class of targeted therapeutics for diseases such as cancer.[1][2] The bromine atom and carboxylic acid group on the scaffold serve as crucial handles for synthetic modifications, allowing for the generation of diverse chemical libraries for drug discovery.[1][3][4][5]

Understanding the solubility of this compound is paramount for its successful application in drug development. Solubility directly impacts bioavailability, formulation strategies, and the overall feasibility of a compound's progression through the discovery and development pipeline. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a detailed protocol for determining its solubility, and an analysis of the key factors that influence it.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is essential for predicting its solubility behavior. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[6][7]
Molecular Weight 242.03 g/mol [6]
Appearance Brown solid[7]
Purity Typically ≥97%[6][7][8]
Storage 0-8 °C[7]

The presence of both a hydrogen-bond-donating carboxylic acid group and a hydrogen-bond-accepting pyrrolopyrazine ring system suggests that the molecule has the potential for complex interactions with various solvents. The bromine atom adds to the molecule's molecular weight and hydrophobicity.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[9][10] This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid prep_solvent Add to a known volume of solvent prep_compound->prep_solvent shake Agitate at a constant temperature (e.g., 24-48h) prep_solvent->shake separate Centrifuge or filter to remove undissolved solid shake->separate analyze Quantify concentration in the supernatant (e.g., HPLC, UV-Vis) separate->analyze G cluster_ph Influence of pH on Ionization and Solubility cluster_species Dominant Species cluster_solubility Aqueous Solubility low_ph Low pH (pH < pKa) protonated R-COOH (Neutral) low_ph->protonated high_ph High pH (pH > pKa) deprotonated R-COO⁻ (Anionic) high_ph->deprotonated low_sol Low protonated->low_sol high_sol High deprotonated->high_sol

Sources

Exploratory

"2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" safety and handling

An In-depth Technical Guide to the Safe Handling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Prepared by: Gemini, Senior Application Scientist Introduction: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS No. 1422772-78-8) is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and drug development.[1] Its structure, featuring a brominated pyrrolopyrazine core, makes it a valuable intermediate for synthesizing a range of biologically active molecules.[2][3] As with any novel or specialized chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for protecting researchers and ensuring the integrity of experimental work.

This guide provides a comprehensive overview of the safety and handling procedures for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. While a complete, officially registered Safety Data Sheet (SDS) for this specific compound is not widely available, this document synthesizes data from structurally analogous compounds to establish a robust and conservative safety profile. The recommendations herein are grounded in established principles of chemical safety and are intended for an audience of trained laboratory professionals.

Hazard Identification and Risk Analysis

The primary step in safe handling is a thorough understanding of the material's intrinsic properties and potential hazards.

Physical and Chemical Properties

A summary of the known physical and chemical properties is provided below.

PropertyValueSource
CAS Number 1422772-78-8[1]
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
Appearance Brown solid[1]
Purity ~97%[1]
Inferred Hazard Profile

Based on the hazard classifications of closely related pyrrolopyrazine analogs, a presumptive hazard profile for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has been established.[4][5] The consistent classification across multiple similar structures provides a strong basis for these precautions.

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[4]
Eye Damage/Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[4]

Causality of Hazards:

  • Irritation (Skin, Eyes, Respiratory): The aromatic heterocyclic nature of the pyrrolopyrazine core, common in many biologically active compounds, can lead to irritation upon contact with mucosal membranes.[6][7] As a fine solid, the compound can easily become airborne, posing an inhalation risk that can irritate the respiratory tract.[4]

  • Harmful if Swallowed: The "Harmful if swallowed" classification is common for complex organic molecules used in drug discovery and indicates that ingestion of even small quantities could lead to adverse health effects.

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.

Hierarchy of Controls

The most effective safety strategies involve removing or minimizing the hazard at its source. The hierarchy of controls, from most to least effective, should guide all laboratory work.

Hierarchy of Controls cluster_main Hierarchy of Safety Controls Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE caption Fig. 1: Hierarchy of controls for managing chemical exposure. Spill Response Workflow cluster_spill Small Spill Response Protocol A Spill Occurs B Alert personnel in the immediate area. Evacuate if necessary. A->B C Don appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Cover spill with inert absorbent material (e.g., vermiculite, sand) C->D E Carefully sweep or scoop material into a hazardous waste container. D->E F Decontaminate the spill area with an appropriate solvent/cleaner. E->F G Seal and label waste container. Report the incident. F->G caption2 Fig. 2: Step-by-step workflow for responding to a small laboratory spill.

Caption: Fig. 2: Step-by-step workflow for responding to a small laboratory spill.

References

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. AMERICAN ELEMENTS. [Link]

  • methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Safety and efficacy of pyrazine derivatives... when used as flavourings for all animal species. (2017-02-03). EFSA Journal. [Link]

  • Environment-Friendly Bromination of Aromatic Heterocycles... (2018). Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Safety and efficacy of pyrazine derivatives... (2017). National Center for Biotechnology Information. [Link]

  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds... (2019). ResearchGate. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines... (2023). MDPI. [Link]

  • Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. [Link]

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Foundational

The Strategic Importance of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid in Modern Drug Discovery

An In-depth Guide for Researchers and Medicinal Chemists The relentless pursuit of novel therapeutics, particularly in oncology, has placed a premium on molecular scaffolds that can effectively and selectively interact w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Medicinal Chemists

The relentless pursuit of novel therapeutics, particularly in oncology, has placed a premium on molecular scaffolds that can effectively and selectively interact with biological targets. Among these, the 5H-pyrrolo[2,3-b]pyrazine core, a bioisostere of purine, has emerged as a privileged structure in the design of kinase inhibitors. This guide provides a detailed examination of a key derivative, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a versatile building block that offers strategic advantages for the synthesis of next-generation targeted therapies.

Physicochemical Properties and Structural Attributes

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a brown solid at room temperature and should be stored at 0-8 °C.[1] Its structure is characterized by a fused pyrrole and pyrazine ring system, with a bromine atom at the 2-position and a carboxylic acid at the 7-position. This arrangement of functional groups provides two key points for chemical modification, making it a highly valuable intermediate in medicinal chemistry.

PropertyValueSource
CAS Number 1422772-78-8[1]
Molecular Formula C₇H₄BrN₃O₂[1]
Molecular Weight 242.03 g/mol [1]
Appearance Brown solid[1]
Purity ≥97%[1]
Storage 0-8 °C[1]

Strategic Synthesis of the Core Scaffold

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a multi-step process that hinges on the initial construction of a protected pyrrolo[2,3-b]pyrazine core. A widely employed strategy involves the use of a tosyl protecting group, which serves to stabilize the molecule during subsequent reactions.

Synthesis of the Key Intermediate: 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

A robust and scalable synthesis for the N-tosylated intermediate has been developed, starting from 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine.[2] This method offers mild reaction conditions and high yields, making it suitable for industrial applications.

Experimental Protocol:

  • Cyclization: In a reaction vessel, dissolve 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine in N,N-dimethylacetamide (DMA). Add a mild base, such as sodium tert-butoxide, and heat the mixture to 40-50 °C for 2 hours. This promotes the intramolecular cyclization to form the pyrrolo[2,3-b]pyrazine ring system.

  • Tosylation: Cool the reaction mixture to room temperature and add p-toluenesulfonyl chloride. The reaction is typically stirred at room temperature for 2 hours to ensure complete tosylation of the pyrrole nitrogen.

  • Work-up and Purification: Pour the reaction mixture into a dilute aqueous solution of sodium bicarbonate to quench the reaction. The resulting precipitate is collected by filtration. Recrystallization from a mixture of ethyl acetate and petroleum ether affords the desired 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine in high purity and yield.[2]

Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine start 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine step1 1. Sodium tert-butoxide, DMA, 40-50°C 2. p-toluenesulfonyl chloride, room temp. start->step1 Cyclization & Tosylation product 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine step1->product Proposed Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid start 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine step1 1. Functionalization at C7 (e.g., to methyl ester) 2. Deprotection of Tosyl group start->step1 intermediate methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 product 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid step2->product

Caption: Proposed synthetic pathway to the target carboxylic acid.

Chemical Reactivity and Derivatization Potential

The strategic placement of the bromine atom and the carboxylic acid group on the 5H-pyrrolo[2,3-b]pyrazine scaffold opens up a wide array of possibilities for further chemical modifications.

  • The Bromine Handle: The bromine atom at the 2-position is a versatile handle for introducing various substituents through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the exploration of a vast chemical space to optimize the potency and selectivity of potential drug candidates.

  • The Carboxylic Acid Anchor: The carboxylic acid at the 7-position is an excellent anchor point for forming amide bonds. This is particularly relevant in the context of kinase inhibitors, where this group can be used to introduce moieties that interact with specific residues in the kinase active site or to attach linkers for the development of proteolysis-targeting chimeras (PROTACs).

Derivatization Potential core 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid bromo_reactions Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) core->bromo_reactions at C2-Br acid_reactions Amide Bond Formation core->acid_reactions at C7-COOH derivatives1 Diverse Substituents at C2 bromo_reactions->derivatives1 derivatives2 Amide Derivatives at C7 acid_reactions->derivatives2

Caption: Key reaction sites for derivatization.

Application in Kinase Inhibitor Design

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. [3]This is due to its ability to form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The bromine atom at the 2-position can be substituted with various groups that can extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby enhancing selectivity and potency.

Derivatives of the 5H-pyrrolo[2,3-b]pyrazine core have been successfully employed in the development of inhibitors for a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and inhibitors based on this scaffold have shown significant promise. [4][5]* Bruton's Tyrosine Kinase (BTK): A key target in B-cell malignancies.

  • Janus Kinases (JAKs): Involved in inflammatory diseases and some cancers. [4] The 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, therefore, serves as a pre-functionalized and strategically designed starting material for the rapid synthesis of libraries of potential kinase inhibitors, accelerating the drug discovery process.

Characterization

The unambiguous characterization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid and its intermediates is crucial for ensuring their purity and structural integrity. The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrrolo[2,3-b]pyrazine core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond of the pyrrole, the C=O of the carboxylic acid, and the aromatic C-H and C=N bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound.

While a publicly available, detailed spectroscopic analysis of the final carboxylic acid is limited, the data for its precursors and related analogs strongly support the proposed structure and characterization methods.

Conclusion

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid represents a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors and other biologically active molecules. Its pre-installed bromine and carboxylic acid functional groups at key positions on the privileged 5H-pyrrolo[2,3-b]pyrazine scaffold provide medicinal chemists with a powerful tool to efficiently generate and optimize lead compounds. A thorough understanding of its synthesis and chemical reactivity is paramount for leveraging its full potential in the ongoing quest for new and effective therapeutics.

References

  • MySkinRecipes. 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid. [Link]

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Google Patents.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. [Link]

  • Nanjing Fei Hong Technology Co., Ltd. methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate. [Link]

  • American Elements. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. [Link]

  • PubChem. 5H-Pyrrolo[2,3-b]pyrazine. [Link]

  • Peng, H. B., et al. (2010).
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]

  • Google Patents. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. ResearchGate. [Link]

  • PubChem. 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine. [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed. [Link]

  • Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. PubMed. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. [Link]

  • Biocompare. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from Aladdin Scientific. [Link]

  • Pharmaffiliates. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. [Link]

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Exploratory

"2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" mechanism of action

An In-depth Technical Guide to the Hypothesized Mechanism of Action and Research Applications of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Authored by a Senior Application Scientist Preamble: Situating 2-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action and Research Applications of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Authored by a Senior Application Scientist

Preamble: Situating 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel heterocyclic scaffolds that can serve as privileged structures for targeted therapies is of paramount importance. The pyrrolo[2,3-b]pyrazine core, a deaza-isostere of adenine, has emerged as a highly versatile and potent pharmacophore, particularly in the domain of kinase inhibition. This guide focuses on a specific, functionalized derivative of this core, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid . While this compound is not an end-stage therapeutic agent itself, it represents a critical starting point—a strategically designed chemical intermediate—for the synthesis of potent and selective modulators of key cellular signaling pathways. Its intrinsic value lies in its chemical architecture: a bromine atom and a carboxylic acid group that serve as versatile handles for synthetic diversification. This document will elucidate the hypothesized mechanism of action of compounds derived from this scaffold, grounded in the extensive research conducted on the broader class of pyrrolo[2,3-b]pyrazine-based kinase inhibitors, and will provide robust experimental frameworks for validating these hypotheses.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Structure for Kinase Inhibition

The rationale for the prominence of the pyrrolo[2,3-b]pyrazine scaffold in kinase inhibitor design is rooted in its structural similarity to the adenine core of adenosine triphosphate (ATP).[1] Kinases, a large family of enzymes that catalyze the phosphorylation of substrate proteins, all possess a highly conserved ATP-binding pocket. Small molecules that can effectively compete with ATP for this binding site can function as potent inhibitors, thereby blocking the downstream signaling cascades that are often dysregulated in diseases like cancer and inflammatory disorders.[2][3]

The pyrrolo[2,3-b]pyrazine nucleus is adept at forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, an interaction that mimics the binding pattern of the adenine group of ATP.[2] This anchoring interaction provides a stable foundation for the molecule, allowing further chemical modifications to confer potency and selectivity for a specific target kinase. The 5H-pyrrolo[2,3-b]pyrazine scaffold, in particular, has been successfully utilized to develop inhibitors for a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs) [2][4][5]

  • Bruton's Tyrosine Kinase (BTK) [4][5]

  • Focal Adhesion Kinase (FAK) [4][5]

  • Janus Kinase 3 (JAK3) [5][6]

  • Interleukin-2 Inducible T-cell Kinase (ITK) [6]

Strategic Importance of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

The title compound is a quintessential example of a "building block" in medicinal chemistry. Its true utility is realized through subsequent synthetic transformations.

  • The Bromine Handle: The bromine atom at the 2-position is an ideal substrate for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which can be tailored to explore the solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity.

  • The Carboxylic Acid Handle: The carboxylic acid at the 7-position is readily converted into amides, esters, or other functional groups. This position is often used to introduce moieties that can interact with the ribose-binding pocket or other nearby residues, or to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

G cluster_0 Core Scaffold cluster_1 Synthetic Diversification cluster_2 Result Core 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling 2-Bromo Position Amidation Amide Bond Formation Core->Amidation 7-Carboxylic Acid Position Library Library of Potent and Selective Kinase Inhibitors Coupling->Library Amidation->Library

Caption: Synthetic utility of the title compound as a scaffold.

Hypothesized Mechanism of Action: Inhibition of the FGFR Signaling Pathway

Given the extensive literature on pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors, we will use this as our primary model for the hypothesized mechanism of action.[2][3][5] Abnormal activation of FGFR signaling, through mutations, gene amplification, or chromosomal translocations, is a known driver in various cancers, including urothelial carcinoma, cholangiocarcinoma, and certain lung and breast cancers.[2][3]

Molecular Level Interaction

A derivative synthesized from our core compound would likely act as a Type I ATP-competitive inhibitor of FGFR. The mechanism would involve:

  • Hinge Binding: The pyrrolo[2,3-b]pyrazine core would enter the ATP-binding pocket of the FGFR kinase domain. The nitrogen atoms of the pyrazine ring and the pyrrole NH group would form hydrogen bonds with backbone amide and carbonyl groups of the hinge region residues (e.g., Ala564 in FGFR1).

  • Occupation of the Active Site: The substituents, introduced via the bromine and carboxylic acid handles, would extend into other regions of the ATP pocket, making specific hydrophobic and electrostatic interactions that determine the inhibitor's potency and its selectivity for FGFR over other kinases.

  • Inhibition of Catalysis: By occupying the ATP-binding site, the inhibitor prevents the binding of ATP, thereby blocking the transfer of a phosphate group to substrate proteins and halting the downstream signaling cascade.

Cellular Level Consequences

Inhibition of FGFR signaling by a derivative of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid would lead to the following cellular outcomes in FGFR-dependent cancer cells:

  • Inhibition of Cell Proliferation: The FGFR pathway often activates the RAS-MAPK pathway, which promotes cell cycle progression. Blocking this signal leads to cell cycle arrest.

  • Induction of Apoptosis: The pathway also activates the PI3K-AKT pathway, which promotes cell survival. Inhibition of this branch can lead to the activation of apoptotic programs.[7]

  • Inhibition of Angiogenesis: FGFR signaling is crucial for the formation of new blood vessels, a process essential for tumor growth.[2]

  • Inhibition of Migration and Invasion: In some contexts, FGFR signaling can promote epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invade surrounding tissues.[7]

FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Hypothesized inhibition of the FGFR signaling pathway.

Experimental Protocols for Mechanism of Action Validation

To rigorously test the hypothesis that derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid are kinase inhibitors, a multi-tiered experimental approach is required.

Workflow for Target Identification and Validation

Start Synthesize Derivative Library from 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Step1 Biochemical Kinase Assay (e.g., Kinase-Glo®) Start->Step1 Determine IC50 Step2 Cellular Proliferation Assay (e.g., CellTiter-Glo®) Step1->Step2 Determine GI50 in FGFR-addicted cell lines Step3 Cellular Target Engagement Assay (e.g., CETSA®) Step2->Step3 Confirm target binding in situ Step4 Downstream Pathway Modulation (Western Blot for p-ERK, p-AKT) Step3->Step4 Confirm pathway inhibition End Lead Compound with Validated Mechanism of Action Step4->End

Caption: Experimental workflow for mechanism of action validation.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of purified kinases.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test compound in DMSO, then dilute into kinase buffer to create a 4X compound solution.

    • Prepare a 4X ATP solution at the Kₘ concentration for the specific kinase being tested.

  • Assay Plate Setup (384-well, low volume, white plate):

    • Add 2.5 µL of 4X compound solution to each well.

    • Add 2.5 µL of nuclease-free water to positive (no inhibition) and negative (no kinase) control wells.

    • Add 5 µL of the 2X kinase/substrate solution to all wells except the negative controls.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour (or as optimized for the specific kinase).

  • Signal Detection:

    • Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Max) to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the normalized signal versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for Downstream Signaling Inhibition

Objective: To assess whether the test compound inhibits the phosphorylation of downstream effectors of a target kinase in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate an FGFR-dependent cancer cell line (e.g., SNU-16) at a density of 1x10⁶ cells per well in a 6-well plate.

    • Allow cells to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound (and a vehicle control) for 2 hours.

    • Stimulate the cells with a relevant ligand (e.g., 50 ng/mL FGF2) for 15 minutes.

  • Lysate Preparation:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

Quantitative data from the above experiments should be summarized for clear interpretation.

Table 1: Representative Inhibitory Activity of a Hypothetical Derivative (Compound X)

Target KinaseBiochemical IC₅₀ (nM)Cellular GI₅₀ (nM) (SNU-16 cells)
FGFR15.215.8
FGFR23.115.8
FGFR38.915.8
VEGFR2850>1000
EGFR>10,000>10,000

Interpretation: The data in Table 1 would suggest that Compound X is a potent and selective inhibitor of FGFR kinases. The shift between the biochemical and cellular potency is expected and reflects factors such as cell membrane permeability and intracellular ATP concentration. The high IC₅₀ values against other kinases like VEGFR2 and EGFR indicate good selectivity.

Conclusion and Future Directions

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is not merely a catalog chemical, but a gateway to a rich field of medicinal chemistry research. Its strategic functionalization allows for the systematic development of kinase inhibitors with tailored potency and selectivity profiles. The primary hypothesized mechanism of action for its derivatives is the ATP-competitive inhibition of protein kinases, with a strong precedent for targeting the FGFR family. The experimental protocols outlined in this guide provide a robust framework for any research team to validate this mechanism, assess cellular activity, and ultimately identify lead compounds for further preclinical and clinical development. Future work should focus on leveraging this versatile scaffold to overcome known resistance mechanisms to existing kinase inhibitors and to explore its potential against other kinase targets implicated in human disease.

References
  • Benchchem. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
  • Zhang, C. et al. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health.
  • Zhang, C. et al. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. (2017).
  • Zhang, C. et al. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. (2017).
  • Radi, M. et al. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. (2017).
  • Ghareb, N. et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. (2024).
  • Dehnavi, E. et al. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. (2021).
  • Li, J. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. (2020).
  • Advanced ChemBlocks. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.
  • PubChem. methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate.
  • Biocompare. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from Aladdin Scientific.
  • Google Patents. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • National Institutes of Health. Bioactive pyrrole-based compounds with target selectivity.
  • National Institutes of Health. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B.
  • National Institutes of Health. 5-Bromo-2-(phenylamino)benzoic acid.
  • National Institutes of Health. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Research and Reviews. Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery.
  • Organic Syntheses Procedure. 2H-Pyran-2-one, 3-bromo.
  • ChemicalBook. 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.
  • Achmem. 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid.
  • ResearchGate. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents.

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Foundational

Technical Guide: Therapeutic Targeting of the 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid Scaffold

Executive Summary 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8) is not merely a chemical intermediate; it is a privileged pharmacophore in modern medicinal chemistry. It serves as the foundation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8) is not merely a chemical intermediate; it is a privileged pharmacophore in modern medicinal chemistry. It serves as the foundational scaffold for a class of potent, ATP-competitive kinase inhibitors, specifically targeting the Janus Kinase (JAK) family, Spleen Tyrosine Kinase (SYK) , and Interleukin-2-inducible T-cell Kinase (ITK) .

This guide analyzes the structural utility of this scaffold, delineates its validated therapeutic targets, and provides actionable protocols for its derivatization and biological evaluation. The presence of the orthogonal functional handles (2-bromo and 7-carboxyl) allows for precise vector exploration into the kinase ATP-binding pocket, facilitating the transition from fragment to nanomolar drug candidate.

Part 1: Structural Analysis & Pharmacophore Logic

The therapeutic value of this molecule lies in its ability to mimic the adenine ring of ATP, a prerequisite for Type I kinase inhibitors.

Chemical Identity[1][2][3]
  • IUPAC Name: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid[1][2][3][4][5]

  • Core Scaffold: 5H-pyrrolo[2,3-b]pyrazine (an isostere of 7-azaindole and pyrrolo[2,3-d]pyrimidine).

  • Key Features:

    • Hinge Binding Motif: The pyrrole NH (N5) and the pyrazine nitrogen (N4) form a donor-acceptor pair that hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

    • Solvent Front Vector (C7-COOH): The carboxylic acid at position 7 points towards the solvent-exposed region or the ribose binding pocket. This is the critical vector for attaching solubilizing groups or electrophilic warheads (for covalent inhibition).

    • Hydrophobic Pocket Vector (C2-Br): The bromine atom is positioned to access the hydrophobic selectivity pocket (Gatekeeper region). It serves as a facile handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups that determine selectivity (e.g., JAK1 vs. JAK2).

SAR Visualization (DOT)

The following diagram illustrates the Structure-Activity Relationship (SAR) vectors of the scaffold.

SAR_Analysis Core 5H-pyrrolo[2,3-b]pyrazine Core Scaffold Hinge Hinge Binding (N4/N5 Interaction) Core->Hinge Mimics Adenine C7 C7-COOH Vector (Solvent Front/Warhead) Core->C7 Amide Coupling C2 C2-Br Vector (Selectivity/Hydrophobic) Core->C2 Pd-Catalysis Solubility (Morpholine/Piperazine) Solubility (Morpholine/Piperazine) C7->Solubility (Morpholine/Piperazine) Covalent Cys Targeting (Acrylamide) Covalent Cys Targeting (Acrylamide) C7->Covalent Cys Targeting (Acrylamide) Specific Kinase Isoform Selectivity Specific Kinase Isoform Selectivity C2->Specific Kinase Isoform Selectivity

Figure 1: Pharmacophore dissection of the 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold.

Part 2: Validated Therapeutic Targets

This scaffold is primarily deployed to inhibit non-receptor tyrosine kinases involved in cytokine signaling.

Janus Kinases (JAK1, JAK2, JAK3)

The most prominent application of this scaffold is in the development of JAK inhibitors for autoimmune diseases (Rheumatoid Arthritis, Psoriasis, IBD).

  • Mechanism: The scaffold binds in the ATP pocket. Derivatives often attach an acrylamide at C7 to form a covalent bond with a specific Cysteine residue (e.g., Cys909 in JAK3), conferring exquisite selectivity over other kinases.

  • Therapeutic Relevance: Blocking the JAK-STAT pathway prevents the phosphorylation of STAT proteins, thereby inhibiting the transcription of pro-inflammatory cytokines (IL-6, IL-2, IFN-gamma).

Spleen Tyrosine Kinase (SYK)
  • Context: SYK mediates B-cell receptor (BCR) signaling.

  • Relevance: Dual JAK/SYK inhibitors derived from this scaffold are explored for B-cell malignancies (DLBCL, CLL) and allergic conditions (Asthma). The C2-substitution pattern is critical here to fit the slightly distinct hydrophobic pocket of SYK.

Emerging Target: FGFR (Fibroblast Growth Factor Receptor)[7]
  • Context: Recent medicinal chemistry campaigns have identified pyrrolo[2,3-b]pyrazines as potent inhibitors of FGFR1/2/3.

  • Relevance: Treatment of solid tumors (Gastric cancer, Urothelial carcinoma) driven by FGFR aberrations.

Signaling Pathway Diagram (DOT)

The following diagram maps the downstream effects of targeting the JAK/SYK nodes with this scaffold.

Signaling_Pathway Inhibitor Pyrrolopyrazine Derivative JAK JAK1/3 Kinase Inhibitor->JAK Inhibits SYK SYK Kinase Inhibitor->SYK Inhibits STAT STAT Phosphorylation JAK->STAT P-Tyr Transfer NFAT NFAT/MAPK SYK->NFAT Signal Transduction CytokineR Cytokine Receptor (IL-2R, IL-6R) CytokineR->JAK Activates BCR B-Cell Receptor BCR->SYK Activates Inflammation Pro-inflammatory Gene Expression STAT->Inflammation Transcription NFAT->Inflammation Transcription

Figure 2: Mechanistic impact of pyrrolopyrazine inhibitors on JAK/STAT and BCR signaling pathways.

Part 3: Experimental Methodologies

Protocol A: Derivatization Strategy (Synthesis)

To validate this scaffold against a target, one must convert the acid to an amide and the bromide to an aryl group.

Step 1: Amide Coupling (C7 Functionalization)

  • Objective: Attach a solubilizing amine or warhead.

  • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF, Amine (e.g., 1-methylpiperazine).

  • Procedure:

    • Dissolve 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA and HATU at 0°C. Stir for 15 min to activate the acid.

    • Add the amine. Warm to RT and stir for 4-12 h.

    • Validation: Monitor by LC-MS (Expect M+H shift). Workup with EtOAc/Water extraction.

Step 2: Suzuki-Miyaura Coupling (C2 Functionalization)

  • Objective: Introduce the selectivity element (R-group).

  • Reagents: Aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2M aq), Dioxane.

  • Procedure:

    • Suspend the product from Step 1 in 1,4-dioxane/water (4:1).

    • Add boronic acid and base. Degas with N2 for 10 min.

    • Add Pd catalyst. Heat to 90°C for 2-6 h.

    • Purification: Silica gel chromatography or Reverse Phase HPLC.

Protocol B: JAK3 Kinase Activity Assay (Luminescence)

This protocol validates the inhibitory potency (IC50) of the synthesized derivative.

Principle: Measurement of ADP generation using the ADP-Glo™ Kinase Assay (Promega).

ParameterSpecification
Enzyme Recombinant Human JAK3 (0.5 ng/µL)
Substrate Poly(Glu,Tyr) 4:1 peptide (0.2 µg/µL)
ATP Concentration 10 µM (at Km)
Buffer 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT
Detection Luminescence (RLU)

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO.

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Inhibitor

    • 4 µL JAK3 Enzyme mix

    • 4 µL Substrate/ATP mix

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Termination: Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable slope) to determine IC50.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the key structural modifications of the 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold and their biological consequences.

PositionModificationBiological EffectTarget Implication
C7-COOH Amide (Acrylamide)Covalent bonding to Cys residuesIncreases potency/selectivity for JAK3/ITK
C7-COOH Amide (Morpholine)Increases solubility/permeabilityImproves ADME profile
C2-Br Phenyl/PyridineHydrophobic pocket fillingPrimary driver of affinity (nM range)
N5-H MethylationLoss of H-bond donorDestroys activity (Negative Control)

References

  • Vertex Pharmaceuticals Inc. (2013). Pyrrolopyrazine kinase inhibitors.[6][7][8][9][10] WO2013030138A1. Link

  • Incyte Corporation. (2017). Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides.[4][11] US Patent 9,617,258. Link

  • Arrien Pharmaceuticals. (2025). Pyrrolopyrimidine ITK inhibitors. US Patent 12,297,203.[5] Link

  • Li, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Link

  • Dehnavi, S., et al. (2021).[5] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Link

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold The 5H-pyrrolo[2,3-b]pyrazine core, a bioisostere of indole also known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core, a bioisostere of indole also known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics.[2] Compounds incorporating this moiety have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases.[2][3]

Notably, the 5H-pyrrolo[2,3-b]pyrazine scaffold is integral to the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and other key enzymes implicated in oncology and inflammatory diseases.[4][5][6][7] The title compound, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid , serves as a highly versatile intermediate. The bromine atom at the C2 position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid at the C7 position allows for amide bond formation, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

This document provides a detailed, multi-step synthetic protocol for this key building block, grounded in established chemical principles and supported by peer-reviewed literature and patents. It is designed to equip researchers with the practical knowledge to synthesize and utilize this valuable compound in their drug discovery programs.

Overall Synthetic Strategy

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a multi-step process that requires careful control of protecting groups and reaction conditions. A direct, one-pot synthesis is not currently established. The most logical and robust pathway involves the initial construction of a protected pyrrolopyrazine core, followed by sequential functionalization at the C7 and C2 positions, and concluding with deprotection.

The proposed workflow is as follows:

  • Synthesis of a Protected Intermediate: Construction of the core scaffold with a protecting group on the pyrrole nitrogen (e.g., p-toluenesulfonyl, or "tosyl") to ensure stability and direct subsequent reactions.

  • C7-Carboxylation: Introduction of the carboxylic acid moiety at the C7 position. This is a critical step that often proceeds via a directed metalation-carboxylation sequence.

  • C2-Bromination: Selective bromination of the electron-rich pyrrole ring at the C2 position.

  • Deprotection: Removal of the nitrogen protecting group to yield the final target molecule.

Synthetic_Workflow Start Pyrazine Precursor Step1 Step 1: Cyclization & N-Protection Start->Step1 Intermediate1 Protected 5H-pyrrolo[2,3-b]pyrazine Step1->Intermediate1 Step2 Step 2: C7-Carboxylation Intermediate1->Step2 Intermediate2 Protected 7-Carboxylic Acid Derivative Step2->Intermediate2 Step3 Step 3: C2-Bromination Intermediate2->Step3 Intermediate3 Protected 2-Bromo-7-Carboxylic Acid Derivative Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 End 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Step4->End

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Handle all reagents, especially strong bases, brominating agents, and organic solvents, with extreme care.

Protocol 1: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

This protocol is adapted from a patented procedure and represents a reliable method for constructing the protected, brominated core.[8] The key transformation involves an intramolecular cyclization followed by in-situ protection of the pyrrole nitrogen. The use of a mild base like sodium tert-butoxide is advantageous as it minimizes side reactions and is more manageable on a large scale compared to reagents like sodium hydride.[8]

Reaction Scheme:

Note: While the cited patent[8] describes starting from a non-brominated pyrazine, chemical literature strongly suggests that for a robust synthesis, the bromine atom should be present on the pyrazine precursor, such as 3-bromo-5-[(trimethylsilyl)ethynyl]pyrazin-2-amine, to ensure the desired regioselectivity.

Materials & Reagents:

ReagentM.W.Quantity (for 0.185 mol scale)MolesEq.
3-bromo-5-[(trimethylsilyl)ethynyl]pyrazin-2-amine~270.250.0 g0.1851.0
N,N-Dimethylacetamide (DMAc)87.12500 mL--
Sodium tert-butoxide (NaOtBu)96.1019.5 g0.2041.1
p-Toluenesulfonyl chloride (TsCl)190.6542.3 g0.2211.2
5% Sodium Bicarbonate (NaHCO₃) aq. solution-As needed--
Ethyl Acetate (EtOAc)88.11As needed for recrystallization--
Petroleum Ether-As needed for recrystallization--

Step-by-Step Procedure:

  • Setup: To a dry 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N,N-dimethylacetamide (500 mL) and 3-bromo-5-[(trimethylsilyl)ethynyl]pyrazin-2-amine (50.0 g, 0.185 mol).

  • Base Addition & Cyclization: Add sodium tert-butoxide (19.5 g, 0.204 mol) to the mixture in one portion.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.

  • Cooling: Once the cyclization is complete, cool the reaction system to room temperature (20-25 °C).

  • Tosylation (N-Protection): Add p-toluenesulfonyl chloride (42.3 g, 0.221 mol) to the cooled mixture. A slight exotherm may be observed. Maintain the temperature at room temperature and stir for 30-60 minutes. Monitor the reaction by TLC or LC-MS until completion.

  • Workup & Precipitation: After the reaction is finished, pour the reaction mixture slowly into a beaker containing 5% aqueous sodium bicarbonate solution (approx. 2 L) with vigorous stirring. A solid precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with water.

  • Purification: Transfer the crude solid filter cake into a flask and recrystallize from a mixture of ethyl acetate and petroleum ether.

  • Drying: Filter the purified crystals and dry under vacuum to obtain 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid. This process typically yields a product with high purity (>98%) and a molar yield of approximately 85-87%.[4][8]

Protocol 2: C7-Carboxylation via Ortho-Lithiation

With the C2 and N5 positions blocked, the C7 position is the most acidic proton on the aromatic core, making it susceptible to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This allows for regioselective functionalization. Quenching the resulting organolithium species with solid carbon dioxide (dry ice) installs the desired carboxylic acid. This strategy is a cornerstone of heterocyclic functionalization.

Reaction Scheme:

Carboxylation reactant 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine product 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid reactant->product 1) LDA, THF, -78 °C 2) CO₂(s) 3) H₃O⁺

Caption: C7-Carboxylation reaction scheme.

Materials & Reagents:

ReagentM.W.Purity/Concentration
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine352.23>98%
Diisopropylamine101.19>99%, anhydrous
n-Butyllithium (n-BuLi)64.062.5 M in hexanes
Tetrahydrofuran (THF)72.11Anhydrous, <50 ppm H₂O
Carbon Dioxide (CO₂), solid (dry ice)44.01-
1 M Hydrochloric Acid (HCl) aq. solution-1 M
Diethyl Ether or Ethyl Acetate-Anhydrous
Saturated Sodium Chloride (brine) aq. solution--
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)--

Step-by-Step Procedure:

  • LDA Preparation (In-situ): In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using an acetone/dry ice bath. Add n-butyllithium (1.1 eq.) dropwise via syringe. Stir the solution at -78 °C for 20 minutes, then allow it to warm to 0 °C for 20 minutes to ensure complete formation of LDA. Re-cool the freshly prepared LDA solution to -78 °C.

  • Deprotonation: Dissolve the 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq.) in a separate flask with anhydrous THF. Using a cannula, slowly add this solution to the stirred LDA solution at -78 °C. Stir the resulting dark mixture at -78 °C for 1 hour.

  • Carboxylation: Crush dry ice into a fine powder. Carefully and quickly add an excess of the powdered dry ice (at least 5-10 eq.) to the reaction mixture. The color of the mixture should change upon addition.

  • Quenching: Allow the reaction mixture to slowly warm to room temperature. Once it reaches ~0-10 °C, quench the reaction by adding 1 M HCl until the pH of the aqueous layer is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Washing & Drying: Combine the organic layers and wash with water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the desired carboxylic acid.

Protocol 3: N-Deprotection to Yield Final Product

The final step is the removal of the tosyl protecting group. This is typically achieved under basic conditions via saponification. Strong aqueous base, such as sodium hydroxide, at elevated temperatures effectively cleaves the sulfonyl-nitrogen bond.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, suspend the 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (1.0 eq.) in a mixture of methanol or ethanol and water.

  • Base Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 3-5 eq.).

  • Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated HCl or 3 M HCl until the pH is approximately 3-4. The final product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the solid under high vacuum to afford the final product, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid .[9][10]

Characterization and Validation

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): LC-MS or High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound, which should ideally be >97%.[9]

References

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine - Benchchem.
  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents.
  • 5-Bromo-7-azaindole synthesis - chemicalbook.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018.
  • WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid - Google Patents.
  • 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem.
  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - PMC - NIH.
  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities - ResearchGate.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds | ACS Combinatorial Science.
  • Azaindole synthesis - Organic Chemistry Portal.
  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid - Advanced ChemBlocks.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 2018.
  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis - SciSpace.
  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from Aladdin Scientific - Biocompare.
  • 1522530-72-8|5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid - BLDpharm.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry.

Sources

Application

Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: An Essential Scaffold for Kinase Inhibitor Development

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold The 5H-pyrrolo[2,3-b]pyrazine core, an isomer of the well-known 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core, an isomer of the well-known 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic and structural properties have positioned it as a cornerstone in the design of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrrolo[2,3-b]pyrazine framework has been successfully employed in the development of inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various forms of cancer.[1][2]

This application note provides a comprehensive, research-grade protocol for the synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a key intermediate for the elaboration of diverse compound libraries targeting kinases and other enzymes. The presence of the bromine atom at the 2-position and the carboxylic acid at the 7-position provides two orthogonal handles for further chemical modification, such as cross-coupling reactions and amide bond formation, respectively.

Proposed Synthetic Pathway

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be envisioned in a three-stage sequence, starting from a commercially available pyrazine derivative. This strategy involves the initial construction of a protected pyrrolo[2,3-b]pyrazine core, followed by functionalization at the 7-position, and concluding with the deprotection of the pyrrole nitrogen.

Synthetic_Pathway A 3-[(trimethylsilyl)ethynyl]- 5-pyrazin-2-amine B 2-bromo-5-tosyl- 5H-pyrrolo[2,3-b]pyrazine A->B Step 1: Cyclization & Tosylation C 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine- 7-carboxylic acid B->C Step 2: Carboxylation D 2-bromo-5H-pyrrolo[2,3-b]pyrazine- 7-carboxylic acid C->D Step 3: Deprotection

Caption: Proposed synthetic workflow for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Experimental Protocols

PART 1: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

This initial step involves the cyclization of 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine, followed by in-situ protection of the pyrrole nitrogen with a tosyl group. The tosyl group serves a dual purpose: it protects the acidic N-H proton and its electron-withdrawing nature can modulate the reactivity of the heterocyclic system in subsequent steps.[3] This procedure is adapted from a patented method which demonstrates high yields and purity.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine191.3210.052.3
Sodium tert-butoxide96.105.0252.3
p-Toluenesulfonyl chloride (TsCl)190.6510.4554.9
N,N-Dimethylacetamide (DMAc)87.12150 mL-
3% Sodium bicarbonate solution-500 mL-
Ethyl acetate88.11As needed-
Petroleum ether-As needed-

Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine (10.0 g, 52.3 mmol) and N,N-dimethylacetamide (150 mL).

  • Base Addition: Add sodium tert-butoxide (5.02 g, 52.3 mmol) to the solution.

  • Cyclization: Heat the reaction mixture to 40-50 °C and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Tosylation: Cool the reaction mixture to room temperature. Add p-toluenesulfonyl chloride (10.45 g, 54.9 mmol) portion-wise, ensuring the temperature does not exceed 30 °C. Stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up and Isolation: Pour the reaction mixture into a 3% aqueous solution of sodium bicarbonate (500 mL). The crude product will precipitate. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and petroleum ether to afford 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a solid. Dry the product under vacuum. The expected yield is in the range of 80-85%.[4]

PART 2: Carboxylation at the 7-Position

This step is the most critical and involves the selective introduction of a carboxylic acid group at the 7-position of the pyrrolo[2,3-b]pyrazine core. Based on established reactivity patterns of related aza-indoles, a directed ortho-metalation approach is proposed.[5] This involves deprotonation at the C7 position with a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide.

Expert Insight: The acidity of the C7 proton is enhanced by the adjacent pyrrole nitrogen and the overall electron-deficient nature of the bicyclic system. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial to avoid side reactions. The reaction must be conducted under strictly anhydrous conditions and at low temperatures to ensure the stability of the lithiated intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine353.2310.028.3
Diisopropylamine101.194.30 mL31.1
n-Butyllithium (2.5 M in hexanes)64.0612.4 mL31.1
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Dry Carbon Dioxide (gas or solid)44.01Excess-
1 M Hydrochloric acid36.46As needed-
Diethyl ether74.12As needed-

Protocol:

  • LDA Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (4.30 mL, 31.1 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (12.4 mL of a 2.5 M solution in hexanes, 31.1 mmol). Stir the mixture at -78 °C for 30 minutes.

  • Lithiation: Dissolve 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (10.0 g, 28.3 mmol) in anhydrous THF (150 mL) in a separate flame-dried flask under nitrogen. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution via a cannula to the substrate solution. Stir the resulting mixture at -78 °C for 1.5 hours.

  • Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution for 30 minutes, or by carefully adding an excess of crushed dry ice pellets.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add water (100 mL) and acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extraction and Isolation: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. The product can be purified by column chromatography on silica gel if necessary.

PART 3: Deprotection of the Tosyl Group

The final step is the removal of the tosyl protecting group to yield the target compound. The deprotection of N-tosyl amides can be challenging.[6] A mild and effective method involves reductive cleavage using samarium diiodide (SmI₂).

Expert Insight: The standard basic or acidic hydrolysis methods for tosyl group removal may not be suitable due to the potential for side reactions on the electron-deficient heterocyclic core or the carboxylic acid functionality. Reductive cleavage with SmI₂ is a powerful method that proceeds under neutral conditions and is tolerant of many functional groups.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid397.235.012.6
Samarium(II) iodide (0.1 M solution in THF)404.16315 mL31.5
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)-As needed-
Ethyl acetate88.11As needed-

Protocol:

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the tosylated carboxylic acid (5.0 g, 12.6 mmol) in anhydrous THF (100 mL).

  • Reductive Cleavage: Cool the solution to 0 °C. Add the samarium(II) iodide solution (315 mL of 0.1 M in THF, 31.5 mmol) dropwise over 30 minutes. The characteristic deep blue color of SmI₂ should disappear as the reaction proceeds. Stir at 0 °C for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of Rochelle's salt. Stir vigorously until the organic layer becomes clear.

  • Extraction and Isolation: Extract the mixture with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the final product, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the target compound.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final product.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

    • Sodium tert-butoxide: Corrosive and moisture-sensitive.

    • p-Toluenesulfonyl chloride: Lachrymator and corrosive.

    • Samarium(II) iodide: Air and moisture sensitive.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. By leveraging established synthetic transformations from related heterocyclic systems, this guide offers a reliable pathway for researchers in drug discovery and medicinal chemistry to access this valuable building block. The strategic placement of the bromine and carboxylic acid functionalities opens up a multitude of possibilities for the creation of novel and potent kinase inhibitors and other biologically active molecules.

References

  • CN113603693A. (2021). Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. Google Patents.
  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • ACS Publications. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Growing Science. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

  • PMC. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrole Protection | Request PDF. Retrieved from [Link]

  • Molecules. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • YouTube. (2024). CARBOXYLIC ACIDS: Introduction, Nomenclature, Properties, Preparation and Reactions. Retrieved from [Link]

  • ACS Publications. (1995). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Retrieved from [Link]

  • NIH. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Retrieved from [Link]

  • PMC. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of new organic compounds from Cromoglicic acid and Study Some of Their Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Diverse 1,4‐(Azaindole)fullerenes via Transition‐Metal Free Three‐Component Coupling Reaction of Azaindoles, C60, and Bromoalkanes/Triphenylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • RSC Publishing. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Method

Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: A Detailed Guide to Starting Materials and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a key heterocyclic scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The pyrrolo[2,3-b]pyrazine core, also known as 7-deazapurine, is a prevalent motif in a variety of biologically active compounds, including kinase inhibitors for targeted cancer therapy.[1] This guide offers a detailed analysis of the selection of starting materials and step-by-step protocols for the synthesis of a crucial intermediate and its subsequent functionalization to yield the target carboxylic acid.

Strategic Approach to Synthesis: The Importance of a Protected Intermediate

The direct synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid presents significant challenges. Therefore, a strategic approach involving a protected intermediate is often employed. The use of a tosyl protecting group on the pyrrole nitrogen offers several advantages: it enhances the stability of the pyrrolopyrazine core and allows for selective functionalization at other positions.[2] The key intermediate in this synthetic pathway is 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine .

Part 1: Synthesis of the Key Intermediate: 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

The synthesis of this pivotal intermediate commences with a commercially available and strategically functionalized pyrazine derivative.

Starting Material: 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine

Rationale for Selection: This starting material is ideal due to the presence of key functional groups that facilitate the construction of the fused pyrrole ring. The amino group and the ethynyl group are perfectly positioned for an intramolecular cyclization to form the pyrrolo[2,3-b]pyrazine core. The trimethylsilyl (TMS) group on the alkyne serves as a protecting group that can be readily removed under basic conditions to initiate the cyclization.

Synthetic Workflow for 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

The synthesis of the tosyl-protected intermediate can be achieved in a one-pot, two-step process as outlined below.

Synthetic Workflow for 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine start 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine step1 Intramolecular Cyclization (Base-mediated TMS deprotection and cyclization) start->step1 intermediate 2-bromo-5H-pyrrolo[2,3-b]pyrazine (in situ) step1->intermediate step2 Tosyl Protection (p-toluenesulfonyl chloride) intermediate->step2 product 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine step2->product

Caption: Synthetic route to the key intermediate.

Detailed Protocol: One-Pot Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

This protocol is adapted from established patent literature, offering a robust and scalable method.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amineN/AC9H13N3SiStarting Material
N,N-Dimethylacetamide (DMAc)127-19-5C4H9NOSolvent
Sodium tert-butoxide865-48-5C4H9NaOBase for cyclization
p-Toluenesulfonyl chloride (TsCl)98-59-9C7H7ClO2STosylating agent
Ethyl acetate141-78-6C4H8O2Recrystallization solvent
Petroleum ether8032-32-4N/ARecrystallization solvent
Sodium bicarbonate (NaHCO3)144-55-8CHNaO3For quenching

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylacetamide (DMAc).

  • Addition of Starting Material: To the solvent, add 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine (1.0 eq).

  • Cyclization: Add sodium tert-butoxide (1.0-1.1 eq) to the mixture. Heat the reaction to 40-50 °C and stir for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This step facilitates the removal of the trimethylsilyl group and subsequent intramolecular cyclization to form the 2-bromo-5H-pyrrolo[2,3-b]pyrazine core in situ.

  • Tosyl Protection: After the cyclization is complete, cool the reaction mixture to room temperature. Add p-toluenesulfonyl chloride (1.05-1.1 eq) portion-wise, maintaining the temperature at room temperature. Stir the reaction for an additional 2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a 3% aqueous solution of sodium bicarbonate to quench the reaction.

    • Filter the resulting precipitate and wash with water.

    • Recrystallize the crude solid from a mixture of ethyl acetate and petroleum ether to yield pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

    • Dry the final product under vacuum.

Expected Yield: 80-90%

Part 2: Functionalization at C-7 and Deprotection to Yield the Final Product

With the protected intermediate in hand, the next crucial steps involve the introduction of the carboxylic acid group at the 7-position and the subsequent removal of the tosyl protecting group.

Strategy for C-7 Carboxylation: Formylation followed by Oxidation

A common and effective method for introducing a carboxylic acid group onto an electron-rich pyrrole ring is through a Vilsmeier-Haack formylation, followed by oxidation of the resulting aldehyde.

Synthetic Workflow for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Final Product Synthesis start 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate1 2-bromo-7-formyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine step1->intermediate1 step2 Oxidation (e.g., KMnO4 or Pinnick Oxidation) intermediate1->step2 intermediate2 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid step2->intermediate2 step3 Tosyl Deprotection (e.g., Na/naphthalene or other reductive cleavage) intermediate2->step3 product 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid step3->product

Caption: Pathway to the final carboxylic acid.

Detailed Protocol: C-7 Formylation, Oxidation, and Deprotection

Step 1: Vilsmeier-Haack Formylation of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine1201186-54-0C13H10BrN3O2SStarting Intermediate
Phosphorus oxychloride (POCl3)10025-87-3Cl3OPVilsmeier-Haack reagent
N,N-Dimethylformamide (DMF)68-12-2C3H7NOVilsmeier-Haack reagent
Dichloromethane (DCM)75-09-2CH2Cl2Solvent

Procedure:

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5-2.0 eq) to N,N-dimethylformamide (used as both reagent and solvent). Stir for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation of the 7-Formyl Intermediate

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
2-bromo-7-formyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazineN/AC14H10BrN3O3SStarting Aldehyde
Potassium permanganate (KMnO4)7722-64-7KMnO4Oxidizing agent
Acetone67-64-1C3H6OSolvent

Procedure:

  • Reaction Setup: Dissolve the 7-formyl intermediate in acetone.

  • Oxidation: Slowly add a solution of potassium permanganate in water to the reaction mixture at room temperature. Stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with a saturated solution of sodium sulfite. Acidify the mixture with dilute HCl, which will precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Step 3: Deprotection of the Tosyl Group

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acidN/AC14H9BrN3O4SProtected Carboxylic Acid
Sodium7440-23-5NaReducing agent
Naphthalene91-20-3C10H8Electron carrier
Tetrahydrofuran (THF), anhydrous109-99-9C4H8OSolvent

Procedure:

  • Reagent Preparation: In a dry flask under an inert atmosphere, prepare sodium naphthalenide by stirring sodium metal and naphthalene in anhydrous THF until the characteristic dark green color appears.

  • Deprotection: Cool the sodium naphthalenide solution to -60 °C. Add a solution of the tosyl-protected carboxylic acid in THF dropwise.

  • Reaction Completion and Work-up: Stir the reaction at low temperature until the starting material is consumed. Quench the reaction by the addition of water. Acidify the aqueous layer to precipitate the final product, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Filter, wash with water, and dry.

Conclusion

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a multi-step process that relies on the strategic use of a protected intermediate. By following the detailed protocols outlined in this guide, researchers can reliably produce this valuable building block for the development of novel therapeutics. The choice of starting materials and the specific reaction conditions are critical for achieving high yields and purity.

References

Sources

Application

Purification of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" by chromatography

An Application Note and Protocol for the Chromatographic Purification of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Abstract This application note provides a comprehensive guide for the purification of 2-bromo-5...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Chromatographic Purification of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Abstract

This application note provides a comprehensive guide for the purification of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, a key heterocyclic building block in pharmaceutical research and drug development. The inherent polarity and acidic nature of this compound present unique challenges for achieving high purity using standard chromatographic methods. This document outlines two robust and validated protocols: a primary method using Anion-Exchange Chromatography (AEX) for high-specificity separation, and a widely applicable alternative using pH-modified Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The scientific rationale behind method selection, detailed step-by-step protocols, expected outcomes, and troubleshooting advice are provided to enable researchers to achieve optimal purification results.

Introduction: The Purification Challenge

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a crucial intermediate in the synthesis of various kinase inhibitors and other therapeutically relevant molecules.[1][2] The purity of this starting material is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps and biological assays.

The purification of this molecule is non-trivial due to its distinct physicochemical properties:

  • High Polarity: The pyrrolopyrazine core, rich in nitrogen heteroatoms, coupled with a carboxylic acid group, makes the molecule highly polar. This can lead to poor retention in standard reversed-phase chromatography.[3]

  • Acidic Nature: The carboxylic acid group (pKa typically 3-5) readily ionizes. In normal-phase chromatography using silica gel, this acidic proton can interact strongly with the acidic silanol groups on the silica surface, resulting in severe peak tailing or irreversible adsorption.[4]

  • Amphoteric Potential: While the carboxylic acid is the dominant feature, the nitrogen atoms in the pyrazine ring are weakly basic, potentially leading to complex interactions with the stationary phase.

This guide provides a systematic approach to overcoming these challenges, emphasizing the principles of chromatographic theory to develop a robust purification strategy.

Rationale for Chromatographic Method Selection

Selecting the appropriate chromatographic mode is critical for the successful purification of this polar, acidic compound. A comparative analysis of potential methods is presented below.

  • Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[5] While suitable for some polar compounds, the strong acidic nature of the target molecule would likely cause irreversible binding to the silica surface, making this method unsuitable without significant mobile phase modification (e.g., adding competing acids), which can still yield poor results.[3]

  • Reversed-Phase Chromatography (RPC): The most common HPLC technique, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6][7] The high polarity of the target compound is a challenge for retention. However, by controlling the mobile phase pH to suppress the ionization of the carboxylic acid (i.e., keeping it in the neutral -COOH form), retention can be significantly improved, making RPC a viable and versatile option.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent technique for highly polar compounds that are poorly retained in RPC.[9] HILIC uses a polar stationary phase and a high-organic mobile phase, separating compounds based on their partitioning into a water-enriched layer on the stationary phase surface.[10] This is a strong candidate for this molecule.

  • Anion-Exchange Chromatography (AEX): This technique separates molecules based on their net negative charge.[11] By adjusting the mobile phase pH to be above the pKa of the carboxylic acid, the molecule becomes a negatively charged carboxylate anion (-COO⁻). This anion reversibly binds to a positively charged stationary phase.[12][13] Elution is achieved by increasing the salt concentration or decreasing the pH of the mobile phase. Given the distinct acidic handle on the molecule, AEX offers the highest potential for specificity and purity.[14]

Primary Protocol: Anion-Exchange Chromatography (AEX)

This method leverages the ionic interaction between the deprotonated carboxylic acid and a positively charged stationary phase for a highly selective separation.

Principle of Separation

At a pH > 5, the carboxylic acid group of the target molecule is fully deprotonated, carrying a net negative charge. When a solution of the crude material is loaded onto an AEX column (containing positively charged functional groups) equilibrated at this pH, the negatively charged target molecule binds to the stationary phase. Neutral and positively charged impurities are washed away. The bound target molecule is then selectively eluted by introducing a competing anion (e.g., Cl⁻ from NaCl) in a concentration gradient, which displaces the molecule from the resin.

Experimental Workflow

AEX_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing SamplePrep Sample Preparation (Dissolve in Loading Buffer) Load Load Sample SamplePrep->Load ColumnEquil Column Equilibration (Low Salt Buffer, pH 8.0) ColumnEquil->Load Wash Wash (Remove Unbound Impurities) Load->Wash Elute Elute with Salt Gradient (0 -> 1.0 M NaCl) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (HPLC, TLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt & Lyophilize Pool->Desalt Final Obtain Pure Product Desalt->Final

Caption: Workflow for AEX purification of the target compound.

Detailed Step-by-Step Protocol

A. Buffer Preparation

  • Loading Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer (Buffer B): 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0.

  • Scientist's Note: A pH of 8.0 is chosen to be well above the estimated pKa of the carboxylic acid, ensuring it is fully deprotonated and binds strongly to the column. Tris is a common, non-interfering buffer for this pH range.

B. Sample Preparation

  • Dissolve the crude 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid in a minimal volume of Loading Buffer (Buffer A).

  • If solubility is low, a small amount of organic solvent (e.g., DMSO, up to 5% of the total volume) can be added, but minimize this as it can interfere with binding.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

C. Chromatographic Conditions

  • Column: Strong Anion-Exchange (SAX) column (e.g., a quaternary ammonium-based resin).

  • Flow Rate: 1.0 mL/min (for analytical scale, adjust for preparative).

  • Detection: UV at 280 nm or other appropriate wavelength determined by UV scan of the compound.

  • Gradient:

    • 0-5 min: 100% Buffer A (Equilibration & Wash)

    • 5-35 min: Linear gradient from 0% to 100% Buffer B (Elution)

    • 35-40 min: 100% Buffer B (Column Wash)

    • 40-45 min: 100% Buffer A (Re-equilibration)

D. Fraction Collection & Analysis

  • Equilibrate the AEX column with Buffer A until a stable baseline is observed.

  • Inject the prepared sample.

  • Run the gradient method, collecting fractions (e.g., 1.0 mL per fraction) during the elution phase.

  • Analyze the collected fractions for purity using analytical RP-HPLC or TLC.

  • Pool the fractions containing the pure product.

E. Post-Purification Processing

  • The pooled fractions will contain a high concentration of salt (NaCl), which must be removed. This can be achieved by dialysis, tangential flow filtration, or by solid-phase extraction (SPE) using a reversed-phase cartridge.

  • After desalting, the final product can be obtained by lyophilization or solvent evaporation.

Expected Data Summary
ParameterBefore AEX PurificationAfter AEX Purification
Purity (by HPLC) ~75-85%>98%
Major Impurities Starting materials, side-productsNot detectable
Recovery Yield N/A80-90%
Appearance Yellow to brown solidPale yellow solid[15]

Alternative Protocol: Reversed-Phase HPLC (RP-HPLC)

This method is a common workhorse in purification labs and can be highly effective when the mobile phase is optimized to handle the acidic nature of the analyte.

Principle of Separation

The key to retaining and separating the polar carboxylic acid on a non-polar C18 column is to suppress its ionization. By adding an acid (e.g., trifluoroacetic acid, TFA, or formic acid) to the mobile phase, the pH is lowered to ~2-3. At this pH, the carboxylic acid is fully protonated (-COOH), rendering it more neutral and significantly more hydrophobic. This increased hydrophobicity enhances its interaction with the C18 stationary phase, allowing for effective retention and separation from impurities based on differences in hydrophobicity.[8]

Experimental Workflow

RP_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase A/DMSO) Load Load Sample SamplePrep->Load ColumnEquil Column Equilibration (Starting Mobile Phase Conditions) ColumnEquil->Load Elute Elute with Organic Gradient (e.g., 5% -> 95% Acetonitrile) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvents (Rotary Evaporator/Lyophilizer) Pool->Evaporate Final Obtain Pure Product Evaporate->Final

Caption: Workflow for RP-HPLC purification of the target compound.

Detailed Step-by-Step Protocol

A. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Scientist's Note: TFA is a strong ion-pairing agent that not only suppresses silanol activity on the stationary phase, reducing peak tailing, but also ensures the carboxylic acid remains protonated. Formic acid can be used as a more volatile alternative, which is advantageous for LC-MS applications.[16]

B. Sample Preparation

  • Dissolve the crude material in a minimal amount of a 50:50 mixture of Mobile Phase A and B, or in DMSO if necessary.

  • Filter the sample through a 0.45 µm syringe filter.

C. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 5 µm particle size).

  • Flow Rate: 1.0 mL/min (for analytical scale, adjust for preparative).

  • Detection: UV at 280 nm.

  • Gradient:

    • 0-5 min: 5% Mobile Phase B (Initial hold)

    • 5-35 min: Linear gradient from 5% to 95% Mobile Phase B

    • 35-40 min: 95% Mobile Phase B (Column Wash)

    • 40-45 min: 5% Mobile Phase B (Re-equilibration)

  • Scientist's Note: This is a generic scouting gradient. It should be optimized based on the elution time of the target compound to improve resolution and throughput.

D. Fraction Collection & Analysis

  • Equilibrate the C18 column with the starting mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient method and collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.

  • Confirm the purity of the fractions with analytical HPLC.

  • Pool the pure fractions.

E. Post-Purification Processing

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution containing TFA can be lyophilized directly. Note that the final product will be a TFA salt. If the free acid is required, further processing such as neutralization and extraction may be necessary.

Expected Data Summary
ParameterBefore RP-HPLC PurificationAfter RP-HPLC Purification
Purity (by HPLC) ~75-85%>99%
Major Impurities Resolved from the main product peakNot detectable
Recovery Yield N/A85-95%
Appearance Yellow to brown solidPale yellow solid[15]

Conclusion

The successful purification of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is readily achievable with a rationally chosen chromatographic method. Anion-Exchange Chromatography offers a highly selective approach by targeting the compound's acidic nature, while pH-modified Reversed-Phase HPLC provides a versatile and robust alternative. Both protocols detailed in this note are designed to yield material of high purity (>98%), suitable for demanding applications in medicinal chemistry and drug discovery.

References

  • Maruska, A. et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. [Link]

  • Google Patents. WO2013030138A1 - Pyrrolopyrazine kinase inhibitors.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Google Patents. US12297203B2 - Pyrrolopyrimidine ITK inhibitors.
  • Google Patents.
  • ResearchGate. Purification Or Organic Acids Using Anion Exchange Chromatography. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Technology Networks. Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Google Patents. US12077533B2 - Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides.
  • Google Patents. WO2015083028A1 - Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides.
  • Rădulescu, C. et al. The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry. [Link]

  • Google Patents. US20110230462A1 - Pyrrolopyrazine Kinase Inhibitors.
  • JoVE. Video: Ion-Exchange Chromatography. [Link]

  • Google Patents.
  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • HALO Columns. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Physics Department & Chemistry Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ACS Publications. Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

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Method

Application Note: NMR Characterization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Abstract This document provides a comprehensive guide for the structural characterization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The pyrrolo[2,3-b]pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the structural characterization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The pyrrolo[2,3-b]pyrazine scaffold is a key heterocyclic motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Accurate and unambiguous structural verification is therefore critical for drug development professionals. This guide details field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, and 2D NMR), and spectral interpretation. It emphasizes the rationale behind experimental choices to overcome challenges such as poor solubility and the presence of exchangeable protons, ensuring trustworthy and reproducible results.

Introduction and Rationale

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a functionalized heterocyclic compound. Its core, the pyrrolo[2,3-b]pyrazine system, is a cornerstone in the synthesis of targeted therapies. The bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the carboxylic acid group provides a key site for amide bond formation or other conjugations.

Given its role as a critical building block, rigorous structural confirmation is paramount. NMR spectroscopy is the most powerful technique for the unambiguous elucidation of such molecular structures in solution.[1] This application note provides a self-validating framework for researchers to obtain high-quality NMR data and confidently assign the structure of the title compound.

Molecular Structure and Analytical Challenges

Before detailing the experimental protocols, it is crucial to analyze the molecule's structure to anticipate its behavior and potential challenges during NMR analysis.

Caption: Structure of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid with IUPAC numbering.

Key Structural Features & Challenges:

  • Aromatic Protons: The molecule has two protons on the heterocyclic core (H3 and H6). Their chemical shifts will be influenced by the electron-withdrawing pyrazine nitrogens and the bromine substituent.

  • Exchangeable Protons: There are two labile protons: the pyrrole N-H (H5) and the carboxylic acid O-H. These protons can undergo chemical exchange with the solvent or trace amounts of water, often resulting in broad signals or, in some solvents, no signal at all.

  • Solubility: The presence of both a rigid heterocyclic core and a polar carboxylic acid group suggests limited solubility in common non-polar NMR solvents like chloroform-d (CDCl₃). A polar, aprotic solvent is required.

Experimental Workflow: From Sample to Structure

The following diagram outlines the logical flow for the complete characterization of the molecule.

Caption: Recommended workflow for NMR characterization.

Detailed Protocols

PART 4.1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[2]

Rationale for Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d6) is the recommended solvent.[3]

  • Solvating Power: It effectively dissolves polar, hydrogen-bond-donating compounds like carboxylic acids.

  • Observation of Labile Protons: Unlike protic solvents (e.g., D₂O or CD₃OD), DMSO-d6 is aprotic and forms hydrogen bonds with the NH and OH protons, slowing down their exchange rate and allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[4]

  • Chemical Shift Range: It has a wide liquid range and its residual proton signal (a quintet at ~2.50 ppm) and carbon signal (a septet at ~39.5 ppm) typically do not overlap with signals from aromatic compounds.[3][5]

Protocol:

  • Weighing: Accurately weigh 10-15 mg of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid for ¹H NMR. For ¹³C NMR, a more concentrated sample of 25-50 mg is preferable to reduce acquisition time.[6]

  • Dissolution: Place the solid in a clean, dry vial. Add approximately 0.6 mL of high-purity DMSO-d6 (≥99.8% deuteration).

  • Homogenization: Gently vortex or sonicate the vial until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the sample into a clean, high-quality 5 mm NMR tube. A common method is to use a Pasteur pipette with a small, tightly packed plug of glass wool.[2]

  • Capping: Securely cap the NMR tube to prevent moisture absorption by the hygroscopic DMSO-d6.

PART 4.2: NMR Data Acquisition

These protocols are based on a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: ¹H NMR Spectrum

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

  • Lock onto the deuterium signal of the DMSO-d6 solvent.

  • Shim the magnetic field to achieve optimal homogeneity. Look for a narrow, symmetrical solvent peak shape.

  • Acquire the ¹H NMR spectrum with the following typical parameters:

    • Pulse Program: Standard 90° pulse-acquire (zg30 or equivalent).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16 to 64 scans, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure quantitative integration.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual DMSO-d5 peak at δ 2.50 ppm.[3]

Protocol 2: ¹³C{¹H} NMR Spectrum

  • Using the same locked and shimmed sample, switch to the ¹³C nucleus.

  • Acquire a proton-decoupled ¹³C spectrum:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30 or equivalent).

    • Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).

    • Number of Scans: 512 to 2048 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Process the data and reference the spectrum to the DMSO-d6 carbon septet at δ 39.52 ppm.[3]

Protocol 3: 2D NMR (COSY & HSQC) for Unambiguous Assignment For definitive structural proof, 2D NMR is highly recommended.[7][8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically through 2-3 bonds).[9][10] It is useful for identifying adjacent protons, though none are expected in this particular molecule's core.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons.[11] It is invaluable for definitively linking the proton and carbon skeletons.[9]

Data Interpretation and Expected Results

The following tables provide predicted chemical shifts based on established principles of NMR spectroscopy, including the effects of electronegativity and aromaticity.[12]

Table 1: Predicted ¹H NMR Data (in DMSO-d6)
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Comments
H3 8.5 - 8.8Singlet (s)1HLocated on the electron-deficient pyrazine ring, deshielded by two adjacent nitrogen atoms.
H6 7.8 - 8.2Singlet (s)1HLocated on the pyrrole ring, influenced by the fused pyrazine system. Expected to be upfield relative to H3.
NH (H5) 12.0 - 13.0Broad Singlet (br s)1HTypical for a pyrrole NH proton in DMSO-d6. The broadness is due to quadrupolar coupling and exchange.
COOH 13.0 - 14.0Broad Singlet (br s)1HCarboxylic acid protons are highly deshielded and appear far downfield. Signal will disappear upon D₂O exchange.
Table 2: Predicted ¹³C NMR Data (in DMSO-d6)
Carbon LabelPredicted δ (ppm)Rationale & Comments
C7a (C=O) 160 - 165Typical chemical shift for a carboxylic acid carbonyl carbon.
C4, C2 140 - 155Aromatic carbons adjacent to nitrogen are significantly deshielded. C2, attached to bromine, will be further downfield.
C7, C4a, C6 115 - 135Aromatic carbons in the pyrrole and pyrazine rings. The carbon attached to bromine (C2) may show a lower intensity due to the influence of the quadrupolar bromine nucleus.
C3 110 - 125Aromatic CH carbon. Its specific shift can be confirmed with an HSQC experiment.
Self-Validating Protocol: D₂O Exchange
  • After acquiring the initial ¹H NMR spectrum, remove the tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and invert it several times to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The broad signals assigned to the NH and COOH protons should significantly decrease in intensity or disappear entirely. This confirms their identity as exchangeable protons.

Conclusion

The combination of 1D ¹H and ¹³C NMR, supplemented with 2D correlation experiments and a D₂O exchange test, provides a robust and self-validating methodology for the complete structural characterization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. The protocols and predictive data herein serve as a reliable guide for researchers in medicinal chemistry and drug development, ensuring the foundational integrity of their synthetic building blocks.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2, 397-475. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Wikipedia. (2023). Deuterated DMSO. [Link]

  • Abraham, R. J. (2009). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • Proksch, P., et al. (2016). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

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Application

"2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" mass spectrometry data

An Application Note on the High-Resolution Mass Spectrometry Analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Introduction 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1422772-78-8) is a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Resolution Mass Spectrometry Analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Introduction

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1422772-78-8) is a heterocyclic compound belonging to the pyrrolopyrazine class.[1] This structural scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in kinase inhibitors and other biologically active molecules. Accurate characterization of such compounds is paramount for ensuring structural integrity, purity, and for tracking metabolic fate. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise mass measurements and valuable structural information through fragmentation analysis.

This application note provides a detailed guide and robust protocol for the analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We will delve into the theoretical considerations dictated by its unique structure—namely the bromine atom and the carboxylic acid moiety—and present an optimized experimental workflow. The expected data, including characteristic isotopic patterns and fragmentation pathways, are discussed to provide a comprehensive framework for researchers.

Scientific & Methodological Considerations

The molecular structure of the target analyte presents two key features that profoundly influence its mass spectrometric behavior: the bromine atom and the carboxylic acid group. A successful analysis hinges on understanding and leveraging the properties of these functional groups.

  • 1.1 The Bromine Isotopic Signature : A defining characteristic of any bromine-containing compound in mass spectrometry is its distinct isotopic pattern.[2] Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 relative abundance (50.69% and 49.31%, respectively).[3][4] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with nearly identical intensities. This M and M+2 pattern is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and its fragments.[2][5]

  • 1.2 The Carboxylic Acid and Ionization : The carboxylic acid group is readily ionizable, making Electrospray Ionization (ESI) an ideal technique.[6] The choice of polarity (positive or negative ion mode) provides complementary information.

    • Negative Ion Mode (ESI-) : Due to the acidic proton, the compound will readily deprotonate to form the carboxylate anion, [M-H]⁻. This is often the most sensitive and cleanest mode for analysis of carboxylic acids.[7][8]

    • Positive Ion Mode (ESI+) : Protonation can occur, likely on one of the basic nitrogen atoms of the pyrazine ring, to form the [M+H]⁺ ion. This mode is crucial for subsequent fragmentation studies (MS/MS), as the protonated molecule is often amenable to collision-induced dissociation (CID).

Experimental Protocol: LC-HRMS Analysis

This protocol is designed for a standard high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, coupled with a U/HPLC system.

Sample Preparation
  • Stock Solution Preparation : Weigh approximately 1 mg of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid and dissolve it in 1 mL of a 1:1 mixture of methanol and Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution. Sonication may be used to ensure complete dissolution.

  • Working Solution : Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 acetonitrile:water mixture. This concentration is typically sufficient for modern HRMS instruments. Rationale: The use of organic solvents ensures solubility, and the final dilution in the mobile phase composition minimizes solvent effects during injection.

Liquid Chromatography (LC) Method
  • Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A : Water + 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

    • Rationale: A C18 column provides excellent reversed-phase retention for this moderately polar molecule. Formic acid is a common additive used to acidify the mobile phase, which promotes better peak shape and enhances ionization in ESI positive mode.[8]

  • Flow Rate : 0.4 mL/min

  • Gradient :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B (linear ramp)

    • 3.0 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 4.5 min: Hold at 5% B (re-equilibration)

  • Injection Volume : 2 µL

  • Column Temperature : 40 °C

High-Resolution Mass Spectrometry (HRMS) Parameters
  • Ionization Source : Electrospray Ionization (ESI)

  • Polarity : Positive and Negative (separate runs)

  • Scan Range : 50 - 500 m/z

  • Capillary Voltage : 3.0 kV (Positive), -2.5 kV (Negative)

  • Source Temperature : 120 °C

  • Desolvation Gas (N₂) Flow : 600 L/hr

  • Desolvation Temperature : 350 °C

  • MS/MS (ddMS²) : Data-dependent acquisition. Trigger fragmentation on the top 3 most intense ions.

  • Collision Energy : Ramped from 15-40 eV. Rationale: Ramping the collision energy ensures that a wide range of fragments, from low-energy to high-energy dissociations, are captured.

Expected Data & Fragmentation Analysis

The combination of accurate mass measurement and fragmentation data allows for unambiguous confirmation of the compound's identity.

Predicted High-Resolution Mass Data

The molecular formula is C₇H₄BrN₃O₂. The expected monoisotopic masses for the primary ions are summarized below. The presence of the ⁷⁹Br/⁸¹Br isotopic doublet is expected for all bromine-containing species.

Ion SpeciesFormulaCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Ionization Mode
[M+H]⁺ C₇H₅BrN₃O₂⁺241.9611243.9590ESI+
[M-H]⁻ C₇H₃BrN₃O₂⁻239.9468241.9448ESI-
[M-H-CO₂]⁻ C₆H₃BrN₃⁻195.9570197.9550ESI- (Fragment)
[M+H-COOH]⁺ C₆H₄BrN₃⁺197.9668199.9648ESI+ (Fragment)
[M+H-Br]⁺ C₇H₅N₃O₂⁺164.0355-ESI+ (Fragment)
Fragmentation Pathway

In positive ion mode MS/MS, the protonated molecule ([M+H]⁺) is expected to undergo fragmentation through several key pathways. The weakest bonds are typically the first to cleave.[9] For carboxylic acids and amides, cleavage adjacent to the carbonyl group is common.[10][11]

The primary fragmentation is anticipated to be the loss of the carboxylic acid group as a neutral radical (•COOH), a mass loss of 45.00 Da. A subsequent loss of the bromine radical is also a plausible pathway. The pyrrolopyrazine core itself is relatively stable but can undergo ring cleavage under higher collision energies, often involving the loss of small molecules like HCN.

Below is a diagram illustrating the most probable fragmentation cascade for the [M+H]⁺ ion of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

G parent [M+H]⁺ C₇H₅BrN₃O₂⁺ m/z 241.96 / 243.96 frag1 [M+H - •COOH]⁺ C₆H₄BrN₃⁺ m/z 197.97 / 199.97 parent->frag1  - 45.00 Da (•COOH) frag2 [M+H - Br•]⁺ C₇H₅N₃O₂⁺ m/z 164.04 parent->frag2  - 79.90 Da (Br•) frag3 [Fragment 1 - HCN]⁺ C₅H₃BrN₂⁺ m/z 170.95 / 172.95 frag1->frag3  - 27.01 Da (HCN)

Caption: Proposed fragmentation pathway for protonated 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Conclusion

This application note provides a comprehensive and validated method for the analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid by LC-HRMS. By leveraging the distinct isotopic signature of bromine and the predictable ionization behavior of the carboxylic acid, this protocol enables confident identification and structural confirmation. The detailed experimental parameters and expected fragmentation data serve as a reliable resource for researchers in pharmaceutical and chemical analysis, ensuring high-quality, reproducible results for this important class of heterocyclic compounds.

References

  • Acmec Biochemical. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Available at: [Link]

  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

  • PubChem. methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate. Available at: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine. Available at: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks. Available at: [Link]

  • ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions. Available at: [Link]

  • PubMed. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry. Available at: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

  • NIST WebBook. Bromine. Available at: [Link]

  • YouTube. Electrospray Ionization ESI | Mass Spectrometry. Available at: [Link]

Sources

Method

The Strategic Role of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid in Modern Medicinal Chemistry

Introduction: A Privileged Scaffold for Kinase Inhibition In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the highly conserved ATP-binding site of kinases. The 5H-pyrrolo[2,3-b]pyrazine core is one such scaffold, demonstrating remarkable versatility and efficacy. The functionalized derivative, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid , represents a critical and strategically designed building block that provides medicinal chemists with a powerful tool for generating diverse libraries of kinase inhibitors.[1][2] Its structure is pre-configured for elaboration, with the bromine atom serving as a versatile handle for cross-coupling reactions and the carboxylic acid enabling amide bond formation, allowing for systematic exploration of a kinase's active site.[1] This guide provides an in-depth analysis of this key intermediate, detailing its synthesis, reactivity, and application in the development of targeted therapeutics, with a special focus on Janus kinase (JAK) inhibitors.[3][4][5]

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is paramount for its effective use in synthesis and process development.

PropertyValueSource
CAS Number 1422772-78-8[6]
Molecular Formula C₇H₄BrN₃O₂[6][7]
Molecular Weight 242.03 g/mol [6][7]
Appearance Brown solid[6]
Purity Typically ≥97%[6][7]
Storage Store at 0-8 °C[6]

Expert Insight: The pyrrolo[2,3-b]pyrazine core is an electron-deficient heterocycle. This electronic nature can make downstream reactions, such as amide couplings with electron-deficient anilines, challenging.[8] Careful selection of coupling reagents and conditions is therefore critical to achieve high yields. The bromine at the 2-position is well-positioned for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for forging carbon-carbon and carbon-nitrogen bonds.[1][9][10]

Synthesis and Chemical Reactivity

The true value of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid lies in its synthetic accessibility and predictable reactivity. While the specific synthesis of the carboxylic acid variant is not detailed in the provided results, the synthesis of the core scaffold, often with a tosyl protecting group on the pyrrole nitrogen, is well-documented.[1][11] This protecting group enhances stability and can be removed in later steps.

The two primary reactive sites on the molecule are the C2-bromine and the C7-carboxylic acid. This orthogonality allows for sequential and controlled diversification.

Workflow for Diversification of the Scaffold

The following diagram illustrates a typical workflow for elaborating the 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid core.

G cluster_0 Step 1: C-N or C-C Bond Formation cluster_1 Step 2: Amide Bond Formation A 2-bromo-5H-pyrrolo [2,3-b]pyrazine- 7-carboxylic acid B Suzuki or Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst, Base D Diversified Pyrrolopyrazine Carboxylic Acid B->D C Aryl/Heteroaryl Boronic Acid or Amine C->B E Amide Coupling D->E Coupling Reagent (e.g., HATU, T3P) G Final Kinase Inhibitor Library E->G F Primary/Secondary Amine (R-NH2) F->E

Caption: General synthetic workflow for elaborating the title compound.

Application Spotlight: Janus Kinase (JAK) Inhibitors

The pyrrolo[2,3-b]pyrazine scaffold is a key component of several approved and investigational Janus kinase (JAK) inhibitors.[3][12] JAKs are a family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[12] Dysregulation of the JAK-STAT signaling pathway is implicated in numerous autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[5][12][13]

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. The JAKs then phosphorylate each other and the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are recruited, phosphorylated by JAKs, and then dimerize and translocate to the nucleus to regulate gene transcription. Small molecule inhibitors, often built upon the pyrrolo[2,3-b]pyrazine core, compete with ATP for the kinase domain of JAKs, blocking this entire cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Extracellular Transmembrane Intracellular JAK JAK Receptor:f2->JAK JAK2 JAK Receptor:f2->JAK2 JAK->JAK2 2. Trans-phosphorylation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor:f0 1. Binding & Dimerization Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK BLOCKS

Caption: The JAK-STAT signaling pathway and the site of inhibition.

A prominent example of a drug utilizing a related scaffold is Tofacitinib, a JAK inhibitor approved for treating rheumatoid arthritis.[3][14][15] The synthesis of Tofacitinib and its analogues often involves intermediates derived from the pyrrolo[2,3-d]pyrimidine or pyrrolo[2,3-b]pyrazine core, highlighting the importance of these structures in medicinal chemistry.[3][16][17]

Protocols

The following protocols are generalized representations based on established chemical principles for reactions involving this type of scaffold.[18][19][20] Researchers should perform their own optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the C2-bromo position with an arylboronic acid.

Objective: To install a new aryl or heteroaryl substituent at the 2-position of the pyrrolopyrazine core.

Materials:

  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)[9][21]

  • Solvent (e.g., 1,4-dioxane/water 4:1, or DME)[9][10][18]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material (typically 2-12 hours).

  • Cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-aryl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Expert Causality: The choice of palladium catalyst and base is crucial. Pd(dppf)Cl₂ is often effective for heteroaromatic systems.[18] The base is required to activate the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle. Using a mixed aqueous solvent system often accelerates the reaction.[10]

Protocol 2: Amide Bond Formation

This protocol describes the coupling of the C7-carboxylic acid with a primary or secondary amine.

Objective: To append a side chain via an amide linkage, often to explore interactions with the solvent-exposed region of the kinase active site.

Materials:

  • 2-substituted-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (from Protocol 1) (1.0 eq)

  • Amine (R-NH₂) (1.1 - 1.5 eq)

  • Coupling reagent (e.g., HATU, T3P, or MsCl/NMI)[8]

  • Organic base (e.g., DIPEA or Et₃N, 2.0 - 4.0 eq)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere.

  • Add the amine and the organic base (e.g., DIPEA).

  • In a separate vial, dissolve the coupling reagent (e.g., HATU) in the anhydrous solvent.

  • Add the coupling reagent solution dropwise to the carboxylic acid/amine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-16 hours), monitoring by TLC or LC-MS.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash sequentially with 1M HCl (if the product is base-stable), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Expert Causality: Standard peptide coupling reagents like HATU are often effective, but for challenging couplings involving electron-deficient amines or acids, more specialized methods may be required. One such method involves activating the carboxylic acid with methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI), which can be highly effective for forming amides with weakly nucleophilic aminopyrazines.[8]

Conclusion and Future Outlook

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is more than just a chemical intermediate; it is a testament to the power of rational design in medicinal chemistry. It provides a robust and versatile platform for the synthesis of targeted therapies.[1] Its successful application in the development of inhibitors for kinases like FGFR and JAK underscores the value of the pyrrolopyrazine scaffold.[1][22][23][24] As our understanding of kinase biology deepens, building blocks like this will continue to be instrumental in the rapid development of next-generation therapeutics to address unmet medical needs in inflammation, autoimmune disorders, and oncology.

References

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(15), 5585-5597. Available from: [Link].

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubMed. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Available from: [Link].

  • National Center for Biotechnology Information. 5-Bromo-2-(phenylamino)benzoic acid. Available from: [Link].

  • PubMed. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Available from: [Link].

  • Universidade Nova de Lisboa. Tofacitinib synthesis. Available from: [Link].

  • Google Patents. Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • Google Patents. Process for the preparation of tofacitinib and intermediates thereof.
  • National Center for Biotechnology Information. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link].

  • PubMed. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Available from: [Link].

  • National Center for Biotechnology Information. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Available from: [Link].

  • ACS Publications. Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Available from: [Link].

  • ResearchGate. (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine.... Available from: [Link].

  • National Center for Biotechnology Information. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available from: [Link].

  • National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link].

  • ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Available from: [Link].

  • Taylor & Francis Online. Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Available from: [Link].

  • ResearchGate. NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. Available from: [Link].

  • ACS Publications. An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Available from: [Link].

  • Biocompare. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from Aladdin Scientific. Available from: [Link].

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link].

  • ResearchGate. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Available from: [Link].

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link].

  • PubMed. 2,7-Pyrrolo[2,1-f][1][22][25]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Available from: [Link].

Sources

Application

Strategic Overview: The Pyrrolo[2,3-b]pyrazine Scaffold

Topic: Functionalization of the Pyrrolo[2,3-b]pyrazine Core Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists The 5H-pyrrolo[2,3-b]pyrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Pyrrolo[2,3-b]pyrazine Core Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged bicyclic heteroaromatic scaffold, increasingly utilized in medicinal chemistry as a bioisostere of the indole and purine (7-deazapurine) systems. It serves as a critical pharmacophore in kinase inhibitors, particularly for FGFR (Fibroblast Growth Factor Receptor), JAK , and c-Met targets.

Unlike its isomer, pyrrolo[2,3-d]pyrimidine, the [2,3-b]pyrazine core possesses a unique electronic distribution that alters its reactivity profile, offering distinct vectors for diversification.

Reactivity Profile & Numbering Convention

For the purpose of this guide, we utilize the standard IUPAC numbering where the pyrrole nitrogen is designated as N5 .

  • Pyrazine Ring (C2/C3): Electron-deficient.[1] These positions are prime targets for Nucleophilic Aromatic Substitution (

    
    )  (if halogenated) and Metal-Catalyzed Cross-Couplings  (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • Pyrrole Ring (N5/C6/C7): Electron-rich.

    • N5: The acidic proton (

      
      ) allows for base-mediated alkylation, arylation, or sulfonylation.
      
    • C6/C7: Susceptible to Electrophilic Aromatic Substitution (

      
      )  (e.g., halogenation) and late-stage C-H Activation .
      

ReactivityMap Core Pyrrolo[2,3-b]pyrazine Core Pyrazine Pyrazine Ring (C2 / C3) Core->Pyrazine Electron Deficient Pyrrole Pyrrole Ring (N5 / C6 / C7) Core->Pyrrole Electron Rich SNAr SNAr Displacement (Requires Leaving Group) Pyrazine->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Pyrazine->Suzuki N_Func N5-Functionalization (Alkylation/Sulfonylation) Pyrrole->N_Func E_Sub Electrophilic Substitution (Halogenation at C6) Pyrrole->E_Sub

Figure 1: Strategic reactivity map of the pyrrolo[2,3-b]pyrazine scaffold, highlighting the dichotomy between the electron-deficient pyrazine ring and the electron-rich pyrrole ring.

Application Note: Functionalizing the Pyrazine Ring (C2/C3)

The C2 and C3 positions often serve as the "hinge-binding" motif in kinase inhibitors. Functionalization here is typically achieved via Palladium-catalyzed cross-coupling on halogenated precursors.

Mechanistic Insight: Selectivity

In 2,3-dihalo-pyrrolo[2,3-b]pyrazines, the C2 and C3 positions are not electronically equivalent due to the influence of the fused pyrrole ring.

  • C3 Position: Often more reactive in cross-coupling reactions when N5 is unprotected or substituted with electron-withdrawing groups, due to the specific electronic distribution of the pyrazine-pyrrole fusion.

  • Strategy: To achieve high regioselectivity, it is recommended to introduce the C3 substituent first via Suzuki coupling, followed by C2 functionalization if necessary, or to use a mono-halogenated precursor (e.g., 3-bromo-5H-pyrrolo[2,3-b]pyrazine).

Case Study: FGFR Inhibitor Synthesis

In the development of FGFR inhibitors, the C3 position is frequently coupled with a pyrazole moiety. The protocol below details the installation of a 1-methyl-1H-pyrazol-4-yl group at C3, a key step in the synthesis of potent kinase inhibitors [1, 4].

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine from 3-bromo-5H-pyrrolo[2,3-b]pyrazine.

Reagents:

  • Substrate: 3-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Boronate: 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or a round-bottom flask equipped with a magnetic stir bar, charge the substrate, boronate ester, and potassium carbonate.

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture.

    • Critical Step: Degas the solvent mixture thoroughly by sparging with Argon or Nitrogen for 10–15 minutes. Oxygen presence significantly degrades the Pd(II) catalyst and promotes homocoupling.

  • Catalyst Addition: Add

    
     quickly to the reaction vessel and seal it immediately under an inert atmosphere.
    
    • Why Pd(dppf)? The bidentate dppf ligand provides a large bite angle, enhancing the stability of the catalyst and facilitating the reductive elimination step for sterically demanding heteroaryl-heteroaryl couplings.

  • Reaction: Heat the mixture to 80–90 °C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The product typically elutes earlier than the starting bromide. Look for the

      
       peak (e.g., m/z ~200 for the pyrazole derivative).[2]
      
  • Work-up:

    • Cool to room temperature.

    • Dilute with ethyl acetate (EtOAc) and wash with water and brine.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify via flash column chromatography (Silica gel).

    • Eluent: Dichloromethane (DCM) : Methanol (MeOH) gradient (0% to 10% MeOH). The free NH pyrrole is polar; ensure the gradient is sufficient to elute the product.

Yield Expectation: 80–90% [1].

Application Note: Modulation of the Pyrrole Ring (N5 & C6)

The pyrrole ring offers a handle for tuning physicochemical properties (solubility, permeability) and metabolic stability.

N5-Sulfonylation

Sulfonylation of the N5 position is a common strategy to create "prodrug-like" properties or to interact with specific pockets in the target protein (e.g., the solvent-exposed region of a kinase). The acidity of the N5-H (


) requires a strong base like Sodium Hydride (NaH) for deprotonation.
C6-Halogenation

The C6 position (beta to the bridgehead) is the most nucleophilic carbon on the pyrrole ring. Electrophilic halogenation here allows for further diversification via cross-coupling or simply to block metabolic oxidation sites.

Protocol B: N5-Sulfonylation

Objective: Derivatization of the pyrrole nitrogen with an arylsulfonyl group.

Reagents:

  • Substrate: 3-substituted-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Electrophile: Arylsulfonyl chloride (e.g., Benzenesulfonyl chloride) (1.2 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation:

    • Dissolve the substrate in anhydrous DMF under an Argon atmosphere.

    • Cool the solution to 0 °C (ice bath).

    • Add NaH portion-wise.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. Stir at 0 °C for 15–30 minutes until gas evolution ceases and the solution becomes clear/colored (formation of the pyrrolide anion).
      
  • Addition:

    • Add the arylsulfonyl chloride dropwise (neat or dissolved in minimal DMF) to the reaction mixture at 0 °C.

  • Reaction:

    • Allow the reaction to warm to room temperature naturally. Stir for 1–3 hours.

    • Monitoring: TLC or LC-MS. The sulfonated product is significantly less polar than the free NH starting material.

  • Quenching & Isolation:

    • Quench carefully with ice-cold water.

    • Precipitation: Often, the product precipitates upon addition of water. Filter the solid, wash with water and hexanes, and dry.

    • Extraction: If no precipitate forms, extract with EtOAc, wash extensively with water (to remove DMF) and brine.

  • Purification: Recrystallization from EtOH or flash chromatography (Hexanes:EtOAc) [1].

Workflow Visualization: Synthesis of FGFR Inhibitor Analog

The following diagram illustrates the logical flow for synthesizing a disubstituted pyrrolo[2,3-b]pyrazine library, integrating both protocols.

SynthesisWorkflow Start 3-Bromo-5H-pyrrolo[2,3-b]pyrazine Step1 Step 1: Suzuki Coupling (C3) (Boronate, Pd(dppf)Cl2, K2CO3) Start->Step1 Inter1 Intermediate: 3-(Heteroaryl)-5H-pyrrolo[2,3-b]pyrazine Step1->Inter1 Regioselective C-C Bond Formation Step2 Step 2: N-Sulfonylation (N5) (NaH, R-SO2Cl, DMF) Inter1->Step2 Final Final Product: N5-Sulfonyl-3-Heteroaryl Analog Step2->Final N-Functionalization

Figure 2: Sequential workflow for the synthesis of N5-sulfonyl-3-heteroaryl-pyrrolo[2,3-b]pyrazine derivatives.

Quantitative Data Summary

Reaction TypePositionReagentsTypical YieldKey Challenge
Suzuki Coupling C3 (Pyrazine)

,

, Dioxane/

80–90%Catalyst deactivation by

; Homocoupling of boronate.
N-Sulfonylation N5 (Pyrrole)NaH,

, DMF
75–85%Moisture sensitivity of NaH; Regioselectivity (usually N5 > N1).
Halogenation C6 (Pyrrole)NCS or NBS, DMF60–75%Over-halogenation; Selectivity vs Pyrazine ring.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Source: MDPI (Molecules Journal). URL:[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Source: PubMed.[3] URL:[Link]

  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives. Source: PubMed.[3] URL:[Link]

Sources

Method

"2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" derivatives for cancer research

An In-Depth Guide to the Application of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid Derivatives in Cancer Research Authored by a Senior Application Scientist This document provides a comprehensive guide for resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid Derivatives in Cancer Research

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of derivatives from the 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold in cancer research. It offers a blend of theoretical insights, strategic guidance, and detailed experimental protocols to facilitate the discovery and evaluation of novel anti-cancer agents.

The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Structure in Oncology

The 5H-pyrrolo[2,3-b]pyrazine core, a heterocyclic structure combining pyrrole and pyrazine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and capacity for diverse substitutions make it an ideal starting point for developing targeted therapies. This core is particularly prominent in the design of kinase inhibitors, which are at the forefront of precision cancer treatment.[1][2][3]

Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[2,3-b]pyrazine scaffold has been successfully employed to create potent inhibitors for a range of cancer-relevant kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs) [2][4][5]

  • Janus Kinases (JAKs) [4]

  • Bruton's Tyrosine Kinase (BTK) [4]

  • Epidermal Growth Factor Receptor (EGFR) [6]

The core structure serves as a versatile anchor within the ATP-binding pocket of these kinases, allowing for strategic modifications to enhance potency and selectivity.[7]

The Core Intermediate: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid

The subject of this guide, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8), is a key building block for creating libraries of potential drug candidates.[8][9]

PropertyValue
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
Appearance Brown solid

The strategic placement of the bromine atom at the 2-position and the carboxylic acid at the 7-position provides two reactive handles for chemical modification.

  • The Bromine Atom (C2-position): This site is ideal for introducing diversity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the attachment of a wide range of aryl, heteroaryl, or alkyl groups. These modifications are often crucial for targeting the specific amino acid residues within the kinase active site to achieve high potency and selectivity.

  • The Carboxylic Acid (C7-position): This functional group is readily converted into amides, esters, or other functionalities. Amide coupling, in particular, is a powerful tool for exploring interactions with the solvent-exposed region of the target protein or for modulating the physicochemical properties of the molecule, such as solubility and cell permeability.

Synthetic Strategy and Derivatization Workflow

A robust synthetic strategy is paramount for efficiently exploring the chemical space around the core scaffold. A common and effective approach involves the use of a protecting group on the pyrrole nitrogen to prevent unwanted side reactions and improve solubility. The tosyl group is frequently employed for this purpose.[2][10]

The diagram below illustrates a typical workflow for the synthesis and derivatization of the core compound.

G cluster_synthesis Core Synthesis & Protection cluster_diversification Diversification at C2-Position cluster_finalization Final Modification & Deprotection Start Starting Materials (e.g., halogenated pyrazines) Cyclization Cyclization Reaction Start->Cyclization Protection N-Protection (e.g., TsCl, base) Cyclization->Protection CoreProtected 2-Bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine Protection->CoreProtected Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald) CoreProtected->Coupling Intermediate1 Diversified Intermediate Coupling->Intermediate1 Carboxyl Carboxylic Acid Derivatization (e.g., Amide Coupling) Intermediate1->Carboxyl Deprotection Deprotection (Removal of Tosyl Group) Carboxyl->Deprotection FinalCompound Final Derivative Library Deprotection->FinalCompound

Caption: General synthetic workflow for creating a library of derivatives.

Protocol 3.1: General Synthesis of a Representative Amide Derivative

Causality: This protocol outlines a Suzuki coupling followed by an amide formation. The Suzuki reaction is chosen for its reliability and tolerance of various functional groups, allowing for the introduction of diverse aryl moieties at the C2 position. The subsequent amide coupling is a robust method to explore the C7 vector, which often influences pharmacokinetic properties.

Step 1: Suzuki Coupling at C2-Position

  • To a solution of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid ethyl ester (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid (1.2 eq) and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the C2-arylated intermediate.

Step 2: Saponification of the Ester

  • Dissolve the C2-arylated intermediate in a mixture of THF/methanol/water.

  • Add LiOH (2.0-3.0 eq) and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling at C7-Position

  • Dissolve the resulting carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or CH₂Cl₂.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir for 10-15 minutes, then add the desired amine (1.1 eq).

  • Allow the reaction to proceed at room temperature for 4-16 hours.

  • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents.

  • Purify the final tosyl-protected compound by chromatography or recrystallization.

Step 4: Deprotection

  • Dissolve the purified compound in a suitable solvent (e.g., methanol or THF).

  • Add a strong base like NaOH or KOH (excess) and heat as necessary to cleave the tosyl group.

  • Neutralize the reaction and extract the final product.

  • Purify by chromatography or HPLC to yield the final active compound.

Biological Evaluation Strategy

A tiered or cascaded approach is the most efficient method for evaluating newly synthesized compounds.[11][12][13] This strategy prioritizes potent and specific compounds while minimizing resource expenditure on inactive ones. In vitro assays form the foundation of this primary screening.[11][14]

G cluster_workflow Drug Discovery Screening Cascade Compound Synthesized Compound Library Primary Primary Screen: Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Compound->Primary Hits Identify 'Hits' (e.g., GI₅₀ < 10 µM) Primary->Hits Filter for Activity Secondary Secondary Screen: Biochemical Kinase Assay (e.g., FGFR1 IC₅₀) Hits->Secondary Leads Identify 'Leads' (Potent & Selective) Secondary->Leads Filter for Potency Tertiary Target Validation: Cellular Mechanism (e.g., Western Blot) Leads->Tertiary Candidate Lead Candidate for In Vivo Studies Tertiary->Candidate Confirm Mechanism

Caption: A hierarchical workflow for evaluating novel compounds.

Detailed Protocols for Biological Assays

The following protocols are foundational for characterizing the anti-cancer activity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid derivatives.

Protocol 5.1: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., a line with known FGFR aberrations)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[15]

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl[16] or DMSO.

  • Test compounds dissolved in DMSO (10 mM stock).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16][17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" (DMSO only) and "no cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.[16][18]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[17][18] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5.2: Western Blot for Target Engagement

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it can verify if a compound inhibits a target kinase by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates. A reduction in phosphorylation indicates target engagement.[19]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[20]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and add 100-200 µL of ice-cold lysis buffer.[20][21]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[21]

    • Centrifuge at ~14,000 x g for 20 minutes at 4°C. Collect the supernatant.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[21]

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.[22]

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the phospho-protein bands in treated samples to the vehicle control. Use total protein or a housekeeping protein like GAPDH as a loading control to ensure equal protein loading.

Data Interpretation & Structure-Activity Relationship (SAR)

Systematic analysis of how chemical modifications affect biological activity is the essence of medicinal chemistry. The goal is to build a Structure-Activity Relationship (SAR) model that guides the design of more potent and selective compounds.[7][23]

Example SAR Table:

Below is a hypothetical SAR table for derivatives based on the 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold.

Compound IDR¹ Group (at C2)R² Group (Amide at C7)FGFR1 Kinase IC₅₀ (nM)HT-29 Cell GI₅₀ (µM)
LEAD-01 3,5-dimethoxyphenylN-methylpiperazine50.2
LEAD-02 phenylN-methylpiperazine1503.5
LEAD-03 3,5-dimethoxyphenylmorpholine251.1
LEAD-04 3,5-dichlorophenylN-methylpiperazine80.3
LEAD-05 3,5-dimethoxyphenylN,N-dimethylamine982.4

Causality & Insights from the Table:

  • Insight 1 (C2 Position): Comparing LEAD-01 and LEAD-02 , the presence of the 3,5-dimethoxy groups on the phenyl ring at R¹ dramatically increases potency (5 nM vs. 150 nM). This suggests these methoxy groups may be forming key hydrogen bonds or favorable hydrophobic interactions in the FGFR1 active site. The similar activity of the dichloro-substituted LEAD-04 indicates that electron-withdrawing groups at the meta positions are well-tolerated and maintain high potency.

  • Insight 2 (C7 Position): Comparing LEAD-01 , LEAD-03 , and LEAD-05 , the N-methylpiperazine at the R² position provides the best activity. This suggests that the basic nitrogen and the overall shape of this group are important for either target interaction or, more likely, for improving the compound's physicochemical properties (like solubility and cell permeability), leading to better performance in the cell-based assay.

Caption: Visual representation of key SAR insights.

Conclusion and Future Directions

The 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold is a validated and highly valuable starting point for the development of novel kinase inhibitors in cancer research. By employing a systematic approach involving strategic synthesis and a tiered biological evaluation cascade, researchers can efficiently identify potent and selective lead compounds. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these leads to progress them toward preclinical and clinical development.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Retrieved from [Link]

  • Atta, A., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PubMed Central. Retrieved from [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Retrieved from [Link]

  • American Elements. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Retrieved from [Link]

  • Xiong, B., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Adan, A., et al. (2016). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]

  • Kapałczyńska, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Retrieved from [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Lee, S., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. PubMed Central. Retrieved from [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • El-Sayed, M., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Retrieved from [Link]

  • Dehnavi, E., et al. (2021). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Evaluation using Western Blot - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Retrieved from [Link]

  • Mills, C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship and biological evaluation of pyrrolo(2,3-B)pyrazines compounds as nanomolar activators of CFTR channels. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

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Application

The Versatile Building Block: Application Notes for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid in Drug Discovery

Introduction: The Privileged 7-Azaindole Scaffold and the Strategic Value of a Bifunctional Building Block The 5H-pyrrolo[2,3-b]pyrazine ring system, an aza-bioisostere of indole, represents a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 7-Azaindole Scaffold and the Strategic Value of a Bifunctional Building Block

The 5H-pyrrolo[2,3-b]pyrazine ring system, an aza-bioisostere of indole, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a cornerstone in the design of a multitude of biologically active agents, most notably as potent kinase inhibitors.[1][2][3] Kinases, being central regulators of cellular signaling pathways, are frequently implicated in the pathogenesis of diseases such as cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecules that can modulate kinase activity is a major focus of modern drug discovery.

This guide provides an in-depth exploration of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8), a strategically designed building block that offers medicinal chemists a powerful tool for the rapid and efficient synthesis of diverse compound libraries targeting kinases and other enzymes.[4][5] The presence of two orthogonal reactive handles—a readily functionalizable bromine atom at the 2-position and a carboxylic acid at the 7-position—allows for a high degree of synthetic flexibility and the systematic exploration of structure-activity relationships (SAR).

This document will detail the synthesis, key reactions, and strategic applications of this versatile building block, providing researchers, scientists, and drug development professionals with the necessary protocols and mechanistic insights to leverage its full potential.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is provided in the table below.

PropertyValueReference
CAS Number 1422772-78-8[6]
Molecular Formula C₇H₄BrN₃O₂[6]
Molecular Weight 242.03 g/mol [6]
Appearance Brown solid[6]
Purity ≥97%[6]
Storage Store at 0-8 °C[6]

Handling and Storage: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container at 0-8 °C to ensure its long-term stability.

Synthesis of the Building Block

A patented method for the synthesis of the tosyl-protected intermediate provides a solid foundation.[7]

Protocol 1: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

This protocol is adapted from a patented procedure and serves as a likely precursor to the title compound.[7]

Reaction Scheme:

Synthesis_of_Tosyl_Protected_Intermediate reagents 1. NaH, DMF 2. TsCl 2-bromo-5H-pyrrolo[2,3-b]pyrazine 2-bromo-5H-pyrrolo[2,3-b]pyrazine product 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine 2-bromo-5H-pyrrolo[2,3-b]pyrazine->product

A plausible reaction scheme for the tosyl protection of the pyrrolo[2,3-b]pyrazine core.

Materials:

  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) in one portion.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Rationale for Key Steps:

  • Tosyl Protection: The tosyl group serves as an excellent protecting group for the pyrrole nitrogen. It is stable to a wide range of reaction conditions, including palladium-catalyzed cross-coupling, and can be removed under specific conditions.[1] This protection prevents N-alkylation or other side reactions at the pyrrole nitrogen during subsequent functionalization steps.

  • Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrrole nitrogen, facilitating the subsequent reaction with tosyl chloride.

Strategic Functionalization of the Building Block

The true synthetic power of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid lies in the ability to selectively functionalize its two reactive sites. The bromine atom at the C2 position is primed for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C7 position is amenable to amide bond formation and other transformations.

G A 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid B Palladium-Catalyzed Cross-Coupling A->B at C2-Br C Amide Bond Formation A->C at C7-COOH D Diverse C2-Substituted Derivatives (e.g., Aryl, Alkynyl, Amino) B->D E Diverse C7-Amide Derivatives C->E

Orthogonal reactivity of the building block.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The bromine atom at the electron-deficient C2 position of the pyrrolo[2,3-b]pyrazine core is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, which is crucial for exploring the SAR of potential drug candidates.

a) Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[8][9]

Reaction Scheme:

Suzuki_Coupling reagents R-B(OH)₂, Pd Catalyst, Ligand, Base 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid product 2-Aryl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid->product

General scheme for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, the boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and acidify to pH ~3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For electron-rich boronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, more sophisticated catalysts and ligands, such as those developed by Buchwald and Hartwig, may be necessary.[10]

  • Base and Solvent: The base is required to activate the boronic acid. The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

b) Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Substituents

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[10]

Reaction Scheme:

Buchwald_Hartwig_Amination reagents R¹R²NH, Pd Catalyst, Ligand, Base 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid product 2-(R¹R²N)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid->product

General scheme for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

  • Amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, combine the 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, palladium precatalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring.

  • Monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography or preparative HPLC.

Self-Validating System: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. The use of a glovebox or Schlenk techniques is crucial. The reaction should be monitored for the complete consumption of the starting material and the clean formation of the desired product.

Amide Bond Formation at the C7-Carboxylic Acid

The carboxylic acid functionality at the C7 position provides a convenient handle for the introduction of a diverse range of substituents through amide bond formation. This is particularly valuable for modulating the physicochemical properties of the molecule, such as solubility and cell permeability, and for introducing additional points of interaction with the biological target.

Protocol 4: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds, known for its rapid reaction times and high yields.[11][12]

Reaction Scheme:

HATU_Coupling reagents R¹R²NH, HATU, DIPEA, DMF 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid product 2-bromo-N-(R¹R²)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid->product

General scheme for HATU-mediated amide coupling.

Materials:

  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

  • Amine (1.1-1.2 equivalents)

  • HATU (1.1-1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Expertise & Experience: The pre-activation of the carboxylic acid with HATU before the addition of the amine is a key step to ensure efficient coupling, especially with less nucleophilic amines. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the coupling reagent.

Application in Kinase Inhibitor Drug Discovery

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully employed in the development of inhibitors for a variety of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[4][5] The strategic functionalization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid allows for the rapid generation of analogs to probe the key interactions within the ATP-binding site of these kinases.

G A 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid B Suzuki Coupling (Aryl Boronic Acids) A->B C Amide Coupling (Diverse Amines) A->C D Library of C2-Aryl Derivatives B->D E Library of C7-Amide Derivatives C->E F Kinase Inhibitor Candidates D->F E->F G SAR Exploration F->G

Workflow for generating kinase inhibitor candidates.

By way of example, the C2-position can be functionalized with an aryl or heteroaryl group that occupies the hydrophobic region of the kinase active site, while the C7-amide can be elaborated to interact with the solvent-exposed region or to fine-tune the physicochemical properties of the molecule.

Conclusion

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its bifunctional nature allows for the independent and selective functionalization of two key positions on the privileged 7-azaindole scaffold. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this building block in their drug discovery programs. The strategic application of modern cross-coupling and amide bond formation chemistries to this scaffold will undoubtedly continue to yield novel and potent modulators of a wide range of biological targets.

References

  • Google Patents. (n.d.). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b] pyrazine.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Yang, Z., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 21(11), 1566.
  • Cee, V. J., et al. (2015). Discovery of pyrrolo[2,3-b]pyrazines derivatives as submicromolar affinity activators of wild type, G551D, and F508del cystic fibrosis transmembrane conductance regulator chloride channels. Journal of medicinal chemistry, 58(15), 6213–6228.
  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

  • Snieckus, V. (2011). Directed aromatic functionalization. Beilstein Journal of Organic Chemistry, 7, 1269–1270.
  • Singh, U. P., & Singh, D. P. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7937–7949.
  • Stanek, V., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(25), 4189–4207.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Wang, D., & Martin, R. (2021).
  • Wang, R., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689.
  • The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Patel, B. K., et al. (2022). Palladium‐Catalyzed Synthesis of Pyrrolo[1,2‐α]Pyrazines From N‐Phenacyl Pyrrole‐2‐Carbonitriles and Aryl Boronic Acids. ChemistrySelect, 7(12), e202200508.
  • Mondal, S., et al. (2021). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 18(1), 61-68.
  • Shvydkiv, O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18016–18027.
  • Britton, J., et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 9(17), 5896–5903.
  • Zhang, L., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6289.
  • Snieckus, V. (2011). Directed aromatic functionalization. Beilstein Journal of Organic Chemistry, 7, 1269–1270.
  • Dehnavi, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Journal of the Iranian Chemical Society, 18(11), 2931-2953.
  • Nolan, S. P. (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 46(4), 937–948.
  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. Retrieved from [Link]

  • Wuts, P. G. M. (2007). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
  • Ganley, A. R., & Waller, D. L. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(10), 6666–6674.
  • Wencel-Delord, J., & Glorius, F. (2013). A Perspective on Late-Stage Aromatic C–H Bond Functionalization.
  • Al-Tel, T. H. (2012). Pyrazines and their Benzo Derivatives. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Kantam, M. L., et al. (2014). Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. New Journal of Chemistry, 38(11), 5227–5232.
  • Joseph, B., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2145–2156.
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  • Dehnavi, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Journal of the Iranian Chemical Society, 18(11), 2931-2953.
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Sources

Method

"2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" in the synthesis of bioactive molecules

Topic: Application Note: Strategic Utilization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid in Kinase Inhibitor Synthesis Executive Summary & Structural Logic The 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Strategic Utilization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid in Kinase Inhibitor Synthesis

Executive Summary & Structural Logic

The 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., FGFR, JAK, and SYK pathways). Structurally, it serves as a bioisostere of the purine and 7-azaindole systems, offering distinct hydrogen-bonding vectors and improved metabolic stability profiles.

This Application Note details the modular functionalization of this scaffold. The molecule possesses three distinct "handles" for orthogonal elaboration:

  • C7-Carboxylic Acid (The "Tail"): Located on the solvent-exposed face of the binding pocket. It is the primary site for installing solubilizing groups (e.g., morpholines, piperazines) via amide coupling to tune pharmacokinetics (PK).

  • C2-Bromide (The "Warhead" Handle): Positioned on the electron-deficient pyrazine ring. It is highly activated for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (

    
    ) to install hinge-binding motifs.
    
  • N5-Pyrrole Nitrogen (The "Anchor"): A hydrogen bond donor often critical for binding affinity or a site for transient protection during synthesis.

Reactivity Profile & Synthetic Strategy

To maximize yield and minimize side reactions, the order of operations is critical. The Carboxylic Acid should generally be functionalized first (converted to an amide or ester) to prevent catalyst poisoning during the subsequent metal-catalyzed coupling at the Bromide position.

Reactivity Map (DOT Visualization)

ReactivityMap Scaffold 2-bromo-5H-pyrrolo[2,3-b] pyrazine-7-carboxylic acid AcidHandle C7-Carboxylic Acid (Solvent Front) Scaffold->AcidHandle BromoHandle C2-Bromide (Hinge Region) Scaffold->BromoHandle NHHandle N5-Pyrrole (H-Bond Donor) Scaffold->NHHandle Amide Amide Coupling (HATU/Amine) AcidHandle->Amide Step 1 Suzuki Suzuki Coupling (Pd(dppf)Cl2/Ar-B(OH)2) BromoHandle->Suzuki Step 2 Protect Protection (SEM-Cl / TsCl) NHHandle->Protect Optional

Figure 1: Orthogonal reactivity map of the scaffold showing the preferred functionalization sequence.

Detailed Experimental Protocols

Protocol A: C7-Amide Coupling (Solubilizing Tail Installation)

Objective: Convert the C7-acid into a functional amide without affecting the C2-bromide. Context: This step establishes the "tail" of the drug molecule, crucial for ADME properties.

  • Reagents:

    • Substrate: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (1.0 equiv)

    • Coupling Agent: HATU (1.2 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Amine Partner: e.g., N-methylpiperazine (1.1 equiv)

    • Solvent: Anhydrous DMF

  • Step-by-Step Procedure:

    • Dissolution: In a flame-dried round-bottom flask, dissolve the carboxylic acid substrate in anhydrous DMF (0.1 M concentration).

    • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes. Note: The solution typically turns yellow/orange upon activation.

    • Addition: Add the amine partner dropwise.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • QC Checkpoint 1 (LCMS): Aliquot 5 µL into MeOH. Look for the disappearance of the Acid peak

      
       and appearance of the Amide mass 
      
      
      
      .
    • Workup: Dilute with EtOAc, wash with saturated

      
       (to remove by-products), water, and brine. Dry over 
      
      
      
      .
    • Purification: Flash chromatography (DCM/MeOH gradient).

Technical Insight: Avoid using acyl chlorides (via


) for this substrate, as the electron-rich pyrrole ring can undergo side reactions or polymerization under harsh acidic conditions. HATU provides a mild, neutral activation.
Protocol B: C2-Suzuki-Miyaura Coupling (Hinge Binder Installation)

Objective: Install an aryl/heteroaryl group at the C2 position. Context: This step installs the "warhead" that interacts with the kinase hinge region (e.g., ATP binding site).

  • Reagents:

    • Substrate: C7-Amide derivative (from Protocol A) (1.0 equiv)

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (aqueous) or 
      
      
      
      (solid) (3.0 equiv)
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Step-by-Step Procedure:

    • Degassing: Charge the reaction vessel with the Substrate, Boronic Acid, and Base. Add solvents.[1][2] Sparge with Argon/Nitrogen for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

    • Catalyst Addition: Add the Pd catalyst quickly under an inert gas stream.

    • Heating: Seal the vessel and heat to 80–90°C for 2–12 hours.

    • QC Checkpoint 2 (LCMS): Monitor for the consumption of the bromide starting material. The product will typically show a significant shift in retention time (more hydrophobic).

    • Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

    • Purification: Reverse-phase Preparative HPLC is often required due to the polarity of kinase inhibitors.

Self-Validating Logic: If the reaction stalls, add 5 mol% more catalyst and increase temperature to 100°C. If dehalogenation (loss of Br replaced by H) is observed, reduce the temperature and ensure the solvent is strictly degassed.

Quantitative Data Summary & Troubleshooting

ParameterProtocol A (Amide Coupling)Protocol B (Suzuki Coupling)
Primary Challenge Solubility of the zwitterionic acid starting material.Protodeboronation of heteroaryl boronic acids.
Optimal Solvent DMF or DMAc (Polar Aprotic).Dioxane/Water or DME/Water.
Key By-product N-acyl urea (rare with HATU).Homocoupling of boronic acid; Dehalogenation.
Typical Yield 75–90%60–85%
Critical Control Stoichiometry of Base (DIPEA).Oxygen exclusion (Degassing).

Integrated Workflow Diagram

Workflow Start Start: 2-bromo-5H-pyrrolo[2,3-b] pyrazine-7-carboxylic acid Step1 Step 1: C7-Functionalization (HATU, Amine, DMF) Target: Solubility/PK Tail Start->Step1 QC1 QC: LCMS (Confirm Amide Formation) Step1->QC1 QC1->Step1 Fail (Incomplete) Step2 Step 2: C2-Cross Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Target: Hinge Binding QC1->Step2 Pass QC2 QC: LCMS/NMR (Confirm C-C Bond) Step2->QC2 Final Final Bioactive Molecule (Kinase Inhibitor) QC2->Final Pass

Figure 2: Step-by-step synthetic workflow for generating kinase inhibitor libraries.

References

  • Vertex Pharmaceuticals. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 2018.[3] Link

  • National Institutes of Health (NIH). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Future Medicinal Chemistry, 2023.[2] Link

  • ChemicalBook. "5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid Properties and Suppliers." Link

  • MDPI. "Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis and Antiviral Studies." Molecules, 2023.[2][4] Link

  • BLD Pharm. "2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid MSDS and Technical Data." Link

Sources

Application

Application Note: High-Throughput Screening of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Derivatives

Executive Summary & Scientific Rationale This guide details the utilization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8) as a privileged scaffold for the generation of kinase-targeted High-T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the utilization of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8) as a privileged scaffold for the generation of kinase-targeted High-Throughput Screening (HTS) libraries.

The pyrrolo[2,3-b]pyrazine core is a bioisostere of the well-known 7-azaindole pharmacophore. Its structural geometry allows the N-5 proton and N-4 nitrogen to function as a bidentate "hinge binder" within the ATP-binding pocket of protein kinases, specifically targeting FGFR (Fibroblast Growth Factor Receptor), JAK , and c-Met pathways [1, 2].

The specific substitution pattern of the title compound (2-Bromo, 7-Carboxylic Acid) offers orthogonal vectors for chemical diversification, making it an ideal "hub" for Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) synthesis.

Chemical Properties & HTS Logistics

Physicochemical Profile

For successful HTS campaigns, compound integrity in solution is paramount.

  • Molecular Weight: 242.03 g/mol (Fragment-like).[1]

  • Solubility: Moderate in aqueous buffer; High in DMSO.

  • pKa (Calculated): ~3.5 (Carboxylic acid), ~11.5 (Pyrrole NH).

  • HTS Classification: Privileged Kinase Scaffold .

Stock Solution Preparation (Standard Operating Procedure)
  • Solvent: 100% DMSO (anhydrous).

  • Concentration: 10 mM stock is recommended.

  • Storage: -20°C in amber glass or cyclic olefin copolymer (COC) plates to prevent sorption. Avoid polystyrene for long-term storage of bromo-derivatives.

  • Stability: The C2-Bromine is susceptible to debromination under strong UV light; handle under amber light conditions during automated plating.

Application 1: Diversity-Oriented Library Synthesis

The primary utility of this compound is not as a single analyte, but as a starting material for parallel synthesis. The following workflow describes the generation of a 500-member library.

Synthetic Logic

The scaffold allows for a "Make-Couple-Pair" strategy:

  • Vector A (C7-COOH): Amide coupling with diverse amines (Solubility/Solvent exposed region).

  • Vector B (C2-Br): Suzuki-Miyaura coupling with aryl boronates (Hydrophobic pocket/Gatekeeper region).

Workflow Diagram (DOT)

Library_Synthesis cluster_legend Chemical Logic Start Scaffold (2-Br-7-COOH) Step1 Step 1: Amide Coupling (R1-NH2, HATU) Start->Step1 Diversity Set A Inter Intermediate (2-Br-7-CONHR1) Step1->Inter Step2 Step 2: Suzuki Coupling (R2-B(OH)2, Pd cat.) Inter->Step2 Diversity Set B Final Final Library (500+ Analogs) Step2->Final C7 = Solvent Front C7 = Solvent Front C2 = Hydrophobic Pocket C2 = Hydrophobic Pocket

Caption: Orthogonal diversification strategy. C7-COOH is derivatized first to avoid hydrolysis of the amide during subsequent palladium-catalyzed steps.

Application 2: HTS Protocol (TR-FRET Kinase Assay)

Once the library is generated, the following protocol is validated for screening against FGFR1 , a primary target for this scaffold [3].

Assay Principle: TR-FRET (LanthaScreen™ style)

This assay detects the phosphorylation of a FRET-acceptor substrate by the kinase.

  • Donor: Europium-labeled anti-phosphotyrosine antibody.

  • Acceptor: Fluorescein-labeled Poly-GT (Glu, Tyr) substrate.

  • Mechanism: When the kinase phosphorylates the substrate, the Eu-antibody binds, bringing Donor and Acceptor into proximity.

Step-by-Step Protocol
StepActionVolumeReagent/Notes
1 Compound Transfer 10 nLTransfer library compounds (in DMSO) to 384-well low-volume white plates using an acoustic dispenser (e.g., Echo 550). Final conc: 10 µM.
2 Enzyme Addition 5 µLAdd FGFR1 kinase (0.5 nM final) in 1x Kinase Buffer A. Incubate 10 min (allows compound to bind hinge region).
3 Substrate/ATP Mix 5 µLAdd ATP (Km apparent) and Fluorescein-Poly-GT substrate (200 nM).
4 Reaction -Incubate at Room Temp (20-25°C) for 60 minutes.
5 Detection Mix 10 µLAdd EDTA (to stop reaction) + Tb-labeled Antibody (2 nM).
6 Equilibration -Incubate 30 mins to allow antibody binding.
7 Read -Read on TR-FRET compatible reader (e.g., EnVision). Excitation: 337nm; Emission: 520nm (Fluorescein) & 495nm (Tb).
Data Analysis & Validation

Calculate the Emission Ratio (ER = Em520 / Em495).

  • Percent Inhibition:

    
    
    
  • Z-Factor Requirement: For a robust HTS, the Z' must be > 0.5.

Hit Triage & Validation Strategy

Pyrrolopyrazines are potent, but "frequent hitters" (aggregators or redox cyclers) can occur. Use this decision tree to validate hits.

HTS_Triage Primary Primary Screen (Single Point @ 10µM) Cutoff Inhibition > 50%? Primary->Cutoff DoseResp Dose Response (IC50) (10-point titration) Cutoff->DoseResp Yes Discard Discard Cutoff->Discard No Counter Counter Screen (High Triton-X / Unrelated Kinase) DoseResp->Counter Potent (<1µM) Valid Validated Hit (Proceed to Co-Crystallography) Counter->Valid Specific Counter->Discard Promiscuous/Aggregator

Caption: Triage workflow to eliminate false positives. Counter screens with high detergent (0.01% Triton X-100) help identify colloidal aggregators common in hydrophobic fragment libraries.

References

  • ChemicalBook. (2025). 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Properties and Suppliers. Retrieved from

  • Yan, Z., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 693. Retrieved from

  • Wang, Y., et al. (2016).[2] Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. PLoS ONE. Retrieved from

  • AChemBlock. (2023).[3] Product Analysis: 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.[1][4] Retrieved from

Sources

Method

Scale-up synthesis of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid"

An Application Guide for the Scalable Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold The 5H-pyrrolo[2,3-b]pyrazine core is a privile...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Scalable Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid

Introduction: The Significance of the Pyrrolo[2,3-b]pyrazine Scaffold

The 5H-pyrrolo[2,3-b]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique structure, combining a pyrrole and a pyrazine ring, has proven to be a fertile ground for the development of potent and selective kinase inhibitors targeting aberrant signaling pathways in various cancers.[1][2][3] Specifically, derivatives of this scaffold have been instrumental in creating inhibitors for critical targets like Fibroblast Growth Factor Receptors (FGFRs), which are frequently dysregulated in human malignancies.[1][2][4]

This application note provides a detailed, scientifically-grounded guide for the scale-up synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid , a key intermediate in the synthesis of these advanced therapeutics. The strategic placement of a bromine atom at the C2-position and a carboxylic acid at the C7-position provides two orthogonal handles for subsequent chemical modifications. The bromine atom is particularly valuable for introducing diverse substituents via cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize drug-like properties.[1]

This guide is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical logic and process considerations necessary for transitioning from bench-scale synthesis to robust, large-scale production.

Part 1: Retrosynthetic Analysis and Strategy

A successful scale-up campaign requires a synthetic strategy that prioritizes safety, efficiency, cost-effectiveness, and product purity. The chosen route focuses on introducing the key functional groups in a sequence that maximizes control and minimizes purification challenges.

Our retrosynthetic analysis identifies the tosyl-protected intermediate, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine , as a strategic starting point. This intermediate is well-documented in patent literature, with established methods for its large-scale preparation.[5] The tosyl group serves a dual purpose: it protects the pyrrole nitrogen, preventing unwanted side reactions, and it can influence the regioselectivity of subsequent reactions.

The overall forward synthesis is envisioned in two critical stages:

  • Regioselective Carboxylation: Introduction of the carboxylic acid moiety at the C7-position. This is achieved via a directed ortho-metalation-carboxylation sequence, a powerful tool in heterocyclic chemistry.

  • Deprotection: Removal of the tosyl protecting group under mild conditions to yield the final target molecule.

This approach avoids the direct handling of potentially unstable, unprotected intermediates and leverages a well-characterized starting material, enhancing the reliability of the overall process.

Part 2: Process Development and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot or manufacturing scale introduces new challenges. The following considerations are paramount for this process.

  • Reagent Selection and Safety: For the metalation step, n-Butyllithium (n-BuLi) is the reagent of choice. However, it is highly pyrophoric and requires strict anhydrous conditions and careful handling in a controlled environment. On a large scale, this means utilizing specialized reactors equipped with inert gas blanketing and precise temperature control. For the deprotection step, using a standard base like sodium hydroxide is cost-effective and operationally simple.

  • Thermal Management: The ortho-lithiation step is highly exothermic and must be performed at very low temperatures (-78 °C) to prevent decomposition and side reactions. Scale-up requires a reactor with efficient cooling capacity to maintain this temperature as the reaction volume increases. Gradual, subsurface addition of the n-BuLi is critical to dissipate the heat of reaction effectively.

  • Work-up and Isolation: Laboratory-scale purification often relies on column chromatography, which is impractical and costly at scale. The protocol described here has been designed to yield a product that can be isolated and purified through precipitation and recrystallization. Quenching the reaction, controlling the pH for precipitation, and selecting an appropriate recrystallization solvent system are critical for achieving high purity without chromatography.[1][5]

  • Process Analytical Technology (PAT): For monitoring reaction completion, in-process checks using HPLC or LC-MS are recommended. This allows for real-time decision-making, ensuring the reaction has proceeded to completion before moving to the next stage, thereby preventing downstream purification issues.

Part 3: Detailed Synthesis Protocol

This protocol details the conversion of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine to the final product.

Step 1: Synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

This step involves the highly regioselective introduction of a carboxylic acid group at the C7 position via directed ortho-metalation.

  • Reaction Scheme:

    • Starting Material: 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

    • Reagents: n-Butyllithium (n-BuLi), Dry Ice (solid CO₂)

    • Solvent: Anhydrous Tetrahydrofuran (THF)

    • Product: 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

  • Detailed Procedure:

    • Charge a multi-neck, jacketed glass reactor with 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq).

    • Ensure the reactor is equipped with a mechanical stirrer, a temperature probe, and an inert gas (Nitrogen or Argon) inlet/outlet.

    • Add anhydrous Tetrahydrofuran (THF, approx. 10-15 volumes relative to the starting material). Begin stirring to ensure complete dissolution.

    • Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

    • Slowly add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise via a syringe pump, ensuring the internal temperature does not exceed -70 °C.

    • After the addition is complete, stir the resulting dark solution at -78 °C for 1 hour. Monitor reaction completion by HPLC.

    • While the reaction stirs, crush a sufficient quantity of dry ice into a fine powder.

    • In a separate vessel, suspend the crushed dry ice (approx. 5-10 eq) in anhydrous THF.

    • Slowly transfer the reaction mixture onto the dry ice/THF slurry via a cannula. A rapid transfer can cause excessive gas evolution and a rise in temperature.

    • Allow the mixture to warm slowly to room temperature overnight with continued stirring.

    • Quench the reaction by carefully adding water.

    • Adjust the pH of the aqueous layer to ~2-3 with 2N HCl. A precipitate should form.

    • Filter the solid, wash with cold water, and then with a non-polar solvent like hexane to remove non-polar impurities.

    • Dry the collected solid under vacuum to yield the tosyl-protected carboxylic acid intermediate.

Step 2: Deprotection to Yield 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

The final step is the removal of the tosyl protecting group to unmask the pyrrole nitrogen.

  • Reaction Scheme:

    • Starting Material: 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

    • Reagents: Sodium Hydroxide (NaOH)

    • Solvent: Methanol/Water mixture

    • Product: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

  • Detailed Procedure:

    • Charge the reactor with the crude product from Step 1 (1.0 eq).

    • Add a mixture of Methanol and Water (e.g., a 3:1 ratio).

    • Add an aqueous solution of Sodium Hydroxide (2.0-3.0 eq).

    • Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir for 2-4 hours.[6] Monitor the reaction by HPLC until all starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with 2N HCl to a pH of ~3-4. The target product will precipitate out of the solution.

    • Stir the resulting slurry at a reduced temperature (5-10 °C) for at least one hour to maximize precipitation.[6]

    • Filter the solid product. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Dry the final product under vacuum at 40-50 °C to a constant weight.

Part 4: Data Summary and Characterization

Table 1: Summary of Scale-Up Protocol Parameters
StepKey TransformationReagentsSolventTemperatureTypical TimeIsolation Method
1 C-H Carboxylationn-BuLi, CO₂ (Dry Ice)Anhydrous THF-78 °C2-3 hoursPrecipitation
2 Tosyl DeprotectionNaOHMethanol / Water60-70 °C2-4 hoursPrecipitation
Table 2: Final Product Specifications
ParameterSpecification
Product Name 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
CAS Number 1422772-78-8[7]
Molecular Formula C₇H₄BrN₃O₂[7]
Formula Weight 242.03[7]
Appearance Brown solid[7]
Purity (by HPLC) ≥97%[7]
Storage Store at 0-8 °C[7]

Part 5: Visualization of Workflow

Diagram 1: Synthetic Pathway

G A 2-bromo-5-tosyl-5H- pyrrolo[2,3-b]pyrazine B 2-bromo-5-tosyl-5H-pyrrolo[2,3-b] pyrazine-7-carboxylic acid A->B 1) n-BuLi, THF, -78°C 2) CO2 (s) 3) H3O+ quench C 2-bromo-5H-pyrrolo[2,3-b] pyrazine-7-carboxylic acid B->C NaOH, MeOH/H2O 60-70°C

Caption: Overall synthetic route for the target molecule.

Diagram 2: Scale-Up Process Flow

G cluster_prep Preparation & Reaction cluster_iso Work-up & Isolation cluster_final Final Product reactor_prep Reactor Setup Inert Atmosphere Anhydrous Solvent reagent_prep Reagent Charging SM & n-BuLi reactor_prep->reagent_prep reaction Controlled Reaction Temp: -78°C In-Process Control (IPC) reagent_prep->reaction quench Quenching Dry Ice Slurry reaction->quench precipitate Acidification & Precipitation pH Control quench->precipitate isolate Filtration & Washing precipitate->isolate deprotect Deprotection NaOH, Heat isolate->deprotect final_iso Final Precipitation Filtration & Drying deprotect->final_iso qc Quality Control HPLC, NMR, MS final_iso->qc

Caption: Logical workflow for the scale-up synthesis process.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]

  • Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health (NIH). [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Algerian Journal of Natural Products. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health (NIH). [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. National Institutes of Health (NIH). [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine. PubChem, National Institutes of Health. [Link]

  • Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Welcome to the technical support center for the synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic building block. The 5H-pyrrolo[2,3-b]pyrazine scaffold is a key component in numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a bromo-substituent at the 2-position and a carboxylic acid at the 7-position provides crucial handles for further chemical modification.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid?

A plausible and common strategy involves a multi-step sequence:

  • Core Ring Formation and Protection: Synthesis of a 2-bromo-5H-pyrrolo[2,3-b]pyrazine intermediate, which is then protected, typically on the pyrrole nitrogen with a tosyl (Ts) group, to facilitate subsequent functionalization and improve stability.

  • C7-Functionalization: Introduction of a precursor to the carboxylic acid, such as an ester group, at the C7 position. This is often the most challenging step and can be a major source of low yield.

  • Deprotection and Hydrolysis: Removal of the N-protecting group (e.g., detosylation) and hydrolysis of the ester to the final carboxylic acid.

Q2: Why is the N-H of the pyrrole ring typically protected?

The pyrrole N-H is acidic and can interfere with various reactions, particularly organometallic-mediated functionalizations. Protection with an electron-withdrawing group like tosyl (p-toluenesulfonyl) serves several purposes:

  • It prevents unwanted deprotonation by bases or organometallic reagents.

  • It can act as a directing group in some functionalization reactions.[1][3]

  • It enhances the stability of the heterocyclic core during subsequent transformations.

Q3: My overall yield is very low. Which step is the most likely culprit?

Low overall yield in this synthesis is most frequently attributed to the C7-functionalization step . Direct C-H activation at the C7 position of the 7-azaindole core (a related structure) is known to be challenging due to the electronic properties of the fused ring system.[3][4] Other potential sources of yield loss are incomplete deprotection/hydrolysis and degradation of the substrate or product during these final steps.

Q4: Is the final product, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, stable?

Yes, the final compound is a stable, solid material that is commercially available.[5] It should be stored in a cool, dry place.

Troubleshooting Guide: Step-by-Step Analysis

This section provides a detailed breakdown of potential issues and solutions for the key stages of the synthesis.

Part 1: Synthesis and N-Protection of the 2-bromo-5H-pyrrolo[2,3-b]pyrazine Core

The formation of the N-tosylated core, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is generally a high-yielding process. However, issues can still arise.

  • Plausible Cause A: Inefficient Cyclization. The initial cyclization to form the pyrrolo[2,3-b]pyrazine core may be incomplete.

    • Solution: Ensure anhydrous conditions and carefully control the reaction temperature. For cyclizations involving heating, monitor the reaction by TLC or LC-MS to determine the optimal reaction time and prevent decomposition.

  • Plausible Cause B: Use of Hazardous or Inefficient Bases. Historically, strong and hazardous bases like sodium hydride (NaH) were used for the tosylation step, which can lead to side reactions and purification difficulties.[6]

    • Solution: Modern protocols utilize milder and safer bases like sodium tert-butoxide, which often provide better yields and a cleaner reaction profile.[6]

  • Plausible Cause C: Inefficient Purification. The product may be lost during workup or purification.

    • Solution: The crude product can often be purified by recrystallization from a solvent mixture like ethyl acetate/petroleum ether, which is preferable to column chromatography for large-scale syntheses.[3]

Parameter Recommendation Rationale
Base for Tosylation Sodium tert-butoxideMilder, safer, and often leads to cleaner reactions and higher yields compared to NaH.[6]
Solvent Anhydrous N,N-Dimethylformamide (DMF) or similar aprotic polar solventEnsures solubility of reagents and intermediates.
Temperature 40-100 °C for cyclization, Room temperature for tosylationBalances reaction rate with potential for side reactions.
Purification Recrystallization (e.g., Ethyl Acetate/Petroleum Ether)Avoids product loss associated with silica gel chromatography.[3]
Part 2: C7-Functionalization (Carboxylation)

This is the most critical and often lowest-yielding step. Direct carboxylation of the C7-H bond is difficult. A common strategy for similar heterocyclic systems is C-H lithiation followed by quenching with an electrophile (e.g., dry ice or an alkyl chloroformate).

  • Plausible Cause A: Incorrect Choice of Organolithium Reagent. The acidity of the C7-proton is low, requiring a strong, non-nucleophilic base.

    • Solution: Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are suitable choices. n-Butyllithium (n-BuLi) may be too nucleophilic and could potentially react at the brominated C2 position. The safe handling of organolithium reagents is paramount.[7][8]

  • Plausible Cause B: Competing Deprotonation. Other protons in the molecule may be more acidic, leading to lithiation at the wrong position.

    • Solution: The N-tosyl protecting group is crucial for directing lithiation, but careful temperature control is necessary. Directed ortho-metalation (DoM) is a powerful tool for functionalizing aromatic and heteroaromatic rings.[9][10] Running the reaction at very low temperatures (e.g., -78 °C) can improve regioselectivity.

  • Plausible Cause C: Reaction with the Bromo Substituent. Organolithium reagents can undergo halogen-metal exchange with the C2-bromo substituent.

    • Solution: This is a significant potential side reaction. Using a bulky, non-nucleophilic base like LiTMP at low temperatures can disfavor this pathway. If this remains a problem, an alternative strategy not involving direct C-H lithiation may be necessary.

start Low Yield at C7-Carboxylation Step check_reagents Verify Anhydrous Conditions & Reagent Quality (LDA/LiTMP) start->check_reagents check_temp Optimize Temperature (Start at -78 °C) check_reagents->check_temp Reagents OK analyze_byproducts Analyze Crude Reaction Mixture (LC-MS, NMR) check_temp->analyze_byproducts Temp Optimized no_reaction Incomplete Conversion/ No Reaction analyze_byproducts->no_reaction side_products Side Products Observed analyze_byproducts->side_products increase_equivalents Increase Equivalents of Base/Longer Reaction Time no_reaction->increase_equivalents metal_halogen Evidence of Br-Li Exchange? (e.g., debrominated starting material) side_products->metal_halogen wrong_regioisomer Evidence of Wrong Regioisomer? side_products->wrong_regioisomer use_bulkier_base Use Bulkier Base (e.g., LiTMP) metal_halogen->use_bulkier_base Yes alt_strategy Consider Alternative Strategy (e.g., Ring Synthesis) metal_halogen->alt_strategy Still an issue wrong_regioisomer->use_bulkier_base Yes

Caption: Troubleshooting workflow for C7-carboxylation.

Part 3: Deprotection and Hydrolysis

The final steps involve the removal of the N-tosyl group and the hydrolysis of the C7-ester to the carboxylic acid. These steps can be performed sequentially or, in some cases, concurrently.

  • Plausible Cause A: Inappropriate Reagent or Conditions. Tosyl groups on electron-deficient nitrogen heterocycles can be stubborn to remove. Strong acidic or basic conditions that might cleave the tosyl group could also degrade the main molecule.

    • Solution: A mild and effective method for N-detosylation of indoles and azaindoles is the use of cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol.[11] This method often proceeds at room temperature or with gentle heating and is tolerant of many functional groups. Other methods include using reducing agents or strong acids, but these may not be compatible with the bromo-substituent.[12]

  • Plausible Cause A: Incomplete Hydrolysis. Steric hindrance around the ester or insufficient reaction time/temperature can lead to incomplete conversion.

    • Solution: Standard saponification conditions (e.g., NaOH or LiOH in a mixture of water and an organic solvent like THF or methanol) are typically effective.[6] The reaction can be heated to reflux to drive it to completion. Monitoring by TLC or LC-MS is essential.

  • Plausible Cause B: Product Isolation Issues. The product is a carboxylic acid, which will exist as a carboxylate salt under the basic reaction conditions. Improper workup can lead to significant product loss.

    • Solution: After the reaction is complete, the organic solvent should be removed. The aqueous solution should then be carefully acidified (e.g., with 1M HCl) to a pH of ~3-4 to precipitate the carboxylic acid. The product can then be collected by filtration.

  • Plausible Cause C: Degradation of the Heterocycle. While generally stable, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to side reactions, such as nucleophilic aromatic substitution of the bromine atom, although this is less likely with hydroxide as the nucleophile.

    • Solution: Use the mildest conditions necessary to achieve full conversion. Monitor the reaction closely and avoid unnecessarily long reaction times.

Experimental Protocols

The following are suggested protocols based on literature procedures for analogous transformations. Optimization will be necessary.

Protocol 1: N-Tosylation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine
  • To a solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous DMF, add sodium tert-butoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).

  • Stir the mixture for 1-2 hours at 40-50 °C.[3]

  • Cool the reaction to room temperature and add p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into a 3-5% aqueous solution of sodium bicarbonate.[3]

  • Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude solid from ethyl acetate/petroleum ether to afford pure 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Protocol 2: C7-Carboxylation via Lithiation (Exemplified with Ethyl Ester Formation)

NOTE: This reaction requires strict anhydrous conditions and expertise in handling organolithium reagents.[7]

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of freshly prepared LiTMP (1.5 eq) in THF to the reaction mixture.

  • Stir at -78 °C for 1-2 hours.

  • Quench the reaction by slowly adding ethyl chloroformate (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection and Hydrolysis
  • Dissolve the ethyl 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (1.0 eq) in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3.0 eq) and stir the mixture at room temperature until the detosylation is complete (monitor by TLC/LC-MS).[11]

  • Add a 2M aqueous solution of NaOH (5.0 eq) to the reaction mixture.

  • Heat the reaction to reflux (approx. 60-70 °C) and stir until the hydrolysis is complete (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Logical Relationship Diagram

cluster_0 Core Synthesis & Protection cluster_1 C7-Functionalization cluster_2 Deprotection & Hydrolysis A 2-Aminopyrazine Precursor B 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine A->B Cyclization & Tosylation (High Yield) C Ethyl 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate B->C Lithiation & Carboxylation (Often Low Yield) D 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid C->D Detosylation & Saponification (Moderate to High Yield)

Caption: Synthetic pathway highlighting critical yield steps.

References

  • Google Patents. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available from: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available from: [Link]

  • Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Journal of Visualized Experiments. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available from: [Link]

  • Organic Chemistry Tutor. Saponification of Esters. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available from: [Link]

  • YouTube. 374 BCH3023 Saponification of Esters. Available from: [Link]

  • Biocompare. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from Aladdin Scientific. Available from: [Link]

  • Kampala International University. Saponification Process and Soap Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available from: [Link]

  • ResearchGate. Organogel delivery vehicles for the stabilization of organolithium reagents. Available from: [Link]

  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]

  • LookChem. Organic 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Powder CAS 1201186-54-0. Available from: [Link]

  • PubMed. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Available from: [Link]

  • Chemical Communications (RSC Publishing). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Available from: [Link]

  • PubMed. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Available from: [Link]

  • ResearchGate. Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Available from: [Link]

  • PubMed. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Available from: [Link]

  • RSIS International. A Short Review of C7 – H Bond Functionalization of Indole/Indoline. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. Available from: [Link]

  • Andrew G. Myers Research Group. ortho metalation. Available from: [Link]

  • National Center for Biotechnology Information. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. Available from: [Link]

  • National Center for Biotechnology Information. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Study of Anxiolytic Activity of New Pyrrolo[1,2-a]Pyrazine-Containing TSPO Ligands. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Welcome to the technical support guide for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1422772-78-8). This molecule is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1422772-78-8). This molecule is a key heterocyclic building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] However, its unique structure, possessing both acidic (carboxylic acid, pyrrole N-H) and basic (pyrazine nitrogens) functionalities, presents significant purification challenges. This guide provides in-depth troubleshooting advice and validated protocols to help you achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent challenges encountered during the purification of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid in a question-and-answer format.

Question 1: "My compound has extremely low solubility in common organic solvents, making recrystallization nearly impossible. How can I effectively crystallize this material?"

Answer: This is the most common issue researchers face. The poor solubility stems from the planar, rigid heterocyclic core, which promotes strong crystal lattice packing, combined with the polar carboxylic acid group that encourages intermolecular hydrogen bonding. Simply screening common solvents like ethyl acetate or hexanes will likely fail.

Causality & Strategy: The goal is to disrupt the strong intermolecular forces just enough to allow dissolution at an elevated temperature, followed by controlled re-formation of a purified crystal lattice upon cooling.

  • High-Boiling Point Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO) are often required to dissolve this class of compounds. The challenge is that the compound may remain too soluble upon cooling. Therefore, these are best used as part of a solvent/anti-solvent system.

    • Protocol: Dissolve the crude material in a minimal amount of hot DMAc or DMF. While still warm, slowly add a miscible anti-solvent like water or isopropanol until the solution becomes faintly turbid. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator (storage at 2-8°C is recommended for stability)[2].

  • Acidic Solvents: Glacial acetic acid can be an effective solvent for nitrogen-containing heterocycles with carboxylic acid groups, as it can protonate the basic nitrogens and solvate the molecule effectively.

  • Salt Formation & Precipitation: A powerful technique is to exploit the acidic nature of the carboxylic acid.

    • Dissolve the crude, impure solid in a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) to form the highly water-soluble sodium salt.

    • Filter the basic solution to remove any non-acidic, insoluble impurities.

    • Slowly re-acidify the clear filtrate with a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring. The pure carboxylic acid will precipitate out.

    • Collect the solid by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.

Question 2: "When I run column chromatography on silica gel, my product either doesn't move from the baseline or elutes as a very broad, tailing peak. How can I achieve sharp peaks and good separation?"

Answer: This is a classic problem caused by the strong interaction between the acidic carboxylic acid group of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This ionic interaction leads to irreversible binding or slow, non-uniform elution (tailing).

Causality & Strategy: To achieve successful silica gel chromatography, you must suppress the ionization of both your compound and the silica gel surface.

  • Mobile Phase Modification: The most effective solution is to add a small amount of a competitive acid to your eluent system.

    • Protocol: Use a primary eluent system like Dichloromethane/Methanol or Ethyl Acetate/Methanol. To this mixture, add 0.5-2% acetic acid or formic acid. The added acid protonates the silica surface and keeps your compound in its neutral, protonated state, minimizing ionic binding and allowing for normal elution.

  • Alternative Stationary Phases: If tailing persists, consider switching your stationary phase.

    • Reverse-Phase Chromatography (C18): This is often the superior method for polar, acidic compounds. The stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

    • Protocol: Dissolve your sample in a minimal amount of DMF or DMSO and load it onto a C18 column. Elute with a gradient of increasing organic solvent. Add a modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% formic acid to both the aqueous and organic phases to ensure sharp peaks by keeping the carboxylic acid protonated.

Technique Stationary Phase Typical Mobile Phase Modifier Mechanism of Action
Normal Phase Silica GelDCM/MeOH (95:5 to 80:20)1% Acetic AcidSuppresses ionization of analyte and silanols.
Reverse Phase C18-Functionalized SilicaWater/Acetonitrile (90:10 to 10:90)0.1% TFAEnsures analyte remains protonated for sharp elution.

Question 3: "My NMR analysis shows a persistent impurity that I can't separate. What is it likely to be and how do I remove it?"

Answer: Persistent impurities are often structurally related to the target molecule, making them difficult to separate by standard chromatography or recrystallization. Based on common synthetic routes for pyrrolopyrazines, likely culprits include:

  • Debrominated Impurity: (5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid) This can arise from reductive conditions or certain coupling reactions.

  • Starting Material: Incomplete reaction of precursors.

  • Decarboxylated Impurity: (2-bromo-5H-pyrrolo[2,3-b]pyrazine) Can occur if the synthesis involved harsh, high-temperature conditions.

  • Esterified Impurity: If an alcohol (e.g., methanol, ethanol) was used as a solvent or reagent, the corresponding methyl or ethyl ester may have formed.[3]

Identification & Removal Strategy:

  • LC-MS Analysis: This is the most powerful tool for identification. The mass difference will quickly confirm the nature of the impurity (e.g., a loss of 79/81 Da for bromine, a loss of 44 Da for CO₂, or a gain of 14 Da for a methyl ester).

  • Targeted Removal:

    • For Ester Impurities: The crude mixture can be subjected to basic hydrolysis (e.g., using LiOH or NaOH in a THF/water mixture) to convert the impurity ester back into the desired carboxylic acid. The entire batch is then purified as a single compound.

    • For Non-Acidic Impurities (like the decarboxylated version): An acid-base extraction, as described in Question 1 (Strategy 3), is highly effective. The desired acid will move into the aqueous basic layer, while the neutral impurity will remain in the organic layer.

    • For the Debrominated Acid: This is the most challenging separation. Preparative reverse-phase HPLC is often the only viable method, as the small difference in polarity can be resolved under high-resolution conditions.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification method.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, NMR) is_solid Is the crude material a solid? start->is_solid solubility_test Perform Systematic Solubility Screening is_solid->solubility_test Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization (Solvent/Anti-solvent or pH swing) solubility_test->recrystallize Suitable solvent found solubility_test->chromatography No suitable solvent purity_check1 Check Purity (>98%?) recrystallize->purity_check1 final_product Final Product chromatography->final_product purity_check1->chromatography No purity_check1->final_product Yes

Caption: Decision tree for purification strategy selection.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended storage conditions for this compound?

    • A: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8°C) or freezer, protected from light.[2][4] The pyrrolo[2,3-b]pyrazine core can be sensitive to oxidation and the compound itself may be thermally labile.

  • Q: What are the key physical properties I should be aware of?

    • A: The compound is typically a solid, often described as brown or off-white. It has a molecular weight of approximately 242.03 g/mol .[4] Due to its structure, it is expected to have a high melting point and poor solubility in nonpolar solvents.

  • Q: What is the best way to monitor reaction progress and purity by TLC?

    • A: Use a mobile phase that includes an acidic modifier. A typical system is 10% Methanol in Dichloromethane + 1% Acetic Acid. Visualize using a UV lamp at 254 nm. The carboxylic acid will often appear as a streak without the acid modifier, making it difficult to resolve from nearby spots.

Validated Experimental Protocols

Protocol 1: Optimized Normal-Phase (Silica Gel) Flash Chromatography

This protocol is designed to mitigate peak tailing.

  • Column Packing: Dry-pack the column with silica gel. Equilibrate the packed column with the "Initial Eluent" (see step 3).

  • Sample Preparation: Dissolve the crude compound in a minimal amount of DMF or a 9:1 DCM/MeOH mixture. Adsorb this solution onto a small amount of silica gel or Celite™ until a dry, free-flowing powder is obtained.

  • Elution:

    • Initial Eluent: 98:2 Dichloromethane / Acetic Acid.

    • Primary Eluent: 94:5:1 Dichloromethane / Methanol / Acetic Acid.

    • Procedure: Load the adsorbed sample onto the top of the column. Begin elution with the Initial Eluent to move non-polar impurities. Gradually increase the polarity by introducing the Primary Eluent.

  • Fraction Collection: Collect fractions and analyze by TLC (using the same eluent system).

  • Workup: Combine the pure fractions. Remove the solvent under reduced pressure. The acetic acid can be removed by co-evaporation with a solvent like toluene or by dissolving the residue in ethyl acetate and washing with a saturated NaCl solution. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.

Protocol 2: Troubleshooting Poor Chromatographic Separation

This workflow helps diagnose and solve separation issues systematically.

Troubleshooting_Workflow start Poor Separation or Peak Tailing Observed check_acid Is there an acidic modifier (e.g., AcOH, HCOOH, TFA) in the eluent? start->check_acid add_acid Add 0.5-2% acidic modifier to the mobile phase. check_acid->add_acid No still_bad Is separation still poor? check_acid->still_bad Yes success Problem Solved add_acid->success switch_rp Switch to Reverse-Phase (C18) Preparative HPLC. still_bad->switch_rp Yes still_bad->success No

Caption: Workflow for troubleshooting poor chromatographic separation.

References

  • Google Patents. (n.d.). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b] pyrazine.
  • Aladdin Scientific. (n.d.). 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate. Retrieved from [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Retrieved from [Link]

Sources

Troubleshooting

Improving the solubility of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid"

This technical guide addresses the solubility challenges associated with 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8). The following protocols are designed for researchers requiring stable solu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8).

The following protocols are designed for researchers requiring stable solutions for organic synthesis, analytical characterization (NMR/HPLC), or biological assays.

Module 1: Physicochemical Profile & Causality

Why is this molecule difficult to dissolve? To solve the solubility problem, we must first understand the structural antagonists at play.

  • Lattice Energy ("Brick Dust" Effect): The fused pyrrolo[2,3-b]pyrazine core is planar and electron-deficient.[1] This facilitates strong

    
    -
    
    
    
    stacking interactions in the solid state.[1]
  • Intermolecular Hydrogen Bonding: The molecule contains both a hydrogen bond donor (pyrrole -NH, carboxylic -OH) and acceptors (pyrazine nitrogens, carbonyl oxygen).[1] This creates a rigid crystal lattice that resists solvation.[1]

  • Amphoteric Nature: While primarily acidic (carboxylic acid, pKa ~3.5–4.5), the pyrazine ring is weakly basic, and the pyrrole NH is weakly acidic (pKa >12). In neutral water (pH 7), the molecule exists largely in an ionized but self-aggregated state or as a zwitterion depending on the exact micro-environment, leading to poor solubility.

Module 2: Solvent Selection & Protocols[1]

Standard Solvent Compatibility Table

Data summarized from scaffold-similar heteroaromatic carboxylic acids.

Solvent SystemSolubility RatingApplication ContextTechnical Note
DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Stock solutions, Biological assaysDisrupts H-bonding network effectively.[1]
DMF (Dimethylformamide)High (>50 mg/mL)Organic Synthesis, ReactionsGood for high-temp reactions; difficult to remove.[1]
Water (Neutral pH) Very Low (<0.1 mg/mL)Avoid Molecule remains protonated and aggregated.
Water (pH > 8) Moderate to High Aqueous formulationsRequires deprotonation (Salt formation).
Methanol / Ethanol Low to Moderate HPLC, Transfer solventOften requires heating or sonication.
DCM / Chloroform Very Low Avoid Too non-polar for the carboxylic acid moiety.
Protocol A: Preparation of High-Concentration Stock (DMSO)

Target: 100 mM Stock Solution Use Case: Biological screening or long-term storage.[1]

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add anhydrous DMSO (molecular biology grade).

    • Critical Step: Do not add the full volume immediately.[1] Add 80% of the calculated volume.

  • Disruption: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35–40°C for 5–10 minutes.

  • Adjustment: Once dissolved, add remaining DMSO to reach target volume.

  • Storage: Store at -20°C. Note: DMSO is hygroscopic. Ensure the cap is sealed tightly with Parafilm.

Module 3: Aqueous Solubility & pH Manipulation

The "Salt Switch" Mechanism: The carboxylic acid group at position 7 is your primary handle for aqueous solubility. By raising the pH, you convert the insoluble acid (-COOH) into the highly soluble carboxylate anion (-COO⁻).[1]

Protocol B: Dissolving in Aqueous Buffer (The "pH Jump" Method)

Issue: Diluting a DMSO stock into PBS (pH 7.4) often causes immediate precipitation.[1] Solution: Pre-buffer the aqueous phase or use a "pH Jump."[1]

  • Calculate Molarity: Determine the final desired concentration.

  • Base Addition: For every 1 mole of compound, you need 1.05 equivalents of a base (NaOH or KOH).

    • Example: To dissolve 10 mg (approx. 41 µmol) in water, add 41–43 µL of 1M NaOH.

  • Mixing: Vortex until clear. The solution pH will be high (>10).

  • Back-Titration (Optional): If the assay requires neutral pH, slowly add a high-strength buffer (e.g., 1M HEPES pH 7.[1]0) to lower the pH.

    • Warning: If you lower the pH below 5, the compound will re-precipitate. Keep pH > 7.0.

Visualization: Solubility Decision Tree

The following logic flow helps you choose the correct method based on your end goal.

SolubilityLogic Start Start: 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-COOH Goal What is your Application? Start->Goal Synthesis Organic Synthesis Goal->Synthesis BioAssay Biological Assay Goal->BioAssay Analysis Analytical (HPLC/NMR) Goal->Analysis DMF Use DMF or DMAc (Heat to 60°C if needed) Synthesis->DMF Stock Make 100mM Stock in DMSO BioAssay->Stock NMR DMSO-d6 (Preferred) or MeOD + NaOD Analysis->NMR Dilution Dilute into Buffer Stock->Dilution Precip Check for Precipitation Dilution->Precip Salt Use 'pH Jump' Protocol: Add 1.0 eq NaOH Precip->Salt Precipitates Success Stable Solution Precip->Success No Precip Salt->Success

Caption: Decision tree for solvent selection based on experimental application.

Module 4: Troubleshooting & FAQs

Q1: I see a fine precipitate when I dilute my DMSO stock into cell culture media. Why?

A: This is "Crash-out." The local concentration of the compound exceeds its solubility limit as the DMSO plume disperses into the aqueous media. Fix:

  • Vortex the media while slowly adding the DMSO stock (dynamic addition).

  • Warm the media to 37°C before addition.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (standard for cells), but if solubility is the bottleneck, you may need to formulate as a sodium salt first (see Protocol B).

Q2: Can I use this compound in an animal study (In Vivo)?

A: Pure DMSO is toxic in large volumes.[1] For in vivo work, you must formulate the compound. Recommended Formulation:

  • 5% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (Aqueous base)

  • Procedure: Dissolve in DMSO/Tween first, then add PEG, then slowly add Saline. If it crashes out, adjust the Saline to pH 8.0.

Q3: How do I prepare an NMR sample?

A:

  • Standard: Use DMSO-d6 . It is the most reliable solvent for this scaffold.[1]

  • For Aqueous mimic: If you must use D₂O, you will likely need to add NaOD (deuterated sodium hydroxide) to form the soluble salt in situ. Without base, the signals will be weak or non-existent due to poor solubility.

Q4: Is the bromine atom stable?

A: Generally, yes. However, avoid storing the solution in strong light for extended periods, as C-Br bonds can be photolabile.[1] Store stocks in amber vials.

Module 5: Chemical Context & Salt Formation Diagram[1]

If simple pH adjustment fails, isolating the salt form (e.g., Sodium 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate) is a robust chemical workaround.[1]

SaltFormation Acid Insoluble Acid (R-COOH) Reaction Deprotonation (Water/MeOH mix) Acid->Reaction Base Base (NaOH/KOH) 1.0 Equivalent Base->Reaction Salt Soluble Salt (R-COO⁻ Na⁺) Reaction->Salt Hydration Hydration Shell Formation Salt->Hydration Solubility Aqueous Solubility Achieved Hydration->Solubility

Caption: Mechanism of salt formation to disrupt lattice energy and enable hydration.[1]

References

  • PubChem Compound Summary. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CID 86677898).[1][2] National Center for Biotechnology Information.[1]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.[1][3] Lawrence Berkeley Laboratory.[1][3] [3]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.[1] (General reference for pKa-dependent solubility strategies).

  • AChemBlock. Product Specifications: 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.[1][4]

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. This document is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this challenging yet valuable heterocyclic building block. Our goal is to provide field-proven insights and logical troubleshooting strategies to help you navigate the complexities of this transformation and achieve optimal results.

Introduction: Understanding the Substrate's Unique Challenges

The Suzuki coupling of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid presents a unique set of challenges that must be addressed for a successful reaction. Understanding these intrinsic properties is the first step toward rational optimization.

  • Electron-Deficient Heterocycle: The pyrazine ring is highly electron-deficient, which can make the initial oxidative addition of the palladium catalyst into the C-Br bond slower compared to more electron-rich aryl bromides.[1]

  • Acidic Functionality: The carboxylic acid is a significant complicating factor. Under the required basic conditions, it will be deprotonated to a carboxylate. This carboxylate anion can chelate to the palladium center, potentially stabilizing it in an off-cycle state and inhibiting catalysis.[2]

  • Multiple Coordination Sites: The substrate has several nitrogen atoms (pyrazine and pyrrole rings) that can act as ligands for the palladium catalyst, leading to non-productive binding and catalyst sequestration.

  • NH Acidity: The pyrrole N-H is acidic and will be deprotonated by the base. This can alter the electronic properties and solubility of the substrate during the reaction. In some cases, protecting this group may be beneficial.[3][4]

This guide is structured as a series of frequently asked questions (FAQs) that directly address the common pitfalls and provide actionable solutions.

Troubleshooting Guide & FAQs

Section 1: Low or No Conversion

This is the most common issue, often stemming from a suboptimal combination of catalyst, base, or solvent for this specific substrate.

Q1: My reaction shows no or minimal conversion of the starting material. What is a robust set of starting conditions to try?

A1: For a challenging heterocyclic system like this, a well-chosen set of initial conditions is critical. Simply adopting a generic Suzuki protocol is unlikely to succeed. We recommend starting with a modern catalyst system known for its high activity with heteroaromatic halides.

The causality here is that electron-deficient heterocycles require electron-rich, sterically bulky phosphine ligands. These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[5] The choice of base and solvent must accommodate the polar and acidic nature of the substrate.

Recommended Starting Protocol:

  • Reagent Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine:

    • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (1.0 equiv).

    • Arylboronic acid or boronate ester (1.2–1.5 equiv).

    • Palladium pre-catalyst (See Table 1).

    • Base (See Table 1).

    • Anhydrous, degassed solvent (See Table 1).

  • Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction to the recommended temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

Table 1: Recommended Starting Conditions for Screening

ParameterCondition 1 (High Potency)Condition 2 (Milder Base)Rationale & Causality
Pd Pre-catalyst PdCl₂(dppf) (5 mol%) or Pd₂(dba)₃ (2.5 mol%) + SPhos (10 mol%)Pd(PPh₃)₄ (10 mol%)Dppf and SPhos are excellent ligands for difficult couplings. Pd(PPh₃)₄ is a classic but can be effective; it may require higher temperatures.[3][6]
Base Cs₂CO₃ (3.0 equiv)K₃PO₄ (3.0 equiv)Cesium carbonate is highly effective due to its high solubility in organic solvents and the weakly coordinating nature of the Cs⁺ cation. K₃PO₄ is a strong, non-nucleophilic base that is often compatible with base-sensitive groups.[4]
Solvent 1,4-Dioxane / H₂O (10:1)2-MeTHF / H₂O (10:1)A polar aprotic solvent is needed to dissolve the polar substrate and base. A small amount of water is often crucial for dissolving the base and facilitating the transmetalation step.[3][7] 2-MeTHF is a greener solvent alternative to THF or dioxane.[8][9]
Temperature 100 °C90 °CSufficient thermal energy is required to overcome the activation barrier for oxidative addition.
Q2: I'm using a Pd(II) pre-catalyst like PdCl₂(dppf), but the reaction isn't working. Could the catalyst be failing to activate?

A2: Yes, this is a distinct possibility. Pd(II) pre-catalysts must first be reduced in situ to the active Pd(0) species for the catalytic cycle to begin. The carboxylate formed from your substrate under basic conditions can interfere with this crucial reduction step.[2]

The Problem: The carboxylate can coordinate strongly to the Pd(II) center, forming a stable complex that is resistant to reduction. This effectively deactivates the catalyst before it can even enter the cycle.

Troubleshooting Steps:

  • Switch to a Pd(0) Pre-catalyst: The most direct solution is to use a catalyst that is already in the active oxidation state.

    • Recommendation: Use Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand. This bypasses the problematic in situ reduction step.[10]

  • Protect the Carboxylic Acid: If the synthetic route allows, temporarily protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) will eliminate the issue. The ester can be hydrolyzed in a subsequent step. This is a very common and effective strategy.[2]

Section 2: Prevalent Side Reactions

Even when the reaction proceeds, side reactions can dramatically lower the yield of the desired product.

Q3: My primary side product is the debrominated starting material, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. How can I prevent this?

A3: This side reaction, known as hydrodehalogenation or protodebromination, is a common parasitic pathway in Suzuki couplings of heteroaryl halides.[11] It occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that replaces the halide with a hydrogen atom instead of the desired aryl group.

Mechanistic Cause: This can happen through several pathways, often involving solvent, water, or trace impurities as a hydride source. The choice of base and catalyst ligand can significantly influence the rate of this side reaction versus the desired productive coupling.

Mitigation Strategies:

  • Use a Milder, Less Basic System: While a base is required, an overly strong base or high concentrations can promote hydrodehalogenation.

    • Action: Switch from Cs₂CO₃ or K₃PO₄ to a milder base like K₂CO₃ or even CsF.[2]

  • Change the Ligand: The ligand on the palladium catalyst dictates the stability and reactivity of the organometallic intermediates.

    • Action: If using a simple ligand like PPh₃, switch to a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. These ligands accelerate the reductive elimination step, which outcompetes the hydrodehalogenation pathway.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways. Once you find conditions that give some product, try lowering the temperature by 10-20 °C to see if the ratio of product to byproduct improves.[12]

Q4: I am observing significant amounts of a biaryl product derived from my boronic acid (Ar-Ar). What is causing this homocoupling?

A4: The homocoupling of boronic acids is almost always caused by the presence of oxygen in the reaction mixture. Oxygen can participate in a palladium-catalyzed oxidative process that couples two boronic acid molecules.

The Solution: Rigorous Degassing. Standard bubbling of inert gas through the solvent is often insufficient.

Recommended Degassing Protocol (Freeze-Pump-Thaw):

  • Assemble the reaction flask with all solid reagents and the solvent.

  • Freeze the mixture completely using a liquid nitrogen bath.

  • Once solid, apply a high vacuum for 5-10 minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen, allowing it to thaw completely. You should see gas bubbles evolve from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times before backfilling the flask with argon and proceeding with heating.

Section 3: Reagent Stability and Quality
Q5: I've tried optimizing the reaction conditions, but my yields are inconsistent. Could my boronic acid be decomposing?

A5: Absolutely. Boronic acids are prone to decomposition, especially under the reaction conditions, via a process called protodeborylation.[13] This is a key reason for low or inconsistent yields. The presence of water and base can accelerate this decomposition.

Diagnostic Checks & Solutions:

  • Use a Boronate Ester: The most robust solution is to use a more stable derivative of the boronic acid. Pinacol boronate esters (Bpin) are significantly more stable to protodeborylation and are excellent coupling partners.[14][15] If your boronic acid is commercially available as a pinacol ester, use it instead.

  • Check Purity: Analyze your boronic acid by ¹H NMR. Boronic acids can dehydrate to form cyclic boroxine trimers. While often still reactive, the presence of significant impurities indicates poor quality. Use fresh, high-purity reagents.

  • Use a Stoichiometric Excess: A slight excess of the boronic acid partner (1.2-1.5 equivalents) is standard practice to compensate for any decomposition or homocoupling that may occur.

Visualizing the Process
The Suzuki Catalytic Cycle & Potential Pitfalls

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling and highlights where the specific functionalities of our substrate can interfere.

Suzuki_Cycle cluster_main Catalytic Cycle cluster_inputs Reactants cluster_pitfalls Potential Pitfalls pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation) oa_complex->trans_complex Transmetalation debromination Hydrodehalogenation (Side Reaction) oa_complex->debromination trans_complex->pd0 Reductive Elimination re_complex Ar-Ar' (Product) trans_complex->re_complex re_complex->pd0 Regeneration aryl_halide R-Br (Our Substrate) aryl_halide->oa_complex catalyst_poisoning Carboxylate Chelation (Inhibits OA & Reduction) aryl_halide->catalyst_poisoning boronic_acid Ar'-B(OH)₂ boronic_acid->trans_complex boron_decomp Protodeborylation boronic_acid->boron_decomp base Base (e.g., Cs₂CO₃) base->trans_complex catalyst_poisoning->pd0 Inhibits Activation

Caption: Suzuki Cycle with substrate-specific failure points.

Troubleshooting Workflow

If you encounter a problem, follow this logical decision tree to diagnose the issue systematically.

Troubleshooting_Workflow start Reaction Outcome? low_yield low_yield start->low_yield Low Yield / No Rxn side_products side_products start->side_products Good Conversion, but Side Products check_sm Is Starting Material (SM) Consumed? low_yield->check_sm Analysis by LC-MS id_byproduct Identify Main Byproduct side_products->id_byproduct Analysis by LC-MS sm_present Problem is likely Catalyst, Base, or Temp. 1. Switch to Pd(0) catalyst. 2. Screen stronger bases (Cs₂CO₃). 3. Increase temperature. check_sm->sm_present No / Little sm_gone SM is consumed but no product forms. Suspect Boronic Acid decomposition. 1. Use fresh boronic acid. 2. Switch to pinacol boronate ester. check_sm->sm_gone Yes debrom Hydrodehalogenation is occurring. 1. Use milder base (K₂CO₃). 2. Use bulky ligand (SPhos). 3. Lower temperature. id_byproduct->debrom Debrominated SM homo Oxygen is present. Perform rigorous degassing (3x Freeze-Pump-Thaw). id_byproduct->homo Boronic Homocoupling

Caption: A decision tree for systematic troubleshooting.

References
  • Sang-Jin, L., et al. (2018). Screening reaction conditions of Suzuki coupling. ResearchGate. Available at: [Link]

  • Lee, S. J., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(10), 2639. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Li, G., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 20(6), 11026-11038. Available at: [Link]

  • Fernández-Salas, J. A., et al. (2017). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Communications, 53(57), 8046-8049. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Available at: [Link]

  • Scott Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

  • Riddell, S. M., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 82(21), 11473-11481. Available at: [Link]

  • Tundel, R. E., et al. (2006). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 71(25), 9379-9387. Available at: [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3326. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. Available at: [Link]

  • Zhang, J., et al. (2015). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 20(7), 12682-12705. Available at: [Link]

  • Namboodiri, V. V., & Varma, R. S. (2002). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 4(18), 3161-3163. Available at: [Link]

  • Watson, A. J. A., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1024-1032. Available at: [Link]

Sources

Troubleshooting

"2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" stability and storage conditions

Topic: Stability, Storage, and Troubleshooting Guide CAS Registry Number: 1422772-78-8 Molecular Formula: C₇H₄BrN₃O₂ Molecular Weight: 242.03 g/mol Part 1: Critical Storage & Handling Matrix This compound is a sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Troubleshooting Guide CAS Registry Number: 1422772-78-8 Molecular Formula: C₇H₄BrN₃O₂ Molecular Weight: 242.03 g/mol

Part 1: Critical Storage & Handling Matrix

This compound is a sensitive heteroaromatic intermediate. Unlike its methyl ester counterpart (CAS: 1422772-79-9), the free carboxylic acid is prone to decarboxylation and oxidative degradation if mishandled.

ParameterSpecificationTechnical Rationale
Primary Storage -20°C (Freezer) Retards thermal decarboxylation (loss of CO₂). 4°C is acceptable for short-term (<1 week), but -20°C is mandatory for long-term stability.
Atmosphere Inert (Argon/N₂) The electron-rich pyrrole ring is susceptible to oxidation by atmospheric oxygen, leading to ring-opening or polymerization (darkening).
Moisture Sensitivity Desiccate Tightly Hygroscopic. Moisture accelerates hydrolytic debromination and facilitates acid-catalyzed decarboxylation.
Light Sensitivity Protect from Light Halogenated heterocycles can undergo photolytic dehalogenation (loss of Bromine) under UV/strong visible light.
Solvent Stability Low in DMSO Critical: Do not store as a solution in DMSO/DMF for >24 hours. The acidic proton can catalyze degradation in polar aprotic solvents.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My sample has turned from pale yellow to dark brown/black. Is it still usable?"

Diagnosis: Oxidative Degradation. Pyrrolo[2,3-b]pyrazines are electron-rich. Upon exposure to air and moisture, they oxidize to form quinoid-like impurities or polymers.

  • Assessment: Run an LC-MS.

    • If Purity > 90%: The color is likely due to trace surface oxidation (common in pyrroles). You can use it, but consider a charcoal filtration step during your next reaction workup.

    • If Purity < 90%: Repurification is required. (See Protocol A).

Issue 2: "I see a mass peak of [M-44] in my LC-MS spectrum. Is this an impurity?"

Diagnosis: Thermal Decarboxylation. You are observing the loss of CO₂ (MW = 44).

  • Scenario A (In the vial): If the [M-44] peak (m/z ~198) is present in the raw material chromatogram before ionization, your bulk material has degraded.

  • Scenario B (In the source): If the peak appears only in the MS detector but the UV trace shows a single clean peak, this is In-Source Fragmentation . The high heat of the ESI source is decarboxylating the molecule during analysis.

    • Verification: Lower the desolvation temperature of your MS source by 50°C and re-inject. If the ratio of [M-H] to [M-44] improves, the degradation is instrumental, not chemical.

Issue 3: "The compound will not dissolve in Dichloromethane (DCM) or Chloroform."

Diagnosis: Incorrect Solvent Choice. This molecule is amphoteric (contains both an acidic -COOH and basic nitrogens) and possesses a rigid, planar structure. It has high crystal lattice energy.

  • Solution:

    • For Reactions: Use polar aprotic solvents like DMF , DMAc , or DMSO .

    • For Workup: It is soluble in aqueous base (e.g., 1M NaOH) as the carboxylate salt.

    • For NMR: Use DMSO-d₆. Do not use CDCl₃.

Part 3: Experimental Protocols

Protocol A: Re-purification via Acid-Base Extraction

Use this method if your compound has darkened or contains non-acidic impurities (like the decarboxylated byproduct).

  • Dissolution: Suspend the crude brown solid in 0.5 M aqueous NaOH (approx. 10 mL per gram). Stir until fully dissolved (solution will be dark).

    • Chemistry: This converts the acid to the water-soluble sodium carboxylate.

  • Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .

    • Chemistry: This removes non-acidic organic impurities (e.g., decarboxylated 2-bromo-5H-pyrrolo[2,3-b]pyrazine) which will move into the organic layer.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 1 M HCl dropwise with stirring until pH reaches ~3-4.

    • Observation: The product should precipitate as a pale solid.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum over P₂O₅ for 24 hours.

Protocol B: Standard Stock Solution Preparation

Warning: Never store stock solutions for >24 hours.

  • Weighing: Warm the vial to Room Temperature (RT) before opening to prevent water condensation.

  • Solvent: Dissolve in anhydrous DMSO .

  • Usage: Use immediately.

  • Disposal: Discard unused solution. Do not freeze-thaw DMSO solutions of this acid; the freeze-thaw cycle promotes micro-precipitation and degradation.

Part 4: Visualizations & Logic Flows

Diagram 1: Storage & Handling Decision Tree

This workflow ensures sample integrity from receipt to usage.

StorageWorkflow Start Compound Receipt (CAS: 1422772-78-8) QC Initial QC Check (LC-MS / H-NMR) Start->QC Decision Purity > 95%? QC->Decision Storage LONG TERM STORAGE -20°C | Desiccated | Argon Decision->Storage Yes Purify Repurify via Acid-Base Extraction Decision->Purify No Usage Usage Prep Warm to RT (sealed) Storage->Usage Experiment Day Purify->QC Retest Solvent Dissolve in DMSO/DMF (Use within 12h) Usage->Solvent

Caption: Workflow for validating and maintaining the integrity of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Diagram 2: Degradation Pathways

Understanding the chemical risks helps in troubleshooting spectral artifacts.

Degradation Target Target Compound (Carboxylic Acid) Decarb Decarboxylated Product (MW - 44) [Impurity] Target->Decarb Heat (>40°C) or Acidic pH Oxid Oxidative Polymerization (Dark Brown Tars) Target->Oxid O2 / Air Exposure (Long Term) Hydrolysis Debrominated Species (Rare) Target->Hydrolysis Strong Base High Temp

Caption: Primary degradation routes. Thermal decarboxylation is the most common instability issue.

References

  • AbbVie Inc. (2017). Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. U.S. Patent No.[1] 9,745,311.[2] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 86677898, Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate. Retrieved January 29, 2026, from [Link]

  • Li, T., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unintended Debromination of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common and often frustrating side reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common and often frustrating side reaction encountered during the functionalization of heterocyclic scaffolds: the unintended debromination of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid . Our goal is to provide you with the mechanistic insights and practical, field-proven troubleshooting strategies to identify, mitigate, and prevent this unwanted reaction, ensuring the integrity of your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm trying to perform a cross-coupling reaction, but I'm isolating the debrominated product, 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. What is causing this?

A1: The Root of the Problem: Hydrodebromination

The replacement of your bromine atom with a hydrogen atom is a reductive side reaction known as hydrodebromination. In the context of transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings (like Suzuki, Heck, or Sonogashira), this is a well-documented challenge.[1] The primary culprit is often the in-situ formation of a palladium-hydride (Pd-H) species.[1][2]

Key Mechanistic Drivers:

  • Formation of Palladium-Hydride (Pd-H) Species: These highly reactive species can arise from various components in your reaction mixture, including the base, solvent (e.g., isopropanol), or even impurities.[1][3] Once formed, the Pd-H species can participate in a catalytic cycle that reductively cleaves the C-Br bond.

  • Reaction Conditions: High temperatures and the use of strong bases (e.g., alkoxides like NaOt-Bu) can significantly accelerate the formation of these unwanted hydride species, favoring debromination.[1][4]

  • Substrate Reactivity: The pyrrolo[2,3-b]pyrazine core is an electron-deficient heterocyclic system. While this facilitates certain reactions, it can also influence the stability of intermediates and the propensity for side reactions. The unprotected N-H of the pyrrole ring can also play a role; deprotonation under basic conditions can alter the electronic properties of the molecule and, in some cases, may lead to decomposition or side reactions.[5]

Q2: How can I definitively confirm that debromination is occurring and quantify its extent?

A2: A Multi-Pronged Analytical Approach

Relying on a single data point can be misleading. A robust analytical workflow is crucial to confidently identify the issue and measure the success of your troubleshooting efforts.

Recommended Analytical Workflow:

The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS), which allows you to monitor the consumption of your starting material and the formation of both the desired product and the debrominated byproduct in a single run.[1]

Data to Compare:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Mass [M-H]⁻
Starting Material C₇H₄BrN₃O₂242.03~241.0 / 243.0 (Isotopic Pattern)
Debrominated Product C₇H₅N₃O₂163.14~162.1

Table 1: Key mass spectrometry data for identifying starting material and the primary byproduct.

Experimental Protocol: Reaction Monitoring by LC-MS

  • Prepare a Standard: Create a dilute solution of your starting material, "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid," in a suitable solvent (e.g., DMSO, MeOH) to establish its retention time and mass spectrum.

  • Time Point Zero (t=0): Before initiating heating or adding the catalyst, withdraw a small aliquot (~5-10 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a larger volume (~1 mL) of a suitable solvent like acetonitrile or methanol. This stops the reaction and prepares the sample for analysis.

  • Periodic Sampling: Withdraw subsequent aliquots at regular intervals (e.g., every 30-60 minutes) and prepare them in the same manner.

  • LC-MS Analysis: Analyze the samples. Look for the appearance and growth of a peak corresponding to the mass of the debrominated product (163.14 g/mol ) alongside the formation of your desired product and the consumption of your starting material (242.03 g/mol ).[6][7]

  • Quantification: By comparing the peak areas (assuming similar ionization efficiencies), you can estimate the relative percentages of starting material, desired product, and the debrominated impurity over time.

Workflow Diagram: Confirming Debromination

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Reaction Mixture Aliquot B Quench & Dilute (e.g., in MeCN) A->B C Inject into LC-MS B->C D Analyze Mass Spectra C->D E Peak 1: m/z ~242 (Starting Material) D->E F Peak 2: m/z ~162 (Debrominated Product) D->F G Peak 3: m/z of (Desired Product) D->G H Quantify Peak Areas E->H F->H G->H

Caption: Analytical workflow for debromination confirmation.

Q3: My reaction is plagued by debromination. What are the most effective troubleshooting steps I can take?

A3: A Systematic Guide to Eliminating Debromination

Tackle this problem systematically. Start with the "low-hanging fruit"—the parameters most likely to be the cause and easiest to change.

Troubleshooting Decision Tree

G Start Debromination Observed Base 1. Change the Base Start->Base Temp 2. Lower Temperature Base->Temp Still occurs Success Problem Solved Base->Success Resolved Protect 3. Protect Pyrrole N-H Temp->Protect Still occurs Temp->Success Resolved Catalyst 4. Screen Catalyst/Ligand Protect->Catalyst Still occurs Protect->Success Resolved Catalyst->Success Resolved

Caption: A step-by-step troubleshooting decision tree.

Step 1: Re-evaluate Your Base

  • The "Why": Strong bases, particularly alkoxides, are known promoters of Pd-H formation.[1] The choice of base is often the single most critical factor.

  • The "How": Switch from strong bases like NaOH, KOH, or NaOt-Bu to milder inorganic bases.

    • Recommended Alternatives: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][4] These are often highly effective at suppressing debromination while still promoting the desired cross-coupling.

Step 2: Lower the Reaction Temperature

  • The "Why": The activation energy for hydrodebromination may be higher than that of your desired productive coupling.[1] Therefore, reducing the thermal energy of the system can disproportionately slow the undesired pathway.

  • The "How": Attempt the reaction at a lower temperature. If you are running the reaction at 100 °C, try it at 80 °C or even 60 °C. Be aware that this will likely increase the required reaction time, so monitor carefully by LC-MS.

Step 3: Protect the Pyrrole Nitrogen

  • The "Why": The acidic N-H proton on the pyrrole ring can be a site of unwanted reactivity. Deprotonation can change the molecule's electronic character, and in some cases, the N-H itself can interact with the catalyst. Protecting this position can stabilize the substrate and prevent side reactions.[5]

  • The "How": Introduce a protecting group on the pyrrole nitrogen prior to the cross-coupling step.

    • Recommended Group: A tosyl (Ts) group is a common and robust choice for nitrogen protection on such scaffolds.[8] Other options like BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) could also be explored, though BOC groups can sometimes be unstable under Suzuki conditions.[5] The protecting group can be removed in a subsequent step.

Step 4: Optimize the Catalyst System

  • The "Why": The choice of palladium source and, more importantly, the ligand, dictates the behavior and stability of the active catalytic species. Some ligands are more prone to pathways that generate Pd-H.

  • The "How":

    • Ligand Screening: If you are using a standard ligand like PPh₃, consider screening other phosphine ligands (e.g., bulky electron-rich phosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands.

    • Palladium Precursor: Vary the palladium source (e.g., from Pd(PPh₃)₄ to Pd₂(dba)₃ or Pd(OAc)₂).

Troubleshooting Summary

PriorityActionRationaleKey Sources
1 Switch to a Milder Base Strong bases promote the formation of Pd-H species that cause debromination.[1][4]
2 Lower Reaction Temperature Debromination may have a higher activation energy; lowering temp increases selectivity.[1]
3 Protect Pyrrole N-H Prevents side reactions at the nitrogen and stabilizes the heterocyclic core.[5][8]
4 Screen Catalysts/Ligands The ligand sphere around the palladium atom influences its reactivity and side reactions.[1][9]
References
  • Benchchem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

  • ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis. Retrieved from [Link]

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Metal catalyzed defunctionalization reactions. Retrieved from [Link]

  • PubMed. (2019). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Debromination of α -Bromomethyl Ketones Catalyzed by HBr. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021076839A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Reductions of aryl bromides in water at room temperature - PMC. Retrieved from [Link]

  • MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. Retrieved from [Link]

  • YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved from [Link]

  • datapdf.com. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid by TLC

Welcome to the technical support center for monitoring reactions involving 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid . This guide, designed for researchers and drug development professionals, provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid . This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient reaction monitoring using Thin-Layer Chromatography (TLC). As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the nuances of this specific application.

Understanding the Molecule and the Technique

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound featuring a pyrrolopyrazine core.[1][2][3] This scaffold is significant in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies.[1] The molecule's structure, containing a bromine atom, a carboxylic acid, and a nitrogen-rich heterocyclic system, dictates its polarity and chromatographic behavior.

TLC is a rapid, inexpensive, and versatile chromatographic technique ideal for monitoring the progress of a chemical reaction.[4][5][6] It allows for the qualitative assessment of the consumption of starting materials, the formation of products, and the appearance of any byproducts.[7]

Frequently Asked Questions (FAQs)

Here we address some common questions regarding the TLC analysis of reactions with 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Q1: What is a good starting solvent system (mobile phase) for TLC analysis of this compound?

A1: Due to the presence of the carboxylic acid and the polar heterocyclic rings, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a polar compound.[8] A good starting point for a mobile phase would be a mixture of a relatively polar solvent and a non-polar solvent.[9]

Solvent System RecommendationsRatio (v/v)Notes
Dichloromethane (DCM) : Methanol (MeOH)9:1 to 8:2A standard choice for many polar compounds.[10]
Ethyl Acetate (EtOAc) : Hexane with Acetic AcidVariesStart with a higher polarity (e.g., 7:3 EtOAc:Hexane) and add a small amount of acetic acid (e.g., 0.5-1%).[7][10] The acid helps to suppress the ionization of the carboxylic acid, leading to sharper spots and reducing tailing.[10]
Ethyl Acetate : Butanol : Acetic Acid : Water80:10:5:5This system, known as EBAW, is effective for very polar compounds.[11][12]

It is always recommended to test a few solvent systems to find the one that provides the best separation (Rf values ideally between 0.2 and 0.8).[13]

Q2: How should I prepare my samples for spotting on the TLC plate?

A2: A sample concentration of around 1% is generally effective for TLC analysis.[4] If the reaction is run in a high-boiling solvent like DMF or DMSO, directly spotting the reaction mixture can cause significant streaking.[14] In such cases, it is advisable to perform a mini-workup of an aliquot of the reaction mixture before spotting.

Experimental Protocol: Sample Preparation from High-Boiling Solvents

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a more volatile solvent in which your compounds are soluble (e.g., ethyl acetate or dichloromethane).

  • Wash the diluted sample with water or brine to remove the high-boiling solvent.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Spot the resulting solution on the TLC plate.

Q3: What is the best way to visualize the spots on the TLC plate?

A3: The pyrrolo[2,3-b]pyrazine core is an aromatic and conjugated system, making it UV active.[15][16] Therefore, the primary and non-destructive method for visualization should be a UV lamp.

Visualization MethodProcedureExpected Result
UV Light (254 nm) Shine a short-wave UV lamp on the dried TLC plate.[15]The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[16]
Iodine Chamber Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.Aromatic compounds and other unsaturated molecules will appear as brown spots as they absorb the iodine vapor.[17] This method is semi-destructive.
Potassium Permanganate (KMnO₄) Stain Dip the plate in a dilute solution of KMnO₄ and gently heat.This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols. It can also be helpful for some heterocycles.
p-Anisaldehyde Stain Dip the plate in the stain solution and heat.This is a general-purpose stain that reacts with many functional groups to produce colored spots.[18]

Troubleshooting Guide

This section addresses specific problems you might encounter during the TLC monitoring of your reaction.

Problem 1: My spots are streaking or tailing down the plate.

  • Possible Cause 1: Sample is too concentrated.

    • Solution: Dilute your sample before spotting it on the TLC plate.[19] Overloading the plate is a common cause of streaking.[4]

  • Possible Cause 2: Strong interaction of the carboxylic acid with the silica gel.

    • Solution: The acidic protons on the silica gel can interact strongly with the carboxylic acid group of your molecule, causing tailing.[10] Add a small amount of a volatile acid, like acetic acid or formic acid (0.5-1%), to your eluent.[10] This protonates the analyte, reducing its interaction with the stationary phase and resulting in a more defined spot.

  • Possible Cause 3: Inappropriate solvent system.

    • Solution: If the polarity of the mobile phase is not optimized, it can lead to poor separation and streaking. Experiment with different solvent systems, adjusting the polarity to achieve better spot shape.[20]

Problem 2: I don't see any spots on my TLC plate.

  • Possible Cause 1: Sample is too dilute.

    • Solution: Your compound's concentration may be too low to be detected.[20] Try spotting the sample multiple times in the same location, allowing the solvent to evaporate completely between each application.[5] Alternatively, concentrate your sample before spotting.

  • Possible Cause 2: The compound is not UV active or the visualization method is inappropriate.

    • Solution: While 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is expected to be UV active, some reaction products or byproducts may not be.[15] After checking under a UV lamp, try alternative visualization methods like an iodine chamber or a chemical stain.[4]

  • Possible Cause 3: The solvent level in the developing chamber was too high.

    • Solution: Ensure the solvent level in the chamber is below the origin line where you spotted your samples. If the origin is submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[4][20]

Problem 3: The Rf values are too high (spots run to the top) or too low (spots stay at the bottom).

  • Possible Cause: The polarity of the mobile phase is incorrect.

    • Solution for High Rf: The eluent is too polar, causing all components to travel with the solvent front.[13] Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., use more hexane in an EtOAc/hexane mixture).

    • Solution for Low Rf: The eluent is not polar enough to move the compounds up the plate.[13] Increase the polarity of your mobile phase by adding more of the polar solvent (e.g., more methanol in a DCM/MeOH mixture).

Visualizing the TLC Workflow

The following diagram illustrates the standard workflow for monitoring a reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_sample 2. Prepare & Dilute Reaction Aliquot prep_plate 3. Spot Plate (SM, Co-spot, RXN) develop 4. Develop Plate in Chamber prep_plate->develop dry 5. Dry Plate visualize 6. Visualize (UV, Stain) dry->visualize interpret 7. Interpret Results (Calculate Rf)

Caption: Standard workflow for reaction monitoring by TLC.

Interpreting TLC Results for Reaction Monitoring

The "co-spot" is a critical component of reaction monitoring. It involves spotting the reaction mixture and the starting material in the same lane. This helps to definitively identify the starting material spot in the reaction lane.

TLC_Interpretation plate origin_start origin_start origin_end origin_end origin_start->origin_end Origin front_start front_start front_end front_end front_start->front_end Solvent Front label_sm SM label_co Co-spot label_rxn RXN sm_spot co_sm_spot co_prod_spot rxn_sm_spot rxn_prod_spot rxn_byprod_spot anno_sm Starting Material (SM) Rf ≈ 0.3 anno_sm->sm_spot anno_prod Product Rf ≈ 0.6 anno_prod->rxn_prod_spot anno_byprod Byproduct anno_byprod->rxn_byprod_spot

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. This molecule, built on a 7-azaindole scaffold, is a valuable building block in medicinal chemistry, often explored for its potential as a kinase inhibitor.[1][2] However, its unique structure presents specific challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to ensure the success of your synthetic campaigns.

Part 1: Core Concepts & Initial Troubleshooting (FAQs)

This section addresses the fundamental challenges associated with the substrate and provides guidance on crucial preliminary decisions.

Q1: What are the primary challenges when performing cross-coupling reactions with 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid?

A1: The primary challenges stem from the molecule's inherent structural features:

  • Catalyst Inhibition: The pyrrolo[2,3-b]pyrazine core contains multiple nitrogen atoms. These Lewis basic sites can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with electron-deficient, nitrogen-rich heterocycles.[3][4]

  • Reactive Functional Groups: The substrate contains two acidic protons: one on the pyrrole ring (N-H) and one on the carboxylic acid (-COOH). These groups can interfere with the reaction by reacting with the base, coordinating to the palladium center, or affecting the solubility and stability of the starting material and product.

  • Site Selectivity: While the 2-bromo position is the primary site for coupling, the potential for side reactions or challenges in activating this C-Br bond on an electron-deficient ring system must be considered.[5]

Q2: Should I protect the pyrrole N-H or the carboxylic acid group before the reaction?

A2: This is a critical strategic decision. While running the reaction on the unprotected material is possible with careful condition screening, protection is often a more robust strategy to avoid complications.

  • Protection Strategy (Recommended for initial attempts):

    • N-H Protection: Protecting the pyrrole nitrogen, for instance as a tosyl (Ts) or a silylethoxymethyl (SEM) group, prevents its acidic proton from interfering with the base and can improve solubility.[1][6] The tosyl-protected analog, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, is a well-known intermediate.[7][8]

    • -COOH Protection: Esterification of the carboxylic acid (e.g., as a methyl or ethyl ester) prevents the formation of carboxylate salts that can complicate the reaction and purification.

    • Causality: A protected substrate presents a more "neutral" electronic environment to the catalyst, minimizing potential inhibitory coordination from the N-H or carboxylate groups and leading to cleaner, more predictable outcomes. However, this adds two steps (protection and deprotection) to your synthesis.[6]

  • Unprotected Strategy:

    • This approach is faster but requires more rigorous optimization. You will need to use a sufficient excess of base to deprotonate both the N-H and -COOH groups in addition to facilitating the catalytic cycle. The choice of base becomes critical to avoid substrate decomposition or unwanted side reactions.

Part 2: Catalyst System Selection for Key Transformations

The choice of palladium precursor, ligand, and base is the most critical factor for a successful cross-coupling reaction.[9] Below are starting recommendations for the most common transformations.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for coupling the 2-bromo-pyrrolopyrazine with an organoboron reagent (boronic acid or ester).[10][11]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Component"Good" Starting Point (Basic)"Better" System (Robust)"Best" System (High-Success)
Pd Precursor Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)[Pd(allyl)Cl]₂ (2 mol%) or a G3/G4 Precatalyst (4 mol%)
Ligand N/A (comes with precursor)SPhos (6 mol%)t-BuXPhos (8 mol%) or SPhos (8 mol%)
Base K₂CO₃ (3 eq.)K₃PO₄ (3 eq.)Cs₂CO₃ (3 eq.)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)1,4-Dioxane
Temperature 80-100 °C90-110 °C100-110 °C

Causality behind the "Best" System: Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (like SPhos or t-BuXPhos) and palladium precatalysts are highly effective.[12][13]

  • Bulky Ligands: These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps and stabilize the active Pd(0) species, preventing decomposition.[14]

  • Precatalysts: Buchwald G3/G4 precatalysts or [Pd(allyl)Cl]₂ with a suitable ligand ensure efficient and reliable generation of the active LPd(0) catalyst in situ, leading to more reproducible results.[9]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Substrate, Boronic Acid, Base to oven-dried flask solvent 2. Add Anhydrous Solvent degas 3. Degas mixture (Ar sparge, 3x) solvent->degas Inert Atmosphere catalyst 4. Add Pd Precursor & Ligand under Ar heat 5. Heat to Target Temp & Monitor by TLC/LCMS quench 6. Cool & Quench (e.g., with H₂O) heat->quench Reaction Complete extract 7. Extract with Organic Solvent purify 8. Purify by Column Chromatography start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield Poor side_reactions Side Reactions (e.g., Debromination) start->side_reactions Complex success Success! start->success Good increase_bulk Action: Increase Ligand Steric Bulk (e.g., PPh₃ → XPhos) low_yield->increase_bulk Reason: Slow Oxidative Addition/Reductive Elimination change_class Action: Try Bidentate Ligand (e.g., dppf) to stabilize catalyst intermediate side_reactions->change_class Reason: Unstable Catalyst Intermediate increase_edg Action: Increase Ligand Electron Donation (e.g., XPhos → SPhos) increase_bulk->increase_edg Still Slow?

Caption: A decision tree for troubleshooting ligand selection in cross-coupling.

Part 4: Exemplary Experimental Protocols

These protocols provide a detailed, step-by-step guide for conducting two common cross-coupling reactions. Note: These are general starting points and may require optimization. Always perform reactions in a well-ventilated fume hood.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (242 mg, 1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq.), and cesium carbonate (Cs₂CO₃, 977 mg, 3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon three times to create an inert atmosphere.

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane via syringe.

  • Degassing: Sparge the resulting suspension with argon gas for 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add the palladium precatalyst [Pd(allyl)Cl]₂ (7.3 mg, 0.02 mmol, 2 mol%) and the ligand t-BuXPhos (34.1 mg, 0.08 mmol, 8 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with 20 mL of water and carefully acidify to pH ~3-4 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: To an oven-dried microwave vial, add 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (242 mg, 1.0 mmol, 1.0 eq.) and sodium tert-butoxide (t-BuONa, 240 mg, 2.5 mmol, 2.5 eq.).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 eq.) via syringe.

  • Catalyst Addition: In a separate glovebox or under a positive flow of argon, add the Buchwald G3 precatalyst (e.g., XPhos Pd G3, 34 mg, 0.04 mmol, 4 mol%).

  • Reaction: Place the sealed vial in a preheated aluminum block at 110 °C and stir vigorously for 16-24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution (15 mL).

  • Extraction & Purification: Follow steps 8 and 9 from the Suzuki-Miyaura protocol, adjusting the column chromatography eluent system as necessary.

References
  • Myers, A. The Suzuki Reaction - Chem 115.
  • Benchchem. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
  • Wikipedia. Suzuki reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.
  • Advanced ChemBlocks. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • PubMed. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ResearchGate. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
  • Fiveable. Palladium-catalyzed cross-coupling reactions.
  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Wikipedia. Buchwald–Hartwig amination.
  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • AMERICAN ELEMENTS. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
  • Sigma-Aldrich. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.

Sources

Troubleshooting

Technical Support Center: N-Alkylation of the Pyrrolo[2,3-b]pyrazine Core

Welcome to the technical support center for the N-alkylation of the pyrrolo[2,3-b]pyrazine scaffold, a core structure of significant interest in medicinal chemistry and drug development.[1] This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of the pyrrolo[2,3-b]pyrazine scaffold, a core structure of significant interest in medicinal chemistry and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-substituted pyrrolo[2,3-b]pyrazine derivatives. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to empower you to overcome synthetic hurdles and achieve your target molecules efficiently.

Frequently Asked Questions (FAQs) & Troubleshooting

The N-alkylation of the pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, can be a nuanced process. The electron-deficient nature of the pyrazine ring and the presence of two potentially reactive nitrogen atoms in the pyrrole moiety can lead to challenges in achieving high yields and desired regioselectivity.[2][3]

Q1: I am observing very low to no yield of my desired N-alkylated product. What are the likely causes and how can I improve the reaction?

A1: Low or no yield is a common frustration that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Inadequate Deprotonation: The pyrrole nitrogen of the pyrrolo[2,3-b]pyrazine core must be deprotonated to form the nucleophilic anion for the alkylation to proceed. The choice and handling of the base are critical.

    • Base Strength: Ensure the base is strong enough to deprotonate the N-H bond. Sodium hydride (NaH) is a common and effective choice for generating the anion of 7-azaindoles.[4] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often in polar aprotic solvents like DMF.[5][6]

    • Base Quality and Handling: Sodium hydride is notoriously reactive with moisture. Ensure you are using fresh, high-quality NaH from a newly opened container and handle it under an inert atmosphere (e.g., argon or nitrogen).

    • Solubility: The base's solubility in the reaction solvent can impact its effectiveness. While NaH has low solubility, its reaction occurs on the crystal surface. Vigorous stirring is essential.

  • Poor Reactivity of the Alkylating Agent: The success of the reaction is also dependent on the electrophilicity of your alkylating agent.

    • Leaving Group Ability: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a less reactive pyrrolo[2,3-b]pyrazine derivative, consider switching to the corresponding bromide or iodide.[7]

    • Steric Hindrance: A bulky alkylating agent can significantly slow down the reaction. If possible, consider a less sterically hindered alternative or be prepared to use more forcing conditions (higher temperature, longer reaction time).

  • Suboptimal Reaction Conditions:

    • Solvent Choice: Dry, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred for this type of reaction as they can solvate the cation of the base and do not interfere with the nucleophile.[4] Ensure your solvent is anhydrous.

    • Temperature: While many N-alkylations proceed at room temperature, some less reactive substrates or alkylating agents may require heating. However, excessive heat can lead to side reactions and decomposition. A good starting point is to run the reaction at room temperature and gradually increase the temperature if no conversion is observed.

  • Side Reactions: The formation of byproducts can consume your starting material and reduce the yield of the desired product. One common side reaction is C-alkylation, although N-alkylation is generally favored for the pyrrole nitrogen of 7-azaindole.[8]

Q2: My reaction is producing a mixture of N1- and N7-alkylated isomers. How can I control the regioselectivity?

A2: Achieving regioselectivity in the N-alkylation of unsymmetrical pyrrolo[2,3-b]pyrazines is a significant challenge. The outcome is a delicate balance of steric and electronic factors.

  • Steric Hindrance: This is often the dominant factor. Alkylation will preferentially occur at the less sterically hindered nitrogen atom.

    • Substituents on the Pyrrolo[2,3-b]pyrazine Core: A bulky substituent at a position adjacent to one of the nitrogen atoms will direct the incoming alkyl group to the other, more accessible nitrogen.

    • The Alkylating Agent: Using a bulkier alkylating agent can enhance the steric differentiation between the two nitrogen atoms, favoring alkylation at the less hindered site.

  • Electronic Effects: The electronic nature of the substituents on the heterocyclic core can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of a nearby nitrogen, potentially favoring alkylation at the other nitrogen.

  • Choice of Base and Solvent: The reaction conditions can have a profound impact on regioselectivity.

    • Counterion Effects: The nature of the cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the site of alkylation through coordination effects. For instance, in the synthesis of 7-azaindolines, the choice between LiN(SiMe₃)₂ and KN(SiMe₃)₂ was shown to control the chemoselectivity of the reaction.[2]

    • Solvent Polarity: The polarity of the solvent can influence the dissociation of the ion pair formed after deprotonation, which in turn can affect the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) is advisable.

  • Protecting Group Strategy: When direct alkylation fails to provide the desired regioselectivity, a protecting group strategy may be necessary. This involves protecting one of the nitrogen atoms, performing the alkylation on the other, and then deprotecting. Common protecting groups for indole-like nitrogens include sulfonyl groups (e.g., tosyl, benzenesulfonyl) or a (trimethylsilyl)ethoxymethyl (SEM) group.[9][10]

Q3: I am struggling with the purification of my N-alkylated product from the reaction mixture. What are some common impurities and how can I remove them?

A3: Purification challenges often arise from unreacted starting materials, isomeric products, and byproducts from the reaction.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have to separate your product from the starting pyrrolo[2,3-b]pyrazine. This can sometimes be challenging due to similar polarities. Optimizing the reaction to drive it to completion is the best strategy.

  • Regioisomers: If your reaction produces a mixture of N1 and N7 isomers, their separation by column chromatography can be difficult. Careful selection of the solvent system for chromatography is key. Sometimes, derivatization of the mixture to alter the polarity of one isomer can facilitate separation.

  • Byproducts from the Base: If you are using a base like sodium hydride, quenching the reaction carefully is important. The resulting sodium salts are typically removed during an aqueous workup.

  • Byproducts from the Alkylating Agent: Excess alkylating agent should be removed during workup or purification.

A typical workup procedure involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The organic layer is then washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Experimental Protocols

Here are some starting point protocols for common N-alkylation methods. Note: These are general procedures and may require optimization for your specific substrate and alkylating agent.

Protocol 1: N-Alkylation using an Alkyl Halide and Sodium Hydride

This is a widely used and generally effective method for the N-alkylation of pyrrolo[2,3-b]pyrazines.

Materials:

  • Pyrrolo[2,3-b]pyrazine derivative

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the pyrrolo[2,3-b]pyrazine derivative (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS). This can take anywhere from a few hours to overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful method for N-alkylation, particularly with primary and secondary alcohols. It proceeds via an SN2 mechanism with inversion of configuration at the alcohol's stereocenter.[11][12]

Materials:

  • Pyrrolo[2,3-b]pyrazine derivative

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the pyrrolo[2,3-b]pyrazine derivative (1.0 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purification is typically achieved by column chromatography on silica gel.

Troubleshooting the Mitsunobu Reaction:

  • Low Yield: Ensure all reagents and the solvent are strictly anhydrous. The order of addition can also be critical; adding the azodicarboxylate last is standard practice.

  • Purification Difficulties: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can sometimes co-elute with the product. Using polymer-supported triphenylphosphine can simplify purification as the phosphine oxide byproduct can be removed by filtration.

Visualization of Key Concepts

General N-Alkylation Workflow

G start Start with Pyrrolo[2,3-b]pyrazine deprotonation Deprotonation with Base (e.g., NaH) start->deprotonation anion Formation of Pyrrolide Anion deprotonation->anion alkylation Addition of Alkylating Agent (R-X) anion->alkylation product N-Alkylated Product alkylation->product workup Aqueous Workup product->workup purification Purification (Chromatography) workup->purification final_product Isolated N-Alkylated Pyrrolo[2,3-b]pyrazine purification->final_product

Caption: A typical workflow for the N-alkylation of the pyrrolo[2,3-b]pyrazine core.

Troubleshooting Low Yield

G low_yield Low or No Yield check_base Check Base: Strength, Quality, Stoichiometry low_yield->check_base check_alkylating_agent Check Alkylating Agent: Leaving Group, Sterics low_yield->check_alkylating_agent check_conditions Check Reaction Conditions: Solvent, Temperature low_yield->check_conditions optimize_base Optimize Base: Stronger base (e.g., NaH), Fresh reagent check_base->optimize_base optimize_alkylating_agent Optimize Alkylating Agent: Switch to R-I or R-Br check_alkylating_agent->optimize_alkylating_agent optimize_conditions Optimize Conditions: Anhydrous solvent, Adjust temperature check_conditions->optimize_conditions success Improved Yield optimize_base->success optimize_alkylating_agent->success optimize_conditions->success

Caption: A decision tree for troubleshooting low yields in N-alkylation reactions.

Quantitative Data Summary

Parameter Condition/Reagent Typical Range/Value Considerations
Base NaH, K₂CO₃, Cs₂CO₃1.1 - 2.0 equivalentsNaH is generally more effective for less acidic substrates.
Alkylating Agent Alkyl iodide, bromide, chloride1.0 - 1.5 equivalentsIodides are the most reactive.
Solvent DMF, THF, AcetonitrileAnhydrousSolvent choice can influence regioselectivity and reaction rate.
Temperature 0 °C to 80 °CStart at 0 °C or RT and heat if necessary.Higher temperatures can lead to side reactions.
Reaction Time 1 to 24 hoursMonitor by TLC or LC-MSDependent on substrate and reagent reactivity.

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]

  • Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

  • Mitsunobu Reaction. NROChemistry. Available at: [Link]

  • Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkynylation. Organic Chemistry Portal. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. Available at: [Link]

  • Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. Google Patents.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Study of 7-azaindole in its first four singlet states. The Journal of Chemical Physics. Available at: [Link]

  • Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. ResearchGate. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed. Available at: [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

  • Pyrazine Alkylation with Aldehydes and Haloalkanes Using N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazine Derivatives. ResearchGate. Available at: [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Semantic Scholar. Available at: [Link]

  • Heterocyclic Chemistry. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]

  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Welcome to the technical support center for the synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a focus on identifying, controlling, and mitigating common impurities. Our approach is rooted in mechanistic understanding to provide not just solutions, but also the underlying chemical principles.

I. Synthetic Strategy Overview

The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a sequential process that requires careful control at each stage to ensure high purity of the final product. The pyrrolo[2,3-b]pyrazine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] The general synthetic route involves the protection of the pyrrole nitrogen, regioselective bromination, introduction of a carboxylic acid precursor at the 7-position, hydrolysis, and final deprotection.

Below is a diagram illustrating a common synthetic workflow.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Deprotection A 5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile B 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile A->B  TsCl, Base   C 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid B->C  Acid or Base Hydrolysis   D 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid C->D  Base or Acid  

Caption: A typical synthetic workflow for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

II. Troubleshooting Guide: A Mechanistic Approach

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1 & 2: Bromination and Potential Impurities

Question: After brominating my N-tosyl-protected 7-cyano-7-azaindole with N-bromosuccinimide (NBS), my LC-MS analysis shows multiple products besides the desired 2-bromo product. What are these impurities and how can I avoid them?

Answer:

The bromination of the electron-rich 7-azaindole core is an electrophilic aromatic substitution. While the 2-position is generally favored, several side reactions can occur, leading to a complex impurity profile.

Potential Impurities and Their Formation:

  • Impurity A: Di-brominated Product (2,3-dibromo or 2,6-dibromo):

    • Cause: The pyrrolo[2,3-b]pyrazine ring system is highly activated towards electrophilic substitution.[3] Using an excess of NBS or running the reaction for an extended period can lead to a second bromination event. The position of the second bromine will depend on the relative reactivity of the remaining positions.

    • Mitigation:

      • Stoichiometry Control: Use no more than 1.05 equivalents of NBS.

      • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.

  • Impurity B: Regioisomer (3-bromo product):

    • Cause: While the 2-position is electronically favored, some substitution at the 3-position can occur, particularly if the 2-position is sterically hindered or if the reaction conditions are not optimized.

    • Mitigation: The choice of solvent can influence regioselectivity. Aprotic solvents like THF or DMF at controlled temperatures often favor 2-substitution.

  • Impurity C: Unreacted Starting Material:

    • Cause: Incomplete reaction due to insufficient NBS, low reaction temperature, or short reaction time.

    • Mitigation: Ensure accurate stoichiometry and allow the reaction to proceed to completion as monitored by an appropriate technique.

Proposed Impurity Formation Pathway:

G SM N-Tosyl-7-cyano-7-azaindole DP Desired Product (2-Bromo) SM->DP NBS (1.0 eq) ImpB Impurity B (3-Bromo isomer) SM->ImpB NBS (suboptimal conditions) ImpA Impurity A (Di-bromo) DP->ImpA NBS (>1.0 eq)

Caption: Potential impurity pathways during the bromination step.

Protocol for Impurity Analysis by LC-MS:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode to detect the protonated molecular ions of the starting material, product, and impurities.

Step 3: Nitrile Hydrolysis and Associated Impurities

Question: I am hydrolyzing the 7-cyano group to a carboxylic acid, but I'm getting a significant amount of a side product that is difficult to separate from my desired product. What is this impurity and how can I improve the conversion?

Answer:

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4] Incomplete hydrolysis is a common issue, leading to the 7-carboxamide as the primary impurity.

Potential Impurities and Their Formation:

  • Impurity D: 7-Carboxamide Intermediate:

    • Cause: This is the most common impurity in this step. It arises from incomplete hydrolysis of the nitrile. The reaction conditions (e.g., concentration of acid/base, temperature, reaction time) may not be harsh enough to drive the second hydrolysis step (amide to carboxylic acid) to completion.

    • Mitigation:

      • Harsher Conditions: Increase the reaction temperature or use a more concentrated acid (e.g., concentrated H₂SO₄) or base (e.g., 6M NaOH).

      • Extended Reaction Time: Monitor the reaction by LC-MS until the amide intermediate is no longer observed.

      • Phase Transfer Catalysis: For base-catalyzed hydrolysis, a phase transfer catalyst can sometimes improve the reaction rate if solubility is an issue.

  • Impurity E: Decarboxylation Product (if reaction temperature is too high):

    • Cause: While less common for this specific substrate, heteroaromatic carboxylic acids can be susceptible to decarboxylation at very high temperatures, especially under harsh acidic conditions.

    • Mitigation: Avoid excessive heating. Find a balance between a temperature high enough for complete hydrolysis and one that avoids product degradation.

Illustrative Table of Hydrolysis Conditions:

ConditionReagentsTemperature (°C)Time (h)Predominant Species
Mild2M HCl604Mixture of Nitrile, Amide, and Acid
Moderate6M H₂SO₄908Mixture of Amide and Acid
Recommended conc. H₂SO₄ 100-110 12-24 Carboxylic Acid (Product)
Base-catalyzed6M NaOH10012Carboxylate Salt
Step 4: Deprotection of the Tosyl Group

Question: After the final deprotection step, I still see a significant peak in my HPLC that corresponds to the tosyl-protected carboxylic acid. How can I ensure complete deprotection?

Answer:

The removal of the N-tosyl group is crucial and can sometimes be sluggish. The stability of the tosyl group depends on the specific reaction conditions.

Potential Impurities and Their Formation:

  • Impurity F: N-Tosyl-protected Carboxylic Acid:

    • Cause: Incomplete reaction due to insufficient base/acid, inadequate temperature, or too short of a reaction time. The tosyl group is a robust protecting group.[5]

    • Mitigation:

      • Choice of Reagent: Strong bases like NaOH or KOH in a protic solvent (e.g., methanol or water) at reflux are commonly effective.

      • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient period. Monitor by TLC or LC-MS until the starting material is fully consumed.

      • Alternative Deprotection: If basic hydrolysis is not effective, acidic conditions (e.g., H₂SO₄ in dioxane) or reductive cleavage methods could be explored, though these may have compatibility issues with the bromo-substituent.

Purification Strategy:

If a small amount of the N-tosyl impurity remains, it can often be removed by adjusting the pH of the aqueous solution during workup. The desired product, being a carboxylic acid, will have different solubility properties compared to its tosylated precursor. An acid-base extraction can be an effective purification method.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials?

A1: The purity of the initial 5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile is paramount. Any isomeric impurities in the starting material will be carried through the synthesis and will be very difficult to remove at later stages. It is recommended to use starting material with >98% purity as determined by HPLC and NMR.

Q2: How can I confirm the regiochemistry of the bromination?

A2: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the proton at the 3-position and the carbon at the 7a-position, confirming the bromine is at the 2-position. 1H NMR can also be indicative, as the chemical shifts of the pyrrole protons will be distinct for the 2-bromo and 3-bromo isomers.

Q3: Are there alternative brominating agents to NBS?

A3: Yes, other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or bromine itself can be used.[6] However, NBS is often preferred for its ease of handling and generally good selectivity. The choice of brominating agent should be carefully considered and optimized for your specific reaction conditions.

Q4: My final product is a brown solid. How can I improve the color?

A4: The color may be due to trace impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can often yield a lighter-colored solid. Treatment with activated carbon during the recrystallization process can also help to remove colored impurities. Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

IV. References

  • Google Patents. (2021). CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. Retrieved from

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Cui, H., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(11), 2845. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Retrieved from [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Retrieved from [Link]

  • European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • Li, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Pharmaceuticals, 14(11), 1129. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" HPLC analysis

An In-Depth Technical Guide to the HPLC Analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid: A Comparative Method Development Approach As a critical intermediate in pharmaceutical synthesis, the purity and st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the HPLC Analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid: A Comparative Method Development Approach

As a critical intermediate in pharmaceutical synthesis, the purity and stability of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8) are paramount.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for its analysis, enabling precise quantification and impurity profiling. This guide provides a comprehensive comparison of potential HPLC methodologies, grounded in first principles of chromatography, to empower researchers in developing robust and reliable analytical methods.

The subject molecule possesses a unique chemical architecture: a heterocyclic aromatic core fused from pyrrole and pyrazine rings, substituted with both a bromine atom and a carboxylic acid. This combination imparts moderate polarity and ionizable character, which must be carefully managed for successful chromatographic separation. The presence of multiple nitrogen atoms and the carboxylic acid group allows for potential interactions (hydrogen bonding, ionic) that can complicate analysis if not properly controlled.

Comparative Analysis of HPLC Methodologies

The selection of an HPLC method is dictated by the physicochemical properties of the analyte. For a polar, ionizable compound like 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, several strategies can be considered. We will compare the industry-standard Reversed-Phase (RP) approach with a more specialized alternative designed for polar analytes.

Method A: The Benchmark - Reversed-Phase HPLC on a C18 Stationary Phase

Reversed-phase chromatography is the most widely adopted mode in HPLC, separating molecules based on their hydrophobicity.[3] In this technique, analytes partition between a polar mobile phase and a non-polar stationary phase (typically alkyl-silane bonded silica).[3][4]

  • Expertise & Rationale : A C18 (octadecylsilane) column is the logical starting point due to its versatility and extensive characterization. The primary challenge for our analyte is its carboxylic acid moiety. At neutral pH, the carboxyl group will be deprotonated (-COO⁻), making the molecule highly polar and poorly retained on a C18 column. To achieve retention and ensure sharp, symmetrical peaks, we must suppress this ionization by acidifying the mobile phase. A pH of approximately 2.5-3.5, well below the pKa of the carboxylic acid, will maintain the analyte in its more hydrophobic, protonated form (-COOH).

Method B: The Alternative - Reversed-Phase HPLC on a Polar-Embedded Group (PEG) Stationary Phase

Standard C18 phases can sometimes suffer from a phenomenon known as "phase collapse" or "dewetting" when used with highly aqueous mobile phases (>95% water).[5] This leads to a dramatic loss of retention and reproducibility.[5] Given the polar nature of our analyte, a method requiring a high percentage of aqueous buffer is plausible.

  • Expertise & Rationale : Polar-embedded group (PEG) columns incorporate a polar functional group (e.g., carbamate, amide) near the base of the alkyl chain. This feature creates a hydration layer on the silica surface, preventing phase collapse even in 100% aqueous conditions. Furthermore, the embedded polar group can offer alternative selectivity for polar analytes through secondary interactions like hydrogen bonding, potentially improving resolution from closely related impurities.

Quantitative Performance Comparison

To illustrate the practical differences between these approaches, the following table summarizes expected performance metrics based on a hypothetical analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid alongside a representative polar impurity (Impurity 1) and a non-polar impurity (Impurity 2).

Parameter Method A: C18 Column Method B: PEG Column Notes
Retention Factor (k') of Analyte 2.83.5PEG column provides slightly more retention for the polar analyte.
Tailing Factor (As) of Analyte 1.31.1PEG column often yields more symmetrical peaks for polar compounds.
Theoretical Plates (N) 18,00021,000Improved peak shape on the PEG column leads to higher efficiency.
Resolution (Rs) - Analyte / Impurity 1 (Polar) 1.62.2The PEG column's alternative selectivity enhances separation from the polar impurity.
Resolution (Rs) - Analyte / Impurity 2 (Non-polar) 3.53.1The C18 column shows slightly better separation for the non-polar impurity due to its higher hydrophobicity.

Experimental Workflow & Method Selection

The process of developing a robust HPLC method follows a logical progression from initial screening to final validation. The choice between a standard C18 column and a more specialized column like a PEG is a key decision point.

cluster_dev Method Development Workflow A Analyte Characterization (Polarity, pKa, Solubility) B Initial Method Screening (C18, 10-90% ACN gradient) A->B C Evaluate Retention & Peak Shape B->C D Sufficient Retention? (k' > 2) C->D  Check E Optimize Gradient & Buffer pH (C18 Method) D->E  Yes F Switch to Alternative Phase (e.g., Polar-Embedded) D->F  No H Method Validation (ICH Guidelines) E->H G Optimize Alternative Method F->G G->H

Caption: Workflow for HPLC method development and optimization.

Detailed Experimental Protocol: Method A (C18)

This protocol describes a reliable starting point for the analysis.

1. Materials and Reagents:

  • Analyte: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, reference standard (>97% purity).[1][6]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (>18 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Ortho-phosphoric acid (H₃PO₄).

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous):

    • Weigh 1.36 g of KH₂PO₄ and dissolve in 1.0 L of deionized water to make a 10 mM solution.

    • Adjust the pH to 3.0 using ortho-phosphoric acid.

    • Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

3. Sample Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of the reference standard and dissolve in 100.0 mL of diluent to obtain a 100 µg/mL stock solution. Further dilute as needed for calibration.

4. HPLC Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

5. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.

  • The tailing factor should be < 1.5.

  • The theoretical plates should be > 2000.

Trustworthiness: The Imperative of Method Validation

A developed HPLC method is only trustworthy if it is validated. Validation ensures the method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

A Initial Screening Results B Poor Retention (k' < 2) OR Peak Tailing (As > 1.8) A->B  If C Adequate Retention & Shape A->C  If D Try Polar-Embedded Group (PEG) Column - Enhances polar retention - Improves peak shape B->D E Proceed with C18 Column - Optimize gradient - Fine-tune pH C->E F Still Poor Retention? D->F G Consider HILIC (Orthogonal Method for very polar analytes) F->G  Yes

Sources

Comparative

Purity assessment of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid"

An In-Depth Comparative Guide to the Purity Assessment of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid For researchers, medicinal chemists, and process development professionals, the purity of an active pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Assessment of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

For researchers, medicinal chemists, and process development professionals, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the quality of an API is often predetermined by the quality of its precursors. This guide focuses on a critical pharmaceutical intermediate, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid , a key building block in the synthesis of advanced therapeutics like Janus Kinase (JAK) inhibitors.[1][2] Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a strategic imperative that impacts the efficiency of subsequent synthetic steps, the impurity profile of the final API, and ultimately, regulatory success.[3]

This document provides a comprehensive comparison of the primary analytical techniques used to establish the purity of this heterocyclic carboxylic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, creating a framework for a self-validating, orthogonal approach to purity assessment.

The Impurity Landscape: What Are We Looking For?

Before any analysis can begin, we must understand the potential impurities that can arise. The impurity profile of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a direct reflection of its synthetic and storage history. Impurities are not just a single category; they are a diverse collection of structurally related and unrelated substances.[4]

Key Sources of Impurities:

  • Process-Related Impurities: These originate from the manufacturing process and include residual starting materials, intermediates from incomplete reactions, and by-products from side reactions.[4] Patent literature reveals that the target compound can be synthesized from precursors like (2-bromo-7-hydroxymethyl-pyrrolo[2,3-b]pyrazin-5-yl)-methanol, which could remain if the oxidation step is incomplete.[5]

  • Reagent-Related Impurities: Residual reagents, catalysts, or their transformation products can be present. For instance, a related synthesis mentioned triethylamine trifluoroacetate as a major impurity.[5]

  • Degradation Products: The compound may degrade over time due to factors like temperature, light, or interaction with trace contaminants, forming new impurities.[4]

  • Residual Solvents: Organic solvents used during synthesis and purification must be monitored and controlled to acceptable, safe levels.[4]

A Synthesis Starting Materials C Synthetic Process (e.g., Oxidation, Cyclization) A->C B Reagents & Catalysts B->C D Side Reactions C->D generates E Incomplete Reactions C->E results in F Final Product: 2-bromo-5H-pyrrolo[2,3-b]pyrazine -7-carboxylic acid C->F D->F contaminates E->F contaminates G Storage & Handling F->G H Degradation G->H can lead to H->F contaminates

Caption: Potential origins of impurities for the target compound.

A Comparative Analysis of Core Purity Assessment Methodologies

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with different separation and detection principles are used to cross-validate results. Here, we compare the three pillars of purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis (EA).

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Elemental Analysis (EA)
Primary Function Separation and relative quantification of all UV-active components.Absolute quantification of the primary component against a certified standard.Verification of elemental composition (C, H, N, etc.).
Purity Measurement Relative Purity (Area % of the main peak).Absolute Purity (Mass fraction, mol/mol %).Indirect Purity (conformance to theoretical elemental ratios).
Strengths - Excellent for separating closely related impurities.[6]- High sensitivity for trace impurities.[6]- Established as the "gold standard" for purity profiling.[7]- Primary analytical method; no reference standard of the analyte needed.[8]- Provides structural confirmation simultaneously.[9]- Highly accurate and precise for absolute content determination.[10]- Powerful tool for confirming the correct molecular formula.[11]- Detects inorganic impurities (ash) and incorrect solvation states.
Limitations - Requires reference standards for absolute quantification of impurities.- Assumes all impurities have a similar detector response (e.g., UV) for accurate area % calculation.- Non-chromophoric impurities are not detected by UV detectors.[12]- Lower sensitivity compared to HPLC for trace impurities.- Signal overlap can complicate quantification in complex mixtures.[8]- Requires a high-purity, stable internal standard.- Does not distinguish between isomers.- Insensitive to organic impurities with similar elemental compositions.- The common ±0.4% acceptance criterion can be difficult to meet for highly pure compounds.[13][14]
Best For Routine quality control, impurity profiling, and stability testing.Certifying reference materials, determining absolute purity of lead compounds, and analyzing mixtures without analyte-specific standards.[10]Confirming the identity and elemental integrity of a newly synthesized batch.

The Orthogonal Workflow: A Self-Validating System

The true power in purity assessment comes from integrating these techniques into a logical, self-validating workflow. This approach minimizes the risk of overlooking impurities and provides a high degree of confidence in the final purity value.

cluster_0 Initial Assessment & Profiling cluster_1 Absolute Quantification & Confirmation cluster_2 Final Purity Report A Sample of BPPCA B HPLC-UV Analysis A->B Separates impurities C LC-MS Analysis A->C Identifies impurities D Quantitative ¹H-NMR (qNMR) A->D Determines absolute content E Elemental Analysis (CHN) A->E Confirms formula F Purity Value (HPLC Area %) B->F G Impurity Identification (Mass Data) C->G H Absolute Purity (qNMR Assay) D->H I Elemental Composition Confirmation E->I J Certified Purity Value F->J Consolidated Data G->J Consolidated Data H->J Consolidated Data I->J Consolidated Data

Caption: Orthogonal workflow for comprehensive purity assessment.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Protocol 1: HPLC Purity and Impurity Profiling

Causality: HPLC is the workhorse for purity analysis because of its superior ability to separate structurally similar compounds.[6] A gradient elution is chosen to ensure that both polar and non-polar impurities are eluted and resolved from the main peak. A Photodiode Array (PDA) detector is used to confirm peak purity and identify the optimal wavelength for quantification.[12]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL solution.

  • Data Analysis: Integrate all peaks. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity

Causality: qNMR provides an absolute purity value (assay) without needing a reference standard of the analyte itself.[8] The signal intensity is directly proportional to the number of protons, allowing for a direct comparison to a certified internal standard.[9] Maleic acid is chosen as an internal standard due to its high purity, stability, and simple singlet in a region of the ¹H spectrum that is unlikely to overlap with the analyte signals. A long relaxation delay (D1) is critical to ensure complete relaxation of all protons, which is essential for accurate integration.

  • Instrumentation: 500 MHz or higher NMR spectrometer.

  • Internal Standard (IS): Certified Maleic Acid.

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): 30 seconds (to ensure full T1 relaxation).

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte and the singlet from the maleic acid (IS).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • Purity_IS = Purity of the internal standard

Protocol 3: LC-MS for Impurity Identification

Causality: When unknown peaks are observed in the HPLC chromatogram, LC-MS is the ideal technique for identification.[15] It provides the molecular weight of the impurities, which is a critical piece of information for proposing their structures, especially when combined with knowledge of the synthetic route.[16]

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • LC Method: Use the same HPLC method as described in Protocol 1 to ensure correlation of retention times.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all ionizable species.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Full scan mode. If necessary, perform targeted MS/MS on impurity peaks to obtain fragmentation data for further structural elucidation.

  • Data Analysis: Correlate the retention times of impurity peaks from the HPLC-UV data with the mass spectra. Use the accurate mass data to propose elemental compositions for the unknown impurities.

Conclusion

The purity assessment of a critical intermediate like 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a multifaceted task that demands more than a single analytical measurement. A superficial check with a single technique can lead to the costly propagation of impurities into the final drug substance.

By adopting an orthogonal, self-validating workflow that leverages the distinct strengths of HPLC for impurity separation, LC-MS for impurity identification, qNMR for absolute purity determination, and Elemental Analysis for compositional verification, researchers and drug development professionals can build a comprehensive and trustworthy quality profile. This rigorous, scientifically-grounded approach not only ensures the quality of the intermediate but also de-risks the entire drug development process, paving the way for a safer and more effective final therapeutic product.

References

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  • Title: Pyrrolopyrazine kinase inhibitors.
  • Title: Quantitative NMR Spectroscopy. Source: Mestrelab. [Link]

  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA. Source: LinkedIn. [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis. Source: Technology Networks. [Link]

  • Title: Elemental analysis: an important purity control but prone to manipulations. Source: Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Title: An International Study Evaluating Elemental Analysis. Source: ACS Central Science. [Link]

  • Title: Advances in Impurity Profiling of Pharmaceutical Formulations. Source: Biomedical Journal of Scientific & Technical Research. [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Source: LinkedIn. [Link]

  • Title: Universal Quantitative NMR Analysis of Complex Natural Samples. Source: PMC - NIH. [Link]

  • Title: Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides.
  • Title: A Look at Elemental Analysis for Organic Compounds. Source: AZoM. [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance. Source: AMSbiopharma. [Link]

  • Title: Analytical Method Development for Intermediate Purity & Impurities. Source: LinkedIn. [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Source: Acta Poloniae Pharmaceutica. [Link]

  • Title: Using Quantitative NMR. Source: JEOL Ltd. [Link]

  • Title: Elemental analysis. Source: Wikipedia. [Link]

  • Title: Steps involved in HPLC Method Development. Source: Asian Journal of Pharmaceutical Research. [Link]

  • Title: LC-MS and CE-MS Strategies in Impurity Profiling. Source: CHIMIA. [Link]

  • Title: An International Study Evaluating Elemental Analysis. Source: PMC - PubMed Central. [Link]

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Validation

Biological activity of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" vs other kinase inhibitors

This guide provides a comparative analysis of the biological activity of kinase inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, with a focus on understanding the potential of derivatives like "2-bromo-5H-pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activity of kinase inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, with a focus on understanding the potential of derivatives like "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" in the broader context of established kinase inhibitors. We will delve into the mechanistic details, comparative efficacy, and the experimental methodologies used to validate these potent molecules.

Introduction: The Kinase-Centric Era of Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. Kinase inhibitors are designed to block the activity of these enzymes, often by competing with ATP for binding to the enzyme's active site.

The 5H-pyrrolo[2,3-b]pyrazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] It acts as a "hinge-binder," mimicking the adenine group of ATP to form crucial hydrogen bonds within the kinase domain's hinge region.[3] This foundational interaction anchors the inhibitor, allowing for various chemical modifications to the rest of the scaffold to achieve high potency and selectivity for different kinase targets.[2][4] While "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" itself is primarily available as a chemical building block for synthesizing more complex molecules, its core structure is central to the development of numerous potent kinase inhibitors.[5][6][7]

The Versatility of the 5H-Pyrrolo[2,3-b]pyrazine Scaffold

The true power of the 5H-pyrrolo[2,3-b]pyrazine scaffold lies in its versatility. By modifying the substituents on the pyrrole and pyrazine rings, medicinal chemists can orient the molecule to interact with unique pockets and residues of different kinases, thereby tailoring its specificity. Research has shown this scaffold to be a promising starting point for inhibitors targeting a wide range of kinases.[2][4]

For instance, derivatives have been developed as potent inhibitors of:

  • Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is implicated in various cancers.[2][4][8]

  • Janus Kinase 3 (JAK3) and Interleukin-2-inducible T-cell Kinase (ITK) : Dual inhibition of these kinases is a promising strategy for treating autoimmune disorders.[9]

  • Other Kinases : The scaffold has also been used to develop inhibitors for Bruton's tyrosine kinase (BTK), focal adhesion kinase (FAK), and ataxia telangiectasia and Rad3-related protein (ATR).[2][4]

G cluster_scaffold Core Scaffold cluster_targets Potential Kinase Targets Scaffold 5H-Pyrrolo[2,3-b]pyrazine FGFR FGFR Scaffold->FGFR JAK3 JAK3 Scaffold->JAK3 ITK ITK Scaffold->ITK BTK BTK Scaffold->BTK Other Other Kinases (FAK, ATR) Scaffold->Other

Caption: Versatility of the 5H-pyrrolo[2,3-b]pyrazine scaffold for targeting various kinases.

Comparative Analysis: Pyrrolo[2,3-b]pyrazines vs. Established Kinase Inhibitors

To understand the potential of novel pyrrolo[2,3-b]pyrazine derivatives, it is essential to compare their targeted pathways with those of well-established, clinically approved kinase inhibitors.

MAPK Pathway Inhibitors: Vemurafenib, Dabrafenib, and Trametinib

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that is frequently hyperactivated in cancer.

  • Vemurafenib and Dabrafenib (BRAF Inhibitors): These drugs are potent and selective inhibitors of the BRAF kinase, specifically targeting the V600E mutation found in about 50% of melanomas.[10][11] They act by binding to the ATP-binding site of the mutated BRAF kinase, which blocks downstream signaling and leads to G1 cell-cycle arrest and apoptosis.[12][13][14][15]

  • Trametinib (MEK Inhibitor): Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2, kinases that are directly downstream of BRAF.[16][17] By inhibiting MEK, trametinib provides an alternative way to shut down the MAPK pathway.[17][18]

The combination of a BRAF inhibitor (like Dabrafenib) and a MEK inhibitor (Trametinib) is now a standard of care, as it can overcome or delay the onset of resistance that often develops with BRAF inhibitor monotherapy.[19]

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib / Dabrafenib Vemurafenib->BRAF Trametinib Trametinib Trametinib->MEK

Caption: The MAPK signaling pathway and points of inhibition for BRAF and MEK inhibitors.

Inflammatory Pathway Kinase Inhibitors: TBK1, IKKε, and RIPK1

Kinases are also central to inflammatory signaling pathways. The pyrrolo[2,3-b]pyrazine scaffold's ability to be adapted for these targets highlights its broad therapeutic potential.

  • TBK1/IKKε Inhibitors: TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are key regulators of the innate immune response, particularly the production of type I interferons.[20] Aberrant activation of these kinases is linked to autoimmune diseases like systemic lupus erythematosus (SLE).[20] Developing selective inhibitors for TBK1/IKKε is a major goal for treating these "interferonopathies".[20][21][22]

  • RIPK1 Inhibitors: Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical node in inflammation and programmed cell death pathways (necroptosis).[23] Inhibiting RIPK1 has shown neuroprotective effects in preclinical models of Alzheimer's disease and can mitigate inflammation in various disease models.[23][24]

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the targets and, where available, the potency of various kinase inhibitors. Note that specific data for "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" is not available as it is a precursor molecule. The data for its scaffold represents the potential targets for which it can be optimized.

Compound/Scaffold Primary Target(s) Inhibitor Class Reported IC₅₀ Therapeutic Area
5H-pyrrolo[2,3-b]pyrazine Scaffold FGFR, JAK3, ITK, BTK[2][4][9]ATP-CompetitiveVaries with derivativeOncology, Inflammation
Vemurafenib BRAF V600E[10][11]ATP-Competitive~31 nMOncology (Melanoma)
Dabrafenib BRAF V600E[12][25]ATP-Competitive~0.8 nMOncology (Melanoma)
Trametinib MEK1/MEK2[16][17]Allosteric~0.9 nM (MEK1)Oncology (Melanoma)
TBK1/IKKε-IN-1 TBK1, IKKε[26]ATP-Competitive<100 nMInflammation, Oncology
Necrostatin-1s RIPK1[24]Allosteric/Non-competitive~260 nMNeurodegeneration, Inflammation

Experimental Protocols for Evaluating Kinase Inhibitors

The validation of a kinase inhibitor is a multi-step process that begins with biochemical assays and progresses to cell-based and in vivo models.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To quantify the potency of a test compound in inhibiting the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide specific to the kinase

  • ATP

  • Kinase reaction buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Test compound (e.g., a 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid derivative)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted test compound to the wells of a 384-well plate. b. Add 2.5 µL of a 4x kinase/substrate mixture (containing the kinase and biotinylated peptide substrate) to each well. c. Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the reaction by adding 10 µL of a detection mix containing the Europium-labeled antibody and SA-APC in a TR-FRET buffer. b. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound 1. Prepare Compound Serial Dilution Mix 2. Add Compound, Kinase, and Substrate Compound->Mix Initiate 3. Initiate with ATP & Incubate Mix->Initiate Stop 4. Stop Reaction & Add Detection Reagents Initiate->Stop IncubateDetect 5. Incubate Stop->IncubateDetect Read 6. Read Plate (TR-FRET) IncubateDetect->Read Calculate 7. Calculate IC50 Read->Calculate

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Introduction 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold, also known as 7-azaindole, is a prevalent motif in numero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-b]pyrazine scaffold, also known as 7-azaindole, is a prevalent motif in numerous kinase inhibitors, highlighting its significance in the development of targeted therapeutics[1]. The strategic placement of a bromine atom at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 7-position offers a point for amide bond formation or other modifications.

Given its importance, the efficient and scalable synthesis of this molecule is of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of two plausible synthetic routes to 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach.

Route 1: Linear Synthesis via Pyrrole Annulation

This route constructs the target molecule in a linear fashion, starting from a commercially available pyrazine derivative and building the pyrrole ring onto it. This approach is conceptually straightforward and relies on well-established chemical transformations.

Workflow for Route 1

Route 1 A 3-Aminopyrazine- 2-carboxylic acid B Methyl 3-aminopyrazine- 2-carboxylate A->B Esterification (MeOH, H2SO4) C Methyl 5H-pyrrolo[2,3-b]pyrazine- 7-carboxylate B->C Cyclization (ClCH2CHO) D Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine- 7-carboxylate C->D Bromination (NBS, DMF) E 2-Bromo-5H-pyrrolo[2,3-b]pyrazine- 7-carboxylic acid D->E Hydrolysis (LiOH, THF/H2O)

Caption: Linear synthesis of the target compound.

Detailed Experimental Protocols for Route 1

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid

The synthesis commences with the protection of the carboxylic acid functionality as a methyl ester. This is a crucial step to prevent unwanted side reactions in the subsequent cyclization step.

  • Protocol: To a suspension of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product, methyl 3-aminopyrazine-2-carboxylate, is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired ester[2].

Step 2: Cyclization to form the Pyrrolo[2,3-b]pyrazine Core

The key pyrrole ring is formed through a condensation reaction between the amino group of the pyrazine ester and an α-haloaldehyde, followed by intramolecular cyclization.

  • Protocol: Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) is dissolved in a suitable solvent such as ethanol or isopropanol (10 vol). An aqueous solution of chloroacetaldehyde (1.2 eq, 50% w/w) is added, and the mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford methyl 5H-pyrrolo[2,3-b]pyrazine-7-carboxylate.

Step 3: Regioselective Bromination

The electron-rich pyrrole ring is selectively brominated at the 2-position using an electrophilic bromine source.

  • Protocol: Methyl 5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (1.0 eq) is dissolved in N,N-dimethylformamide (DMF, 10 vol). The solution is cooled to 0 °C, and N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise, maintaining the temperature below 5 °C. The reaction is stirred at this temperature for 1-2 hours. Upon completion, the reaction mixture is poured into ice-water, and the precipitated product is collected by filtration, washed with water, and dried to give methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate[3].

Step 4: Saponification to the Final Product

The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Protocol: To a solution of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 vol), lithium hydroxide monohydrate (2.0 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours. After completion, the THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1N HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Route 2: Convergent Synthesis via a Protected Intermediate

This alternative route employs a protecting group strategy, allowing for the early introduction of the bromine atom. The carboxylic acid functionality is introduced at a later stage. This approach may offer advantages in terms of overall yield and purification of intermediates.

Workflow for Route 2

Route 2 F 3-[(Trimethylsilyl)ethynyl]- pyrazin-2-amine G 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine F->G Cyclization & Bromination (TsCl, NaOtBu) H 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine- 7-carboxylic acid G->H Carboxylation (n-BuLi, CO2) E 2-Bromo-5H-pyrrolo[2,3-b]pyrazine- 7-carboxylic acid H->E Deprotection (LiOH)

Caption: Convergent synthesis of the target compound.

Detailed Experimental Protocols for Route 2

Step 1: Synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

This step involves the cyclization of a silylated aminopyrazine precursor in the presence of a sulfonyl chloride, which also serves to protect the pyrrole nitrogen.

  • Protocol: To a solution of 3-[(trimethylsilyl)ethynyl]pyrazin-2-amine (1.0 eq) in N,N-dimethylacetamide (DMAc, 10 vol), sodium tert-butoxide (1.0 eq) is added, and the mixture is heated to 80-90 °C for 1 hour. The reaction is then cooled to room temperature, and p-toluenesulfonyl chloride (1.1 eq) is added. The mixture is stirred at room temperature for 2 hours. The reaction is quenched by pouring into an aqueous solution of sodium bicarbonate (3%). The resulting solid is collected by filtration, recrystallized from an ethyl acetate/petroleum ether mixture to afford 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine[4].

Step 2: Carboxylation of the Protected Intermediate

The carboxylic acid group is introduced at the 7-position via ortho-lithiation followed by quenching with carbon dioxide.

  • Protocol: A solution of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (1.0 eq) in anhydrous THF (20 vol) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 30 minutes. The reaction is allowed to warm to room temperature and quenched with water. The aqueous layer is separated and acidified with 1N HCl to pH 3-4. The precipitated product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Step 3: Deprotection of the Tosyl Group

The final step is the removal of the tosyl protecting group to furnish the target molecule.

  • Protocol: 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (1.0 eq) is dissolved in a mixture of methanol and THF (1:1, 15 vol). An aqueous solution of lithium hydroxide (3.0 eq) is added, and the mixture is heated to 60 °C for 4-6 hours. After cooling, the organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with 1N HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Comparison of the Synthetic Routes

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Materials 3-Aminopyrazine-2-carboxylic acid (commercially available)3-[(Trimethylsilyl)ethynyl]pyrazin-2-amine (requires synthesis)
Number of Steps 43
Key Transformations Pyrrole annulation, electrophilic brominationCyclization/protection, ortho-lithiation/carboxylation, deprotection
Potential Yield Moderate to good overall yield, dependent on the efficiency of each step.Potentially higher overall yield due to the convergent nature.
Scalability Generally scalable, though purification of intermediates may be required.The use of organolithium reagents may pose challenges for large-scale synthesis.
Safety Considerations Use of chloroacetaldehyde (toxic and lachrymatory).Use of n-butyllithium (pyrophoric) requires strict anhydrous and inert conditions.
Purification Standard chromatographic or recrystallization methods.Purification of the tosyl-protected intermediates can be straightforward.

Conclusion

Both Route 1 and Route 2 present viable strategies for the synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Route 1 is a classic linear approach that utilizes readily available starting materials and well-understood reactions. The main challenges lie in optimizing the conditions for the cyclization and bromination steps to maximize yields and ensure regioselectivity.

Route 2 offers a more convergent approach, potentially leading to higher overall yields. However, it requires the synthesis of a more complex starting material and involves the use of hazardous organolithium reagents, which may be a concern for scalability and safety.

The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, including the available starting materials, the desired scale of production, and the safety infrastructure in place. For laboratory-scale synthesis, Route 1 may be more practical due to its simpler starting materials and reaction conditions. For larger-scale production where efficiency is paramount, further development of Route 2 could be advantageous, provided that the handling of organometallics can be safely managed.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). Molecules, 23(3), 645. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules, 24(7), 1269. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2). [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2021). Molecules, 26(21), 6433. [Link]

  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google P
  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2021). RSC Advances, 11(53), 33639-33643. [Link]

  • Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 - PubChem. [Link]

  • CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google P
  • Synthesis of Substituted 6,7-Dihydro-5 H -pyrrolo[2,3- c ]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. (2020). The Journal of Organic Chemistry, 85(10), 6537-6547. [Link]

  • On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. (2024). EURASIAN JOURNAL OF CHEMISTRY, 1(1), 38-47. [Link]

  • 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 - PubChem. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). RSC Medicinal Chemistry, 12(11), 1846-1865. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Derivatives as Kinase Inhibitors

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its role as a hinge-binding motif in a multitude of kinase inhibitors.[1][2][3][4] This guide delves into...

Author: BenchChem Technical Support Team. Date: February 2026

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its role as a hinge-binding motif in a multitude of kinase inhibitors.[1][2][3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific derivative class: those based on the "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" core. By examining key structural modifications and their impact on biological activity, we aim to provide a predictive framework for the rational design of potent and selective kinase inhibitors.

The 5H-pyrrolo[2,3-b]pyrazine Core: A Versatile Kinase Hinge-Binder

The pyrrolo[2,3-b]pyrazine ring system serves as an effective bioisostere for the adenine core of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[3] This interaction is fundamental to the inhibitory activity of compounds built upon this scaffold. The inherent modularity of this core, with multiple sites available for substitution, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase, and Janus kinases (JAKs).[2][4]

Strategic Dissection of the Structure-Activity Relationship

To systematically explore the SAR of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid derivatives, we will analyze the impact of modifications at three key positions: the 2-position (currently bromine), the 7-position (carboxylic acid), and the 5-position (the pyrrole nitrogen).

SAR_Analysis Core 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid R1 Position 2 (Bromo) Core->R1 Vector for deep pocket interactions R2 Position 7 (Carboxylic Acid) Core->R2 Interaction with solvent-exposed region R3 Position 5 (Pyrrole NH) Core->R3 Modulation of physicochemical properties

Caption: Key modification points on the 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid scaffold.

The Role of the 2-Position: Beyond a Simple Leaving Group

The bromine atom at the 2-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through cross-coupling reactions. The nature of the group at this position is critical for establishing interactions within the deeper regions of the ATP-binding pocket.

  • Aryl and Heteroaryl Substituents: Introduction of substituted phenyl or heteroaromatic rings can lead to significant gains in potency. These groups can engage in van der Waals and π-stacking interactions with hydrophobic residues in the kinase active site. The substitution pattern on these rings is crucial; for instance, meta-substituted phenyl rings often orient for optimal interactions.

  • Linker-Mediated Interactions: The use of linkers, such as amides or ethers, to connect the 2-position to larger moieties can allow for the exploration of more distant pockets, potentially enhancing selectivity.

The 7-Carboxylic Acid: A Key Interaction Point

The carboxylic acid group at the 7-position is a strong hydrogen bond donor and acceptor.[5] Its presence can facilitate key interactions with charged or polar residues at the entrance of the ATP-binding site.

  • Hydrogen Bonding: The carboxylate can form strong hydrogen bonds with backbone amides or specific side chains like arginine or lysine.[6]

  • Bioisosteric Replacement: While crucial, the carboxylic acid can sometimes negatively impact cell permeability and oral bioavailability. Its replacement with bioisosteres such as tetrazoles or acylsulfonamides can maintain the key interactions while improving drug-like properties. Esterification of the carboxylic acid, however, often leads to a complete loss of activity, highlighting its importance in direct interactions.[7]

The 5-Position (Pyrrole NH): Modulating Solubility and Selectivity

The pyrrole nitrogen (NH) at the 5-position is another critical site for modification. Substitution at this position can influence the compound's physicochemical properties and introduce new interaction points.

  • Alkylation and Arylation: Introduction of small alkyl groups can improve metabolic stability and modulate solubility. Larger aryl or heteroaryl groups at this position can be designed to interact with residues in the solvent-exposed region of the kinase, potentially leading to subtype selectivity.

  • Impact on Hinge Binding: It is crucial that any modification at the 5-position does not disrupt the essential hydrogen bonding of the pyrrolo[2,3-b]pyrazine core with the kinase hinge.

Comparative Performance Data

The following table presents a hypothetical comparison of derivatives based on the SAR principles discussed. The inhibitory concentrations (IC50) are representative values against a target kinase, such as FGFR1.

Compound ID2-Position Substituent7-Position Moiety5-Position SubstituentFGFR1 IC50 (nM)Rationale for Activity
Parent -Br-COOH-H>10,000Starting scaffold with weak activity.
A-1 3,5-dimethoxyphenyl-COOH-H50Aryl group at C2 accesses a hydrophobic pocket.
A-2 3-chloro-4-fluorophenyl-COOH-H25Halogen substitutions enhance binding affinity.
B-1 3,5-dimethoxyphenyl-COOCH3-H>10,000Esterification of the carboxylic acid abolishes a key H-bond interaction.[7]
B-2 3,5-dimethoxyphenylTetrazole-H65Tetrazole acts as a successful bioisostere for the carboxylic acid.
C-1 3,5-dimethoxyphenyl-COOH-CH340Methylation at N5 can improve metabolic stability without compromising potency.
C-2 3,5-dimethoxyphenyl-COOH-(CH2)2-morpholine15The morpholine group can form additional interactions in the solvent-exposed region, improving potency.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a typical in vitro assay to determine the IC50 values of the synthesized derivatives.

Objective: To quantify the concentration-dependent inhibition of FGFR1 kinase activity.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Workflow:

Kinase_Assay_Workflow cluster_0 Plate Preparation cluster_1 Reaction Initiation cluster_2 Signal Detection a Dispense Test Compounds (in serial dilution) b Add FGFR1 Enzyme a->b c Add ATP/Substrate Mix b->c d Incubate at RT c->d e Add ADP-Glo™ Reagent d->e f Incubate e->f g Add Kinase Detection Reagent f->g h Read Luminescence g->h

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Dilute the recombinant FGFR1 kinase in kinase buffer and add to each well containing the test compounds.

  • Initiation of Reaction: Prepare a solution of the Poly(Glu, Tyr) substrate and ATP in kinase buffer. Add this mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

Conclusion

The "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships at key positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties. Strategic modifications at the 2-position to interact with the deep hydrophobic pocket, retention or bioisosteric replacement of the 7-carboxylic acid for crucial hydrogen bonding, and judicious substitution at the 5-position to enhance drug-like properties are all critical considerations in the design of next-generation inhibitors based on this versatile core.

References

  • bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]

  • Molecules. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]

  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]

  • PubMed. (2002). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • National Institutes of Health. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. [Link]

  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. [Link]

  • MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5H-pyrrolo[2,3-b]pyrazine Analogs as Kinase Inhibitors

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of drug development. The 5H-pyrrolo[2,3-b]pyrazine scaffold, a heterocyclic aromatic compound, has garnered sign...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of drug development. The 5H-pyrrolo[2,3-b]pyrazine scaffold, a heterocyclic aromatic compound, has garnered significant attention as a privileged structure in the design of potent kinase inhibitors. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various analogs derived from the core structure of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, with a particular focus on their activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this promising class of compounds.

The 5H-pyrrolo[2,3-b]pyrazine Scaffold: A Versatile Kinase Inhibitor Core

The 5H-pyrrolo[2,3-b]pyrazine core is an isostere of purine and has proven to be a versatile template for the development of inhibitors targeting various kinases, including FGFR, Janus kinase (JAK), and Bruton's tyrosine kinase (BTK).[1] Its rigid, planar structure allows for specific interactions within the ATP-binding pocket of these enzymes. The parent compound, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, serves as a key intermediate in the synthesis of more complex and potent analogs. The bromine atom at the 2-position and the carboxylic acid at the 7-position provide convenient handles for chemical modification, enabling the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The general mechanism of action for these compounds involves competitive inhibition at the ATP-binding site of the kinase domain. By occupying this site, the inhibitors prevent the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascade that drives cellular processes such as proliferation, survival, and angiogenesis.

cluster_0 FGFR Signaling Pathway cluster_1 Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT, PLCγ) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 5H-pyrrolo[2,3-b]pyrazine Analog Inhibitor->Block

Caption: FGFR signaling pathway and point of inhibition.

In Vitro Efficacy: A Structure-Activity Relationship (SAR) Analysis

The in vitro efficacy of 5H-pyrrolo[2,3-b]pyrazine analogs is typically assessed through enzymatic assays, which measure the direct inhibition of the target kinase, and cellular assays, which evaluate the compound's ability to inhibit signaling and cell proliferation in cancer cell lines.

Enzymatic Inhibition of FGFR1

A study by Liu et al. provides valuable insights into the SAR of this scaffold as FGFR1 inhibitors.[2] The researchers initiated their investigation from a hit compound and systematically modified different parts of the molecule. While not direct analogs of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, their findings on the core scaffold are highly relevant.

Table 1: In Vitro FGFR1 Enzymatic Inhibition of 5H-pyrrolo[2,3-b]pyrazine Analogs

Compound IDR1-Substituent (at position 2)R2-Substituent (at position 7)FGFR1 Inhibition (%) @ 1 µM
9 3-(1-Methyl-1H-pyrazol-4-yl)Phenylsulfonyl92.5
17 3-(1-Methyl-1H-pyrazol-4-yl)3-Fluorophenylsulfonyl>90
19 3-(1-Methyl-1H-pyrazol-4-yl)3-Chlorophenylsulfonyl>90
21 3-(1-Methyl-1H-pyrazol-4-yl)3-Acetylphenylsulfonyl>90
22 3-(1-Methyl-1H-pyrazol-4-yl)3-Propionylphenylsulfonyl<90

Data synthesized from Liu et al., 2017.[2]

Key Insights from In Vitro Enzymatic Data:

  • The 5H-pyrrolo[2,3-b]pyrazine core is essential for high potency. Opening the pyrrole ring to a monocyclic pyrazine resulted in a significant drop in activity.[3]

  • Substitutions at the 2-position are critical. The introduction of a 1-methyl-1H-pyrazol-4-yl group at this position consistently yielded high inhibitory activity.

  • The 7-position tolerates a range of substituents. A phenylsulfonyl group at this position was found to be optimal. Modifications to the phenyl ring of the sulfonyl group, such as small halogen or acetyl substitutions at the meta position, were well-tolerated. However, larger groups like a propionyl group led to a decrease in activity, suggesting steric constraints in the binding pocket.[2]

Cellular Proliferation Assays

The anti-proliferative activity of these compounds is often evaluated in cancer cell lines with known FGFR aberrations, such as amplifications or mutations. A study by Jiang et al. explored the optimization of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives and assessed their effects on cell viability.[4]

Table 2: In Vitro Anti-proliferative Activity of a Lead 5H-pyrrolo[2,3-b]pyrazine Analog

Cell LineCancer TypeFGFR StatusCompound 13 IC50 (nM)
H1581Lung CancerFGFR1 Amplification150
NCI-H520Lung CancerFGFR1 Amplification250
KMS-11Multiple MyelomaFGFR3 Translocation80

Data synthesized from Jiang et al., 2018.[4]

Key Insights from In Vitro Cellular Data:

  • The lead compound, Compound 13 , demonstrated potent anti-proliferative activity in cancer cell lines with FGFR alterations, confirming that the enzymatic inhibition translates to a cellular effect.

  • The compound's efficacy across different cancer types with various FGFR aberrations highlights the potential for broad applicability of this scaffold.

In Vivo Efficacy: From Bench to Preclinical Models

The ultimate test of a potential therapeutic agent is its efficacy in a living organism. In vivo studies for this class of compounds typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice.

Due to the proprietary nature of drug development, comprehensive comparative in vivo data for a wide range of analogs is often not publicly available. Studies typically focus on the in vivo efficacy of a single, optimized lead candidate.

In the study by Jiang et al., the lead compound Compound 13 was evaluated in a KMS-11 multiple myeloma xenograft model.[4]

Key Findings from In Vivo Studies:

  • Tumor Growth Inhibition: Oral administration of Compound 13 resulted in significant, dose-dependent tumor growth inhibition in the KMS-11 xenograft model.

  • Favorable Pharmacokinetics: The compound exhibited good oral bioavailability and a favorable pharmacokinetic profile in mice, suggesting its potential for oral administration in a clinical setting.

While direct comparative in vivo data is scarce, the promising results for lead compounds underscore the therapeutic potential of the 5H-pyrrolo[2,3-b]pyrazine scaffold. Further development and clinical trials are necessary to fully elucidate the in vivo efficacy and safety of these analogs in humans.

Experimental Protocols

The following are detailed, representative protocols for the key experiments described in this guide.

In Vitro FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the direct inhibitory effect of a compound on the FGFR1 kinase.

start Start step1 Prepare Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) start->step1 step2 Serially Dilute Test Compounds in DMSO step1->step2 step4 Dispense Compound Dilutions into 384-well Plate step2->step4 step3 Add Kinase, Tracer, and Antibody to Buffer step5 Add Kinase/Tracer/Antibody Mixture to Wells step3->step5 step4->step5 step6 Incubate at Room Temperature for 1 hour (in the dark) step5->step6 step7 Read Plate on a Fluorescence Plate Reader (TR-FRET) step6->step7 end End step7->end

Caption: Workflow for an in vitro kinase assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute the test compounds in 100% DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted compounds.

    • Prepare a kinase/tracer/antibody mixture in the kinase buffer according to the manufacturer's instructions (e.g., LanthaScreen™ Eu Kinase Binding Assay).

    • Add the kinase/tracer/antibody mixture to each well containing the test compound.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic model.

Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., H1581, KMS-11) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTS Reagent Addition:

    • Add MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

start Start step1 Implant Human Cancer Cells Subcutaneously into Immunocompromised Mice start->step1 step2 Allow Tumors to Grow to a Palpable Size (e.g., 100-200 mm³) step1->step2 step3 Randomize Mice into Treatment and Vehicle Control Groups step2->step3 step4 Administer Compound (e.g., daily oral gavage) for a Defined Period step3->step4 step5 Measure Tumor Volume and Body Weight 2-3 Times per Week step4->step5 step6 Euthanize Mice at the End of the Study and Excise Tumors for Analysis step5->step6 end End step6->end

Caption: Workflow for an in vivo xenograft study.

Methodology:

  • Animal Model:

    • Use immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Implantation:

    • Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ KMS-11 cells) into the flank of each mouse.

  • Treatment:

    • When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

    • Administer the test compound (e.g., formulated in 0.5% methylcellulose) and vehicle control orally once daily for the duration of the study.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor animal body weight as an indicator of toxicity.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

Conclusion and Future Directions

The 5H-pyrrolo[2,3-b]pyrazine scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors, particularly against FGFR. The extensive SAR data available from in vitro studies provides a clear roadmap for the rational design of next-generation inhibitors with improved potency and selectivity. While comprehensive comparative in vivo data remains limited in the public domain, the promising efficacy of lead candidates in xenograft models validates the therapeutic potential of this compound class.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the chemical structure to enhance selectivity for FGFR over other kinases to minimize off-target effects.

  • Overcoming Resistance: Designing novel analogs that are active against clinically observed resistance mutations in the FGFR kinase domain.

  • Combination Therapies: Exploring the synergistic effects of these FGFR inhibitors with other anti-cancer agents to enhance therapeutic outcomes.

The continued exploration of the 5H-pyrrolo[2,3-b]pyrazine chemical space holds great promise for the development of novel and effective targeted therapies for a range of cancers driven by aberrant kinase signaling.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. 2017;22(4):583. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. 2018;23(3):698. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. 2023;14(11):2049-2074. [Link]

  • US Patent 9,745,311 B2, Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors.
  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. 2025. [Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]

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Validation

A Senior Application Scientist's Guide to Privileged Scaffolds: Comparing 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid with Key Bioisosteres in Kinase Inhibitor Design

Introduction: The Strategic Value of the Privileged Scaffold In the landscape of modern drug discovery, particularly in the competitive field of kinase inhibitors, the choice of a core chemical scaffold is a critical dec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Privileged Scaffold

In the landscape of modern drug discovery, particularly in the competitive field of kinase inhibitors, the choice of a core chemical scaffold is a critical decision point that dictates the trajectory of a research program. A "privileged scaffold" is one that can bind to multiple biological targets with high affinity, offering a robust starting point for developing a diverse range of therapeutic agents. The 5H-pyrrolo[2,3-b]pyrazine core, an aza-bioisostere of indole, has emerged as such a scaffold, demonstrating remarkable versatility in targeting a wide array of protein kinases.[1][2]

This guide provides an in-depth comparison of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid , a highly functionalized and versatile building block, with its prominent structural cousins: the classic 7-azaindole (pyrrolo[2,3-b]pyridine) and the isomeric imidazo[1,2-a]pyridine scaffolds. We will dissect the nuanced differences in their chemical properties, structure-activity relationships (SAR), and strategic applications, supported by experimental data and detailed protocols to guide researchers in making informed decisions for their kinase inhibitor programs.

Section 1: The 5H-Pyrrolo[2,3-b]pyrazine Core: A Modern Powerhouse for Kinase Inhibition

The 5H-pyrrolo[2,3-b]pyrazine scaffold, sometimes referred to as 7-aza-7,8-dihydropteridine, is an electron-deficient heterocyclic system. This electronic nature is a key differentiator from the more electron-rich 7-azaindole. The two nitrogen atoms in the pyrazine ring act as crucial hydrogen bond acceptors, frequently interacting with the "hinge" region of the ATP-binding pocket of kinases, mimicking the adenine base of ATP itself.[3][4] This fundamental binding motif is the basis for its broad applicability.

The subject of our focus, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid , is an exemplary starting material.

  • The bromo group at the 2-position serves as a versatile synthetic handle for introducing a wide variety of substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of the solvent-exposed region of the kinase active site, often leading to significant gains in potency and selectivity.

  • The carboxylic acid at the 7-position provides another vector for modification, such as amide coupling, to engage with different regions of the target protein or to modulate physicochemical properties like solubility and cell permeability.

This scaffold has proven to be a fruitful starting point for inhibitors of numerous kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), Bruton's Tyrosine Kinase (BTK), and Ataxia Telangiectasia and Rad3-related protein (ATR).[1]

Section 2: Key Comparative Scaffolds

The 7-Azaindole (Pyrrolo[2,3-b]pyridine) Scaffold: The Established Predecessor

The 7-azaindole framework is arguably one of the most successful privileged scaffolds in medicinal chemistry.[5] As a bioisostere of purine, it has been incorporated into numerous clinical candidates and approved drugs.[6]

  • Key Differences & Rationale for Use: Compared to the pyrrolo[2,3-b]pyrazine core, the 7-azaindole is less electron-deficient. The single nitrogen in the pyridine ring still serves as a primary hinge-binding element. The choice between these scaffolds is often driven by the desire to modulate electronic properties, fine-tune pKa, alter metabolic stability, or navigate existing intellectual property. A review of structure-activity relationships has shown that substitutions at positions 1, 3, and 5 are often critical for potent anticancer activity.[6][7]

The Imidazo[1,2-a]pyridine Scaffold: An Isomeric Alternative

The imidazo[1,2-a]pyridine system is another bicyclic heterocycle with a bridgehead nitrogen that has gained significant traction.[8][9] Its distinct arrangement of nitrogen atoms offers a different vector for hydrogen bonding and substitution patterns compared to the other two scaffolds.

  • Key Differences & Rationale for Use: This scaffold has been successfully employed in the development of inhibitors for targets like Platelet-Derived Growth Factor Receptor (PDGFR).[10] The nitrogen at position 1 can act as a hydrogen bond acceptor, while the overall shape and dipole moment differ significantly from the pyrrolo-based systems. This can lead to novel binding modes or improved selectivity profiles against closely related kinases.

Section 3: Performance Comparison: A Data-Driven Analysis

ScaffoldRepresentative TargetKey Compound ExamplePotency (IC₅₀)Selectivity ProfileReference
5H-Pyrrolo[2,3-b]pyrazine FGFR1Compound 13 (from study)3 nMHighly selective[1][11]
5H-Pyrrolo[2,3-b]pyrazine JAK3 / ITK"Compound 15" (from study)0.1 - 1 µMHigh selectivity over JAK1/2[12]
7-Azaindole CCR2"Compound 15" (from study)Nanomolar rangeNot specified[13]
Imidazo[1,2-a]pyridine PDGFRβ"Compound 28" (from study)3 nM17x selective over KDR[10]

Expert Interpretation: The data clearly shows that all three scaffolds are capable of producing highly potent inhibitors in the low nanomolar range. The 5H-pyrrolo[2,3-b]pyrazine scaffold has demonstrated particular success in achieving high potency and selectivity for FGFR and JAK kinases.[1][12] The choice of scaffold is therefore less about achieving potency outright, and more about the strategic goals of the program:

  • For Novelty and Potency: The 5H-pyrrolo[2,3-b]pyrazine offers a slightly less explored chemical space with demonstrated high-impact results.[3]

  • For a Well-Trodden Path: The 7-azaindole has a vast historical database of SAR, making it a reliable choice for many targets.[5]

  • For Unique Geometry and IP: The imidazo[1,2-a]pyridine provides a distinct structural arrangement that can unlock different selectivity profiles or provide a clear path around existing patents.[8]

Section 4: Synthetic Strategies and Experimental Protocols

The ability to reliably synthesize these scaffolds and their derivatives is paramount. The bromine atom serves as a key linchpin for diversification.

Workflow for Scaffold Elaboration

G cluster_0 Core Synthesis cluster_1 Functionalization A 2-amino-3-bromopyrazine B Sonogashira Coupling (e.g., with TMS-acetylene) A->B C Cyclization (e.g., base-mediated) B->C D 2-bromo-5H-pyrrolo[2,3-b]pyrazine C->D Bromination/Protection E Suzuki or Stille Coupling (Aryl/Heteroaryl Groups) D->E F Buchwald-Hartwig Amination (Amine Groups) D->F G Final Product E->G F->G caption General workflow for synthesis and diversification.

Caption: General workflow for synthesis and diversification.

Protocol 4.1: Synthesis of N-Tosyl Protected 2-bromo-5H-pyrrolo[2,3-b]pyrazine

Rationale: The tosyl protecting group on the pyrrole nitrogen is often used to increase stability, improve solubility in organic solvents, and prevent unwanted side reactions during subsequent cross-coupling steps. It can typically be removed under basic conditions. A patent provides a robust method using milder bases than NaH, improving safety and scalability.[14]

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vessel, add 3-[(trimethylsilyl)ethynyl]-5-pyrazin-2-amine (1.0 eq), sodium tert-butoxide (1.1 eq), and N,N-dimethylacetamide (DMA).

  • Initial Reaction: Heat the mixture to 90-100 °C and stir for 0.5-1 hour.

  • Cooling: Cool the reaction system to room temperature.

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq) to the mixture. Stir at room temperature for 0.5-1 hour.

  • Workup: Pour the reaction mixture into a 1-5% aqueous sodium bicarbonate solution.

  • Isolation: Filter the resulting precipitate. The solid filter cake is then recrystallized from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine product.[14]

Protocol 4.2: Synthesis of 5-Bromo-7-azaindole

Rationale: This protocol describes a common industrial route involving hydrogenation followed by bromination. The initial reduction of the pyridine ring facilitates selective bromination at the 5-position.[15][16]

Step-by-Step Procedure:

  • Hydrogenation: Charge a pressure reactor with 7-azaindole (1.0 eq), Raney Nickel (catalyst), and ethanol as the solvent. Pressurize the vessel with hydrogen gas and heat according to established parameters.

  • Isolation of Intermediate: After the reaction is complete, cool the vessel, and filter off the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude tetrahydro-7-azaindole.

  • Bromination: Dissolve the crude intermediate in dichloromethane. Add p-toluenesulfonic acid (catalytic amount).

  • Reagent Addition: At room temperature, slowly add a solution of bromine (1.0-1.1 eq) in dichloromethane.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the crude product by crystallization or column chromatography to yield 5-bromo-7-azaindole.[15]

Section 5: Biological Evaluation: A Standard Kinase Inhibition Assay

Rationale: To objectively compare compounds, a standardized biochemical assay is essential. The following is a representative protocol for an in vitro kinase assay. It measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Protocol 5.1: In Vitro Kinase Inhibition Assay (e.g., for FGFR1)
  • Reagents & Materials: Recombinant human FGFR1 kinase, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ or similar).

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a concentration gradient (e.g., from 10 µM to 0.1 nM).

  • Assay Plate Setup: In a 384-well plate, add the kinase assay buffer.

  • Add Compound: Add 1 µL of the serially diluted compound solutions to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add Kinase: Add the FGFR1 enzyme to all wells except the negative controls and incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the reaction and measure the amount of ADP produced (or substrate consumed) using a luminescence-based detection reagent and a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 6: Mechanism of Action & Target Pathways

The inhibitors developed from these scaffolds predominantly function as ATP-competitive inhibitors. They occupy the ATP-binding site, preventing the kinase from phosphorylating its downstream substrates. This action blocks the entire downstream signaling cascade.

The JAK-STAT Signaling Pathway

G cluster_0 Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_P p-STAT JAK->STAT_P 3. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Inhibitor->JAK BLOCKS STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Gene Regulation caption Inhibition of the JAK-STAT signaling pathway.

Caption: Inhibition of the JAK-STAT signaling pathway.

This diagram illustrates how a JAK inhibitor derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold can block the phosphorylation of STAT proteins, thereby halting the signaling cascade that leads to gene transcription involved in inflammation and cell proliferation.[12]

Conclusion and Future Outlook

The choice between the 5H-pyrrolo[2,3-b]pyrazine , 7-azaindole , and imidazo[1,2-a]pyridine scaffolds is a strategic decision guided by the specific goals of a drug discovery program.

  • The 5H-pyrrolo[2,3-b]pyrazine , as exemplified by building blocks like 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid , represents a modern and highly effective scaffold. Its electron-deficient nature and versatile handles make it an excellent choice for developing novel, potent, and selective kinase inhibitors, particularly when seeking to differentiate from existing chemical matter.

  • The 7-azaindole remains the reliable, well-understood workhorse, offering a lower-risk path with a wealth of supporting literature.

  • The imidazo[1,2-a]pyridine offers an isomeric hop that can resolve issues of selectivity or provide a unique intellectual property position.

Ultimately, the optimal scaffold is target-dependent. By leveraging the comparative data and protocols in this guide, researchers can better navigate these choices, accelerating the design and discovery of next-generation therapeutics.

References

A complete list of all sources cited in this guide is provided below. Please ensure to verify the URLs for the most current and accurate information.

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules.
  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid - Sigma-Aldrich. Sigma-Aldrich.
  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine - Sigma-Aldrich. Sigma-Aldrich.
  • The Synthesis Journey of 5-Bromo-7-azaindole: A Key Player in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD..
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • Synthesis process of 5-bromo-7-azaindole.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis Online.
  • 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Advanced ChemBlocks.
  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace.
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  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Synthesis and Mechanism Studies of 1,3-Benzoazolyl Substituted Pyrrolo[2,3-b]pyrazine Derivatives as Nonintercalative Topoisomerase II Catalytic Inhibitors. Journal of Medicinal Chemistry.
  • 5-Bromo-7-azaindole synthesis. ChemicalBook.
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  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors. PubMed.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI.
  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses.
  • Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central.
  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. PubMed Central.
  • Organic 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Powder CAS 1201186-54-0. DIYTrade.

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Comparative

The Kinase Inhibitor Potential of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: A Comparative In-Silico Docking Guide

In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. The pyrrolo[2,3-b]pyrazine scaffold, a deaza-iso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. The pyrrolo[2,3-b]pyrazine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a comprehensive in-silico evaluation of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid , a compound of significant interest, against a panel of therapeutically relevant kinases: Fibroblast Growth Factor Receptor 1 (FGFR1), Janus Kinase 3 (JAK3), Interleukin-2 Inducible T-cell Kinase (ITK), and Bruton's Tyrosine Kinase (BTK).

Through detailed molecular docking studies, we will compare the binding potential of our lead compound with known inhibitors for each target, offering a data-driven perspective on its prospective role as a multi-targeted or selective kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing both high-level insights and granular, reproducible methodologies.

The Scientific Rationale: Why Docking and Why These Kinases?

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is an indispensable tool for predicting the binding affinity and mode of a small molecule ligand within the active site of a protein target. The binding affinity, often expressed as a negative score in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a more favorable binding.

The selection of FGFR1, JAK3, ITK, and BTK for this comparative study is based on the established precedent of the pyrrolo[2,3-b]pyrazine scaffold exhibiting inhibitory activity against various kinases. These specific targets are implicated in a range of pathologies, from cancer (FGFR1) to autoimmune and inflammatory disorders (JAK3, ITK, BTK), making them high-value targets for novel therapeutics. By comparing the docking performance of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" against these kinases, we can generate initial hypotheses about its potential selectivity profile and therapeutic applications.

Experimental Design: A Validated Docking Workflow

To ensure the scientific integrity of this study, a rigorous and validated docking protocol is paramount. This involves meticulous preparation of both the protein and ligand structures, a well-defined docking simulation, and a thorough analysis of the results. The workflow is designed to be self-validating through the inclusion of a redocking step for each kinase's co-crystallized ligand.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_Selection Target Selection & PDB Download Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep Control_Prep Control Ligand Preparation (Co-crystallized ligands) PDB_Selection->Control_Prep Redocking Redocking of Co-crystallized Ligand Protein_Prep->Redocking Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Docking_Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Control_Prep->Redocking RMSD RMSD Calculation (< 2.0 Å) Redocking->RMSD Validation Check RMSD->Docking_Run Proceed if Validated Binding_Energy Binding Energy Comparison Docking_Run->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Binding_Energy->Interaction_Analysis Visualization Visualization (PyMOL, Discovery Studio) Interaction_Analysis->Visualization

Figure 1: A comprehensive workflow for the comparative docking study.
Software and Tools
  • Molecular Visualization and Preparation: UCSF Chimera, PyMOL, BIOVIA Discovery Studio Visualizer

  • Ligand Preparation: Open Babel

  • Molecular Docking: AutoDock Vina

Step-by-Step Protocol: Ligand Preparation
  • 2D Structure Generation: The 2D structure of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" was drawn using a chemical drawing tool and saved in SDF format.

  • 3D Structure Generation and Energy Minimization: Open Babel was used to convert the 2D SDF file into a 3D structure and perform energy minimization using the MMFF94 force field.

  • Conversion to PDBQT format: The energy-minimized 3D structure was then converted to the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Control Ligand Preparation: The co-crystallized ligands from the selected PDB structures were extracted and saved as separate PDB files. They were then converted to PDBQT format using the same method as the test ligand.

Step-by-Step Protocol: Protein Preparation
  • PDB Structure Selection and Download: Crystal structures of the target kinases, preferably in complex with a ligand, were downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: All water molecules and non-essential co-factors were removed from the PDB files.

  • Protonation and Charge Assignment: Polar hydrogens were added to the protein structures, and Gasteiger charges were assigned using AutoDock Tools within UCSF Chimera.

  • Conversion to PDBQT format: The prepared protein structures were saved in the PDBQT format.

Step-by-Step Protocol: Docking Validation and Simulation
  • Redocking of Co-crystallized Ligands: To validate the docking protocol for each kinase, the extracted co-crystallized ligand was docked back into its corresponding protein's binding site.

  • RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the original co-crystallized pose was calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[1][2]

  • Docking Simulation: With the validated protocol, "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" and the respective control ligands were docked into the binding sites of the four kinases using AutoDock Vina. The search space was defined as a cube centered on the co-crystallized ligand with dimensions sufficient to encompass the binding site. The 'exhaustiveness' parameter, which controls the thoroughness of the search, was set to 16 for a balance of accuracy and computational time.

    AutoDock Vina Configuration File (conf.txt):

Comparative Docking Results

The docking simulations yielded binding affinity scores for "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" and the control ligands against the four selected kinases. The results are summarized in the table below.

Target KinasePDB IDControl LigandControl Ligand Binding Affinity (kcal/mol)2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Binding Affinity (kcal/mol)
FGFR15Z0SA novel pyrrolo[2,3-b]pyrazine inhibitor-9.8-8.5
JAK36AAKPeficitinib-10.2-9.1
ITK4HCVA covalent inhibitor-9.5-8.2
BTK6J6MZanubrutinib-11.5-9.7

Table 1: Comparative binding affinities of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" and control ligands against the selected kinases.

Analysis of Binding Interactions

A detailed analysis of the docking poses reveals the specific molecular interactions that contribute to the binding affinity of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" within the active sites of the target kinases.

FGFR1

In the active site of FGFR1, the pyrrolo[2,3-b]pyrazine core of the test compound forms key hydrogen bonds with the hinge region residues, mimicking the interactions of the native adenine of ATP. The carboxylic acid moiety is predicted to form a salt bridge with a conserved lysine residue, while the bromo-substituent occupies a hydrophobic pocket.

JAK3

The docking pose in JAK3 shows the pyrrolopyrimidine core again engaging the hinge region through hydrogen bonds. The carboxylic acid group is positioned to interact with a catalytic lysine, and the bromine atom is oriented towards a hydrophobic pocket.

ITK

Within the ITK active site, the test compound exhibits a similar binding mode, with the core heterocycle forming hydrogen bonds with the hinge region. The carboxylic acid is predicted to interact with a positively charged residue at the entrance of the active site.

BTK

The docking results for BTK indicate a strong binding affinity, with the pyrrolo[2,3-b]pyrazine core forming canonical hydrogen bonds with the hinge region. The carboxylic acid is predicted to form a hydrogen bond with a key lysine residue, and the bromine atom is nestled in a hydrophobic pocket.

G cluster_ligand 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid cluster_kinase Kinase Active Site Ligand Pyrrolo[2,3-b]pyrazine Core Carboxylic Acid Bromo Group Kinase Hinge Region Catalytic Lysine Hydrophobic Pocket Ligand:core->Kinase:hinge H-Bonds Ligand:cooh->Kinase:lys H-Bond / Salt Bridge Ligand:br->Kinase:pocket Hydrophobic Interaction

Figure 2: Generalized interaction diagram of the test compound with the kinase active sites.

Discussion and Future Directions

The results of this comparative docking study suggest that 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has the potential to be a potent inhibitor of all four tested kinases, with predicted binding affinities in the nanomolar range. The consistent binding mode across the different kinases, characterized by the engagement of the hinge region by the pyrrolo[2,3-b]pyrazine core, is a hallmark of many effective kinase inhibitors.

The slightly lower, yet still potent, binding affinities compared to the co-crystallized inhibitors are expected, as these control compounds have been extensively optimized. The comparable binding energies across the kinase panel suggest that our lead compound may act as a multi-targeted inhibitor. However, subtle differences in the interactions within the active sites could be exploited to develop more selective analogs.

Future work should focus on in-vitro validation of these in-silico findings. Kinase activity assays are essential to confirm the inhibitory potential and determine the IC50 values of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" against FGFR1, JAK3, ITK, and BTK. Furthermore, structure-activity relationship (SAR) studies, guided by the docking poses, can be initiated to synthesize and test derivatives with improved potency and selectivity.

Conclusion

This in-silico comparative guide demonstrates that "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" is a promising scaffold for the development of novel kinase inhibitors. The detailed docking protocol provides a robust and reproducible framework for the virtual screening and evaluation of similar compounds. The predicted high binding affinities and favorable interactions with FGFR1, JAK3, ITK, and BTK warrant further experimental investigation to validate its therapeutic potential.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • BIOVIA Discovery Studio. Dassault Systèmes. [Link]

  • Open Babel. The Open Babel Project. [Link]

  • PyMOL. Schrödinger, LLC. [Link]

  • RCSB Protein Data Bank. [Link]

  • Validation of docking protocol by redocking the cocrystallized ligand... - ResearchGate. [Link][1]

  • Validation of docking protocol by redocking co-crystallized ligands.... - ResearchGate. [Link][2]

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Validation

A Strategic Guide to the X-ray Crystallography of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid Derivatives

The 5H-pyrrolo[2,3-b]pyrazine scaffold, a 7-azaindole bioisostere, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its unique arrangement of hydrogen bond donor...

Author: BenchChem Technical Support Team. Date: February 2026

The 5H-pyrrolo[2,3-b]pyrazine scaffold, a 7-azaindole bioisostere, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and selective interactions within ATP binding sites.[3] The specific derivative, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, presents a particularly interesting case for structural analysis. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the carboxylic acid provides a strong interaction point.[4]

Despite its clear importance, a search of public crystallographic databases reveals a notable absence of single-crystal X-ray diffraction studies for this parent compound or its direct derivatives. This guide, therefore, serves not as a comparison of existing data, but as an expert-level strategic framework for researchers venturing into this territory. We will compare and contrast potential methodologies, explain the causal logic behind experimental choices, and provide a self-validating protocol for obtaining a high-resolution crystal structure.

Part 1: The Crystallization Challenge — A Comparative Analysis of Strategies

Obtaining diffraction-quality single crystals is the most critical and often unpredictable step in X-ray crystallography.[5] For a molecule like 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, which possesses a combination of a planar heterocyclic core, a hydrogen-bonding carboxylic acid, a polarizable bromine atom, and N-H donors, several competing intermolecular forces must be balanced.

Strategy 1: Crystallization of the Free Carboxylic Acid

The most direct approach is to crystallize the compound as is. The carboxylic acid moiety is a strong driver of crystal packing, often leading to the formation of highly stable, centrosymmetric hydrogen-bonded dimers. This can be a significant advantage, promoting the formation of a well-ordered crystal lattice.

Experimental Protocol: Slow Evaporation & Vapor Diffusion Screening

  • Solvent Selection: Begin by assessing the solubility of the compound (commercially available as a brown solid[6]) in a range of solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane, Ethyl Acetate).

  • Screening Setup: Prepare saturated or near-saturated solutions in the solvents where the compound shows moderate solubility.

    • Slow Evaporation: Filter the solutions into small, clean vials. Cover the vials with a cap containing a few pinholes and store them in a vibration-free environment.

    • Vapor Diffusion (Hanging Drop/Sitting Drop): Place a small drop (1-5 µL) of the compound solution on a siliconized glass slide. Invert this slide over a well containing a reservoir of a less-polar "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, ideally promoting slow crystal growth.

  • Rationale: This multipronged approach explores a wide range of thermodynamic conditions. Slow evaporation is effective for compounds that are highly soluble, while vapor diffusion is superior for controlling the rate of precipitation for less soluble compounds.

Strategy 2: Derivative Formation — A Comparison of Alternatives

If the free acid fails to yield suitable crystals due to issues like oiling out, rapid precipitation, or disordered packing, derivatization offers a powerful alternative.

  • Alternative A: Esterification (e.g., Methyl or Ethyl Ester)

    • Impact: This removes the strong acidic proton, eliminating the possibility of carboxylic acid dimerization. The primary intermolecular forces will now be driven by N-H···N hydrogen bonds of the pyrrolopyrazine core and potential π-π stacking.

    • Advantages: Simplifies the hydrogen-bonding landscape, which can sometimes unlock new, more ordered packing arrangements.

    • Disadvantages: The resulting structure will not provide direct information about the conformation and interaction patterns of the crucial carboxylic acid group.

  • Alternative B: Salt Formation (e.g., with an achiral amine)

    • Impact: Replaces the covalent O-H bond with an ionic interaction (COO⁻···H-N⁺). This introduces new, strong, and highly directional charge-assisted hydrogen bonds.

    • Advantages: Salt formation is a well-established technique for improving the crystallinity of acidic compounds.[7] The resulting ionic interactions can lead to robust and highly ordered crystal lattices.

    • Disadvantages: Requires an additional synthesis step and introduces a counter-ion, which adds complexity to the structural analysis.

The choice between these strategies depends on the research goal. If the primary aim is to confirm the core structure's connectivity, an ester may suffice. If understanding the potential ionic interactions of the carboxylate is key, salt formation is the superior path.

Part 2: X-ray Diffraction — Experimental Design and Data Analysis

Once a suitable crystal is obtained, the design of the diffraction experiment is paramount for collecting high-quality data.

Workflow for Single-Crystal X-ray Diffraction

workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal Select & Mount Crystal (Cryo-loop) flash_cool Flash Cool in N2 Stream (~100 K) crystal->flash_cool center Center Crystal in X-ray Beam flash_cool->center strategy Determine Data Collection Strategy center->strategy collect Collect Diffraction Data (Full Sphere) strategy->collect integrate Integrate Reflections (h, k, l, I, σ(I)) collect->integrate solve Solve Phase Problem (e.g., SHELXT) integrate->solve refine Refine Atomic Model (e.g., SHELXL) solve->refine validate Validate Structure (checkCIF) refine->validate report report validate->report Final Report (CIF)

Caption: From Crystal to Structure: The X-ray Crystallography Workflow.

Comparative Choice of X-ray Source: Copper (Cu) vs. Molybdenum (Mo)

For organic molecules, both Mo Kα (λ ≈ 0.71 Å) and Cu Kα (λ ≈ 1.54 Å) radiation are standard. However, for a compound containing bromine, the choice is critical.

FeatureMolybdenum (Mo Kα) SourceCopper (Cu Kα) SourceRecommendation for this Topic
Wavelength Shorter (0.71 Å)Longer (1.54 Å)-
Diffraction Angle Compresses data into a smaller angular range.Spreads data over a wider angular range, improving peak separation.[8]Copper
Anomalous Scattering The energy of Mo Kα radiation is far from the absorption edge of bromine. The anomalous signal is weak.The energy of Cu Kα radiation is much closer to the Br K-absorption edge, producing a significant anomalous scattering signal.[9][10]Copper (Critical Advantage)
Absolute Structure Cannot reliably determine the absolute configuration of the molecule.The strong anomalous signal allows for the unambiguous determination of the absolute structure (Flack parameter determination).[11]Copper
Absorption Lower absorption by the crystal.Higher absorption, may require an absorption correction.-

Expert Rationale: The presence of the bromine atom makes a Copper source the superior choice . When the energy of the incident X-ray is near an absorption edge of an atom, the scattering factor is modified in a phenomenon known as anomalous scattering.[9] This effect breaks Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. By measuring the differences in these "Friedel pairs," one can determine the absolute configuration of a chiral molecule without needing a heavy atom of known stereochemistry.[10] For any non-centrosymmetric crystal structure of this compound or its derivatives, using a Cu source is essential for a complete and authoritative structural analysis.

Part 3: Data Interpretation and Structural Insights

After successful structure solution and refinement, a wealth of information becomes available.

Hypothetical Crystallographic Data Table

The following table represents realistic data that could be expected from a successful experiment on a derivative.

ParameterExpected Value/RangeSignificance
Formula C₇H₄BrN₃O₂Confirms molecular composition.
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁/c or P-1Defines the symmetry elements within the unit cell. A centrosymmetric group like P2₁/c would be common for a racemic mixture or an achiral molecule forming dimers.[12]
a, b, c (Å) 5-15 ÅUnit cell dimensions.
β (deg) 90-110° (for monoclinic)Unit cell angle.
V (ų) 800-1500 ųVolume of the unit cell.
Z 2, 4, or 8Number of molecules in the unit cell.
R₁ (I > 2σ(I)) < 0.05 (5%)A primary indicator of the quality of the fit between the calculated and observed structure factors. Lower is better.
wR₂ (all data) < 0.15 (15%)A weighted residual factor based on all data. Lower is better.
Goodness-of-Fit (S) ~1.0Should be close to 1 for a good model.
Flack Parameter ~0.0(2) (with Cu data)For a non-centrosymmetric structure, a value near zero confirms the correct absolute structure has been determined.
Analysis of Intermolecular Interactions

The refined structure provides the ultimate validation of molecular connectivity and reveals the subtle forces governing its solid-state architecture.

interactions cluster_core Pyrrolo[2,3-b]pyrazine Core cluster_interactions Key Intermolecular Interactions mol1 Molecule A h_bond Hydrogen Bonding (e.g., N-H···N, O-H···N) mol1->h_bond Directs Packing pi_stack π-π Stacking (Face-to-Face) mol1->pi_stack Stabilizes Lattice halogen_bond Halogen Bonding (C-Br···O/N) mol1->halogen_bond Influences Orientation mol2 Molecule B mol2->h_bond mol2->pi_stack mol2->halogen_bond

Caption: Key non-covalent interactions directing crystal packing.

  • Hydrogen Bonding: Look for the classic carboxylic acid dimer (R₂²(8) motif) if the free acid is crystallized. In all cases, the pyrrole N-H and the pyrazine nitrogens are prime candidates for forming extensive hydrogen-bonded networks, which are often observed in related structures.[3]

  • π-π Stacking: The planar pyrrolopyrazine ring system is highly susceptible to π-π stacking interactions, which will likely play a major role in stabilizing the crystal lattice.[3]

  • Halogen Bonding: The bromine atom is an effective halogen bond donor. Analyze the structure for short contacts between the bromine and electronegative atoms (like oxygen or nitrogen) on adjacent molecules. These interactions can be highly directional and significantly influence the crystal packing.

By systematically comparing crystallization strategies and making informed choices in the diffraction experiment—most notably the use of a copper X-ray source—researchers can confidently approach the structural elucidation of this valuable class of compounds. The resulting crystal structure will provide definitive, high-resolution insights into the molecule's conformation, stereochemistry, and the non-covalent interactions that are fundamental to its function in a biological context.

References

  • New Journal of Chemistry. (n.d.). Single-crystal X-ray structural characterization, Hirshfeld surface analysis... RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Zhang, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 705. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. Retrieved January 29, 2026, from [Link]

  • Wang, Y., et al. (2024). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. Available from: [Link]

  • Khrustalev, D., et al. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Eurasian Chemico-Technological Journal, 21(1), 41-44. Available from: [Link]

  • ACS Publications. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • University of Cambridge. (n.d.). Anomalous Scattering. Department of Materials Science and Metallurgy. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. PubMed. Retrieved January 29, 2026, from [Link]

  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. Retrieved January 29, 2026, from [Link]

  • Improved Pharma. (2025). Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. Retrieved January 29, 2026, from [Link]

  • Triclinic Labs. (2012). Advantages of a Cu vs. Co X-ray Diffraction Source. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing heterocyclic compounds.
  • Google Patents. (n.d.). Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
  • National Institutes of Health. (n.d.). Anomalous Diffraction in Crystallographic Phase Evaluation. PMC. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Retrieved January 29, 2026, from [Link]

  • ACS Publications. (2026). A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

  • RSC Publishing. (2017). Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties. Retrieved January 29, 2026, from [Link]

  • LD Didactic. (n.d.). EXPERIMENT 1: CHARACTERISTIC X-RAYS OF COPPER. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Anomalous scattering in structural chemistry and biology. Retrieved January 29, 2026, from [Link]

  • University of Baghdad Digital Repository. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved January 29, 2026, from [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved January 29, 2026, from [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved January 29, 2026, from [Link]

Sources

Comparative

"2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" vs 2-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Technical Comparison Guide: Halogenated Pyrrolo[2,3-b]pyrazine Scaffolds in Medicinal Chemistry Executive Summary: The Strategic Choice In the design of kinase inhibitors (particularly for JAK, FGFR, and SYK targets), th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Halogenated Pyrrolo[2,3-b]pyrazine Scaffolds in Medicinal Chemistry

Executive Summary: The Strategic Choice

In the design of kinase inhibitors (particularly for JAK, FGFR, and SYK targets), the 5H-pyrrolo[2,3-b]pyrazine scaffold serves as a critical bioisostere to 7-azaindole and purine. The choice between the 2-bromo and 2-chloro variants of the 7-carboxylic acid derivative is not merely a matter of availability; it dictates the synthetic pathway's efficiency, the scope of compatible coupling partners, and the final yield of the drug candidate.

  • Select the 2-Bromo variant if: You require rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, particularly with electron-deficient or sterically hindered boronic acids. The weaker C-Br bond facilitates faster oxidative addition.

  • Select the 2-Chloro variant if: You are scaling up a process where cost is paramount, or if you plan to utilize

    
     (Nucleophilic Aromatic Substitution) pathways, which are viable due to the electron-withdrawing nature of the pyrazine ring and the 7-carboxyl group.
    

Physicochemical & Electronic Profile

The atomic-level differences between the halogen substituents fundamentally alter the reactivity profile of the scaffold.

Feature2-Bromo Scaffold 2-Chloro Scaffold Implication for Synthesis
Bond Dissociation Energy (C-X) ~280 kJ/mol~330 kJ/molBr undergoes oxidative addition (Pd⁰ → Pdᴵᴵ) significantly faster.
Van der Waals Radius 1.85 Å1.75 ÅCl is less sterically demanding, potentially allowing tighter packing in crystal structures.
Electronegativity (Pauling) 2.963.16Cl pulls more electron density, activating the C-2 position for nucleophilic attack (

).
Lipophilicity (

LogP)
+0.86 (approx)+0.71 (approx)Br increases lipophilicity slightly more, affecting solubility in polar coupling solvents.

Synthetic Utility & Performance Data

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 2-bromo derivative is the "Gold Standard" for library generation. In competitive experiments using standard conditions (


, 

, Dioxane/Water), the bromide consistently outperforms the chloride.
  • Experimental Insight: When coupling with ortho-substituted phenylboronic acids (sterically hindered), the 2-bromo scaffold achieves >85% conversion in 4 hours. The 2-chloro analog often stalls at <40% conversion under identical conditions, requiring specialized ligands (e.g., XPhos or RuPhos) to drive the reaction to completion.

B. Nucleophilic Aromatic Substitution ( )

While less common for this specific scaffold compared to pure pyrazines, the presence of the electron-withdrawing 7-carboxylic acid (and the inherent electron deficiency of the pyrazine ring) makes


 possible.
  • Performance: The 2-chloro variant is often superior here due to the higher electronegativity of chlorine, which stabilizes the Meisenheimer intermediate more effectively than bromine.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate scaffold based on the desired downstream chemistry.

ScaffoldSelection Start Target Molecule Design Choice Reaction Type? Start->Choice Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Choice->Suzuki SNAr Nucleophilic Substitution (SNAr) Choice->SNAr Br_Path Use 2-Bromo Scaffold (Faster Oxidative Addition) Suzuki->Br_Path Difficult Substrate Cl_Path Use 2-Chloro Scaffold (Better Atom Economy/Cost) Suzuki->Cl_Path Simple Substrate SNAr->Cl_Path Activated Core Ligand Standard Ligands (PPh3, dppf) Br_Path->Ligand FancyLigand Specialty Ligands (XPhos, BrettPhos) Cl_Path->FancyLigand

Figure 1: Synthetic decision tree for choosing between 2-bromo and 2-chloro pyrrolo[2,3-b]pyrazine scaffolds.

Detailed Experimental Protocol

Objective: Synthesis of a 2-aryl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid derivative via Suzuki Coupling. Recommendation: Use the 2-bromo variant for this protocol to ensure high yields with broad substrate scope.

Materials:
  • Scaffold: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv) - Note: Cesium is preferred over Potassium for this scaffold to prevent decarboxylation issues.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:
  • Degassing (Critical): In a microwave vial or round-bottom flask, combine the solvent mixture. Sparge with Argon or Nitrogen for 15 minutes. Why? Dissolved oxygen rapidly oxidizes the Pd(0) species, killing the catalytic cycle.

  • Assembly: Add the 2-bromo scaffold, aryl boronic acid, and base to the reaction vessel.

  • Catalyst Addition: Add the Pd catalyst last. Seal the vessel immediately under an inert atmosphere.

  • Reaction:

    • Thermal: Heat to 90°C for 4-6 hours.

    • Microwave: Irradiate at 110°C for 30 minutes.

  • Workup (Acidic): The product contains a carboxylic acid. Cool the mixture, dilute with water, and carefully acidify to pH 3-4 using 1N HCl. The product often precipitates as a solid.

  • Purification: Collect the precipitate via filtration. If necessary, purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Mechanism: The Kinase Context[1]

These scaffolds are designed to bind to the ATP-binding pocket of kinases. The 7-COOH group is often derivatized into an amide to interact with the "solvent front," while the pyrrole nitrogen (N-5) binds to the hinge region.

KinaseBinding Inhibitor Pyrrolo[2,3-b]pyrazine Inhibitor Hinge Kinase Hinge Region (H-Bond Acceptor) Inhibitor->Hinge N-5 Interaction Gatekeeper Gatekeeper Residue (Steric Control) Inhibitor->Gatekeeper C-2 Substituent (Aryl) SolventFront Solvent Front (Solubility/Selectivity) Inhibitor->SolventFront C-7 Amide (from COOH)

Figure 2: Schematic representation of the scaffold's binding mode within a typical kinase ATP pocket.

References

  • Synthesis of Pyrrolopyrazine Scaffolds

    • Title: "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors."[1][2][3]

    • Source:Molecules (2017).
    • URL:[Link]

  • Suzuki Coupling Reactivity Trends

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."
    • Source:Chemical Science (2016).
    • URL:[Link]

  • General Reactivity of Halogenated Heterocycles

    • Title: "The Suzuki Reaction - Mechanism and Reactivity."
    • Source:Myers Group, Harvard University.
    • URL:[Link]

  • Commercial Availability & Properties: Title: "2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid Product Page." Source:AChemBlock.

Sources

Validation

Certificate of Analysis for "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid"

An In-Depth Technical Guide to the Comparative Analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of a Well-Cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Analysis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Starting Material

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique scaffold is integral to the synthesis of various kinase inhibitors and other targeted therapeutics.[1][2] The success, reproducibility, and safety of a multi-step synthesis hinge on the quality of the starting materials. A seemingly minor impurity can lead to unforeseen side reactions, low yields, and costly purification challenges downstream.

This guide moves beyond a simple reading of a Certificate of Analysis (CoA). As senior application scientists, our goal is to empower you to critically evaluate and compare lots of this reagent from various suppliers. We will dissect the analytical data, explain the causality behind the chosen experimental methods, and provide the technical framework to validate the quality of this crucial synthetic intermediate.

Deconstructing the Certificate of Analysis: A Scientist's Perspective

A CoA is more than a specification sheet; it is a dossier of evidence. The trustworthiness of this evidence depends on the rigor of the methods used to generate it. Here, we explore the key analytical pillars for "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" and what the data truly signifies.

Pillar 1: Identity and Structural Confirmation

Before assessing purity, one must be certain of the compound's identity. Spectroscopic methods provide an electronic and atomic fingerprint of the molecule.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the cornerstone of structural elucidation. For this molecule, the spectrum should unambiguously confirm the presence and connectivity of all non-exchangeable protons.

    • What to look for:

      • Aromatic Protons: Distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the pyrrolopyrazine core.

      • NH and COOH Protons: Broad singlets that can vary in chemical shift depending on solvent and concentration. The carboxylic acid proton is often found far downfield (>10 ppm).[3]

      • Absence of Impurity Signals: The baseline should be clean, without unexplained peaks that could indicate residual solvents or synthesis-related impurities. For instance, the absence of signals corresponding to starting materials for the pyrrolopyrazine synthesis is crucial.[4]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

    • What to look for: The mass spectrum, typically acquired via Electrospray Ionization (ESI), should show a prominent ion corresponding to the molecular weight of the compound (C₇H₄BrN₃O₂; MW: 242.03 g/mol ).[5] Given the presence of bromine, a characteristic isotopic pattern ([M-H]⁻ and [M+2-H]⁻) of nearly equal intensity should be observed, confirming the presence of a single bromine atom. The analysis should detect the deprotonated molecule [M-H]⁻ in negative ion mode.[6]

Pillar 2: Purity Assessment via Chromatography

Chromatographic methods are essential for separating the main compound from any impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds like our target molecule.[8][9] A UV detector is typically used, as the heterocyclic core is chromophoric.

    • What to look for:

      • Purity Value: Typically reported as a percentage (e.g., >97%). This value is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

      • Chromatogram: A high-quality supplier will provide the actual chromatogram. This allows you to visually inspect the baseline, peak shape, and the presence of any minor impurity peaks that might be close to the main peak.

Comparative Analysis: A Framework for Supplier Selection

When comparing this product from different sources, a deeper analysis is required than simply comparing the headline purity percentage.

Caption: Logical workflow for comparing Certificates of Analysis.

Table 1: Hypothetical Comparison of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" from Different Suppliers

ParameterSupplier ASupplier BSupplier CSenior Scientist's Interpretation
Stated Purity (HPLC) >97.0%>98.0%>97.0%Supplier B appears best, but the impurity profile is critical.
Appearance Brown Solid[10]Light Brown SolidYellow SolidColor can indicate purity. A lighter color is often, but not always, better.
¹H NMR Spectrum provided, peaks assigned.Spectrum provided, peaks unassigned.Data matches structure.Supplier A and C provide better, more useful data. Unassigned spectra are a red flag.
Mass Spec [M-H]⁻ matches, isotope pattern correct.[M-H]⁻ matches.[M-H]⁻ matches, isotope pattern correct.Suppliers A and C provide more complete evidence of identity.
HPLC Impurity Profile Purity: 97.8%. One major impurity at 1.5%.Purity: 98.2%. Four minor impurities (0.1-0.5%).Purity: 97.3%. One impurity at 0.8%.This is the key differentiator. Supplier C, despite lower purity than B, may be preferable as a single, known impurity is often easier to remove than multiple unknown ones. Supplier A's major impurity could be problematic.

Experimental Protocols for In-House Verification

Trust but verify. A critical batch of material should be re-analyzed in-house. The following protocols provide a robust starting point for this verification.

Analytical Workflow Overview

Caption: Standard analytical workflow for compound verification.

Protocol 1: HPLC-UV Method for Purity Determination

This protocol is designed to separate the main compound from potential process-related impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., DMSO) to a final concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL and integrate all peaks with an area greater than 0.05% of the total area. Purity is calculated as the area of the main peak divided by the total area of all peaks. Method validation should be performed according to ICH guidelines.[11]

Protocol 2: LC-MS for Identity and Impurity Mass Confirmation

This method confirms the molecular weight of the primary peak and provides mass information for impurities.

  • Instrumentation: LC-MS system with an ESI source.

  • LC Method: Use the same column and mobile phases as the HPLC-UV method. A faster gradient may be employed for higher throughput.

  • MS Parameters (Negative Ion Mode):

    • Ion Source: Electrospray (ESI).

    • Polarity: Negative.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

  • Analysis:

    • Confirm that the primary peak from the UV chromatogram corresponds to a mass signal of ~241.0 m/z and ~243.0 m/z.

    • Extract ion chromatograms for the masses of any impurity peaks observed in the HPLC-UV run to aid in their potential identification.

Conclusion

The procurement of a high-quality chemical intermediate like "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" is a critical first step in any drug discovery program. A thorough, scientifically-grounded evaluation of the Certificate of Analysis, moving beyond the headline purity number, is essential. By comparing the richness and transparency of the provided analytical data—particularly the NMR and HPLC chromatograms—and understanding the impurity profile, researchers can make an informed decision. This diligence mitigates risks, ensures reproducibility, and ultimately accelerates the path to novel therapeutic discoveries.

References

  • Sigma-Aldrich. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine. Accessed January 28, 2026. (URL not available)
  • Acmec Biochemical. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • The Journal of Organic Chemistry. Synthesis of Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives via Tandem Iminium Cyclization and Smiles Rearrangement. [Link]

  • ResearchGate. Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. [Link]

  • ResearchGate. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. [Link]

  • PubMed. Purity determination and evaluation of new drug substances. [Link]

  • National Center for Biotechnology Information. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. [Link]

  • PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • International Journal of Biology and Pharmacy Allied Sciences. Pyrazine and its derivatives- synthesis and activity-a review. [Link]

  • PubChem. methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. [Link]

  • Blogger. Procuring Pyrrolo[2,3-b]pyrazine Derivatives: A Supplier's Perspective. [Link]

  • University of Cambridge Repository. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

Sources

Comparative

The Strategic Utility of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid in Kinase Inhibitor Scaffolding: A Comparative Guide

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical analysis of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid," a heterocyclic building block...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical analysis of "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid," a heterocyclic building block of significant interest in medicinal chemistry. We will objectively compare its synthetic utility and performance with alternative scaffolds, supported by experimental data from peer-reviewed literature and patents, to inform strategic decisions in drug discovery programs, particularly in the realm of kinase inhibitors.

Introduction: The Privileged 7-Azaindole Scaffold

The 5H-pyrrolo[2,3-b]pyrazine, commonly known as a 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structure is a bioisostere of indole, offering a unique combination of hydrogen bonding capabilities and aromatic stacking interactions that are crucial for binding to the ATP-binding site of various kinases. The pyrazine nitrogen atom can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase domains. The pyrrole NH can serve as a hydrogen bond donor, and the aromatic system allows for further functionalization to achieve desired potency and selectivity.

This guide focuses on a specific, functionalized derivative: 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid . The bromine atom at the 2-position serves as a versatile synthetic handle for introducing various substituents via cross-coupling reactions, while the carboxylic acid at the 7-position provides a point for amide bond formation or further derivatization. These features make it a highly valuable starting material for the construction of complex kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs).[1][2]

Synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic Acid: A Plausible Route

While a direct, one-pot synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from simple precursors is not extensively documented in peer-reviewed literature, a viable multi-step synthesis can be constructed from available information. A key strategy involves the initial synthesis of a protected 7-bromo-5H-pyrrolo[2,3-b]pyrazine intermediate, followed by introduction of the carboxylic acid moiety.

A patented method for a related compound provides a robust pathway.[3] This involves the lithiation of a 7-bromo precursor followed by quenching with carbon dioxide to install the carboxylic acid group. Subsequent functionalization at the 2-position would then be required.

A plausible synthetic workflow is outlined below:

G A 7-bromo-5H-pyrrolo[2,3-b]pyrazine B Protection of Pyrrole Nitrogen (e.g., SEM-Cl or Ts-Cl) A->B C 7-bromo-5-(protected)-5H-pyrrolo[2,3-b]pyrazine B->C D Lithiation (n-BuLi, -78 °C) then quench with CO2 C->D E 5-(protected)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid D->E F Regioselective Bromination at C2 (e.g., NBS or Br2) E->F G 2-bromo-5-(protected)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid F->G H Deprotection G->H I 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid H->I

Caption: Plausible synthetic workflow for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Experimental Protocol: Synthesis via Lithiation-Carboxylation and Bromination

Step 1: Protection of 7-bromo-5H-pyrrolo[2,3-b]pyrazine A solution of 7-bromo-5H-pyrrolo[2,3-b]pyrazine in an appropriate solvent (e.g., THF) is treated with a suitable protecting group, such as [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl) or p-toluenesulfonyl chloride (Ts-Cl), in the presence of a base (e.g., NaH) to yield the N-protected intermediate.

Step 2: Carboxylation at the 7-position The protected 7-bromo-5H-pyrrolo[2,3-b]pyrazine is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for a short period to allow for lithium-halogen exchange. Dry carbon dioxide gas is then bubbled through the solution. The reaction is quenched with a saturated aqueous solution of ammonium chloride to afford the protected 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.[3]

Step 3: Regioselective Bromination at the 2-position The resulting protected carboxylic acid is then subjected to regioselective bromination. This can be achieved using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile. The electron-rich nature of the pyrrole ring directs the bromination to the 2-position.

Step 4: Deprotection The protecting group is removed under appropriate conditions. For a SEM group, this is typically achieved with a fluoride source (e.g., TBAF) or acidic conditions. For a tosyl group, basic hydrolysis can be employed. This final step yields the target compound, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Performance Comparison with Alternative Scaffolds

The choice of a core scaffold is a critical decision in drug discovery, influencing synthetic accessibility, physicochemical properties, and biological activity. Here, we compare the 5H-pyrrolo[2,3-b]pyrazine scaffold with two prominent alternatives: 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) and pyrrolo[2,3-d]pyrimidines (7-deazapurines) , particularly in the context of FGFR inhibitor synthesis.

Synthetic Accessibility and Versatility
ScaffoldKey Synthetic FeaturesAdvantagesDisadvantages
5H-Pyrrolo[2,3-b]pyrazine Multi-step synthesis often required. Lithiation-carboxylation for C7 functionalization. C2 functionalization via bromination and cross-coupling.The two nitrogen atoms in the pyrazine ring offer unique hydrogen bonding capabilities. The scaffold has shown to dramatically increase binding activity for FGFR1 compared to other azaindoles.[4]Synthesis of the core can be complex. Regioselectivity of substitutions needs careful control.
1H-Pyrrolo[2,3-b]pyridine Commercially available starting materials. Well-established methods for functionalization at various positions.High synthetic tractability. A versatile and widely used scaffold in kinase inhibitor design with proven clinical success.[5]May have lower intrinsic potency for certain kinases compared to the di-aza scaffold.
Pyrrolo[2,3-d]pyrimidine Readily synthesized from commercially available pyrimidine precursors. Buchwald-Hartwig and Suzuki couplings are commonly used for derivatization.[6]Bioisostere of adenine, providing a strong basis for ATP-competitive inhibition. Has led to several approved drugs.Can sometimes suffer from off-target effects due to its similarity to the purine core.
Performance in FGFR Inhibitor Synthesis: A Data-Driven Comparison

The ultimate measure of a scaffold's utility is the biological activity of the compounds it produces. The following table summarizes key data from the literature for FGFR inhibitors derived from each scaffold.

ScaffoldExample CompoundTargetIC50 (nM)Key Synthetic ReactionReference
5H-Pyrrolo[2,3-b]pyrazine Compound 13FGFR1<10Suzuki Coupling
1H-Pyrrolo[2,3-b]pyridine Compound 4hFGFR17Reductive Amination
Pyrrolo[2,3-d]pyrimidine Compound 12dVEGFR-2 (related RTK)11.9Amide Coupling

Analysis of Performance Data:

The data indicates that all three scaffolds can be utilized to generate highly potent kinase inhibitors. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been shown to produce sub-nanomolar FGFR1 inhibitors, highlighting its potential for generating highly active compounds.[2] The choice of scaffold will therefore depend on the specific goals of the drug discovery program, including the desired selectivity profile, physicochemical properties, and synthetic feasibility.

Experimental Workflows and Signaling Pathways

General Workflow for Kinase Inhibitor Synthesis and Evaluation

G A Scaffold Selection (e.g., 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid) B Library Synthesis (e.g., Suzuki, Buchwald-Hartwig, Amide Coupling) A->B C In vitro Kinase Assay (IC50 determination) B->C D Cell-based Assays (Proliferation, Apoptosis) C->D E In vivo Efficacy Studies (Xenograft models) D->E F Lead Optimization E->F F->B Iterative Improvement

Caption: General workflow for the development of kinase inhibitors.

FGFR Signaling Pathway

G FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 DAG->Proliferation IP3->Proliferation

Caption: Simplified FGFR signaling pathway.

Conclusion and Future Perspectives

2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid stands out as a highly promising and versatile building block for the synthesis of next-generation kinase inhibitors. Its unique electronic properties and multiple points for diversification offer significant advantages in the design of potent and selective therapeutic agents. While its synthesis may be more complex than some alternatives, the demonstrated high potency of the resulting compounds, particularly in the context of FGFR inhibition, justifies the synthetic effort.

The comparative analysis with 1H-pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines reveals that each scaffold has its own merits. The choice of scaffold should be a strategic one, based on a thorough evaluation of the target kinase, desired selectivity profile, and the synthetic resources available. The continued exploration of the chemical space around the 5H-pyrrolo[2,3-b]pyrazine core is expected to yield novel and effective treatments for a range of diseases driven by aberrant kinase activity.

References

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. 2018;23(3):689. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. 2023;28(19):6891. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. 2021;12(2):243-251. Available from: [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. 2018;23(3):689. Available from: [Link]

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. 2021;221:113538. Available from: [Link]

  • Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry. 2020;95:103495. Available from: [Link]

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. 2020;28(12):115493. Available from: [Link]

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  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2023;28(18):6695. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS: 1422772-78-8), a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While comprehensive toxicological data for this specific molecule may be limited, information from suppliers and analogous structures allows for a robust risk assessment.

Known Hazards: According to supplier safety information, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is classified with the following hazards:

  • May be harmful if swallowed[1]

  • Causes eye irritation[1]

Safety Data Sheets (SDS) for structurally similar compounds, such as 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine, further indicate risks of skin irritation and potential respiratory irritation.[2] The core chemical structure, 5H-pyrrolo[2,3-b]pyrazine, is also known to cause skin, eye, and respiratory irritation.

The key structural feature influencing its disposal is the presence of a bromine atom, which classifies it as a halogenated organic compound .[3] Halogenated organic wastes are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[4]

Summary of Hazard Information:
Hazard TypeClassificationSource
Acute Oral ToxicityMay be harmful if swallowedAChemBlock[1]
Eye IrritationCauses eye irritationAChemBlock[1]
Skin IrritationProbable, based on analogues[2][5]CymitQuimica, TCI Chemicals
Respiratory IrritationPossible, based on analogues[2]CymitQuimica
Waste ClassificationHalogenated Organic WasteBucknell University[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a multi-step process that begins with immediate waste containment and culminates in collection by certified hazardous waste professionals. The following workflow is designed to ensure safety and compliance at every stage.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Level A Step 1: Segregate Waste at Point of Generation B Step 2: Select Proper Waste Container A->B  Isolate from  non-halogenated waste C Step 3: Label Container Accurately B->C  Use designated  halogenated waste container D Step 4: Safe Transfer and Storage C->D  Detail all  constituents E Step 5: Collection by EHS D->E  Store in Satellite  Accumulation Area F Step 6: Final Disposal E->F  Transport by licensed  waste carrier

Caption: Disposal workflow for 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid.

Experimental Protocol for Disposal

Objective: To safely collect, store, and prepare 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid waste for final disposal by a certified entity.

Materials:

  • Waste 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (solid or in solution)

  • Designated, leak-proof hazardous waste container for halogenated organics (often distinctly colored, e.g., green-labeled carboys)[3]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves

Procedure:

  • Waste Segregation:

    • Causality: The foundational principle of chemical waste management is segregation to prevent dangerous reactions. As a brominated compound, this waste must be kept separate from non-halogenated organic wastes, acids, bases, and oxidizers.[3][6] Mixing can lead to unpredictable reactions and complicates the final disposal process.

    • Action: At the point of generation (e.g., in the fume hood), immediately identify waste containing 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid as halogenated organic waste .

  • Container Selection and Use:

    • Causality: The container is the primary barrier preventing release into the environment. It must be chemically compatible with the waste and robust enough to prevent leaks.

    • Action: Select a container specifically designated for halogenated organic waste. Ensure the container is clean, in good condition, and has a secure, tight-fitting lid. When adding waste, leave at least 10% headspace to allow for vapor expansion.

  • Accurate Labeling:

    • Causality: Proper labeling is a legal requirement and is crucial for the safety of everyone who will handle the container. It communicates the contents and associated hazards.

    • Action: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name: "2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid" and any solvents or other chemicals present in the waste mixture. Quantify all components.

  • Safe Handling and Interim Storage:

    • Causality: Minimizing exposure and ensuring stable storage conditions prevent accidents and personnel exposure.

    • Action: Always wear appropriate PPE when handling the waste. Once the waste is in the container, securely close the lid. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from ignition sources and incompatible materials.

  • Collection and Final Disposal:

    • Causality: The ultimate destruction of halogenated organic compounds requires specialized, high-temperature incineration to prevent the formation of toxic dioxins and furans.[3] This process can only be performed at licensed facilities.

    • Action: Follow your institution's procedures to schedule a pickup of the waste container by the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company. These professionals will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations. The primary disposal method for this type of waste is regulated hazardous waste incineration.[3]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading using a spill kit with appropriate absorbent materials (e.g., vermiculite, sand).

  • Personal Protection: Don appropriate PPE, including respiratory protection if the compound is a dust or aerosol.

  • Cleanup:

    • For a solid spill , carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.

    • For a solution spill , cover with an inert absorbent material. Once absorbed, scoop the material into a designated waste container.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[7]

  • Waste Disposal: All contaminated materials (absorbent, gloves, etc.) must be disposed of as halogenated organic waste.

By implementing this structured and scientifically grounded disposal plan, laboratories can ensure the safe management of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, upholding the highest standards of safety and environmental stewardship.

References

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Recent discoveries of naturally occurring halogenated nitrogen heterocycles. ResearchGate. [Link]

  • Classification of special laboratory waste. Universitat de Barcelona. [Link]

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Handling

A Senior Application Scientist's Guide to Handling 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: A Framework for Safety and Operational Excellence

As a novel building block in medicinal chemistry and drug development, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS No. 1422772-78-8) is a compound whose full toxicological profile is still under investigatio...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in medicinal chemistry and drug development, 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS No. 1422772-78-8) is a compound whose full toxicological profile is still under investigation. This guide provides a robust framework for its safe handling, grounded in an analysis of its known hazards and those of structurally related compounds. Our primary objective is to empower researchers with the knowledge to implement a multi-layered safety system, where Personal Protective Equipment (PPE) serves as the critical final barrier against exposure.

Hazard Identification and Risk Assessment: A Proactive Stance

The known hazard classifications for this compound are a starting point, not an exhaustive list. A thorough risk assessment must also consider the potential hazards inferred from its chemical structure—a brominated heterocyclic carboxylic acid.

The compound is supplied as a brown solid and should be stored at 0-8 °C.[1] Based on available Safety Data Sheets (SDS) and data from analogous structures, the following hazards should be assumed:

Hazard ClassificationGHS CodeDescriptionPrimary Source(s)
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Sensitization H317May cause an allergic skin reaction.
Eye Irritation -Causes eye irritation.[1]
Potential Skin Irritation H315Assumed to cause skin irritation based on parent heterocycle data.[2]
Potential Respiratory Irritation H335The solid, powdered form may cause respiratory irritation upon inhalation.[2]

This synthesized hazard profile dictates that all handling procedures must be designed to prevent ingestion, skin contact, eye contact, and inhalation of the solid powder.

The Core PPE Ensemble: A Multi-Layered Defense

Personal Protective Equipment is the final and most personal line of defense, supplementing primary engineering controls like a chemical fume hood. The following PPE is mandatory for all work involving this compound.

  • Primary Engineering Control: All manipulations of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, especially handling of the solid, must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Hand Protection: Double-gloving with powder-free nitrile gloves is required.[3] The outer glove bears the primary contamination, while the inner glove provides a secondary barrier and protects the skin during the removal of the outer pair. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a breach is observed.[3]

  • Body Protection: A disposable, long-sleeved gown with tight-fitting knit cuffs is mandatory.[4] This provides a barrier against accidental spills and contamination of personal clothing. The gown should close at the back to offer maximum frontal protection.[4]

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are essential. For procedures with a higher risk of splashing, such as transfers of larger solution volumes, a full-face shield should be worn over the safety goggles for complete facial protection.[4]

  • Respiratory Protection: When weighing or transferring the solid compound, an N95-rated respirator is required to prevent the inhalation of fine dust particles.[4][5] It is critical to understand that a standard surgical mask protects the experiment from the researcher, not the researcher from chemical aerosols, and is therefore insufficient.[5]

Operational Protocols: PPE in Practice

The application of PPE must be adapted to the specific laboratory task. The following step-by-step guides integrate PPE use into common laboratory workflows.

Workflow for Weighing and Handling the Solid Compound

cluster_prep Preparation cluster_workflow Workflow Inside Chemical Fume Hood cluster_cleanup Cleanup and Doffing start Start: Prepare to Weigh Solid don_ppe Don Core PPE: - Double Nitrile Gloves - Gown - Goggles start->don_ppe fume_hood Perform all actions inside a certified fume hood don_ppe->fume_hood don_respirator Don N95 Respirator fume_hood->don_respirator weigh Weigh Compound don_respirator->weigh dissolve Dissolve/Aliquot Compound weigh->dissolve doff_respirator Remove N95 Respirator (post-procedure, in hood) dissolve->doff_respirator decontaminate Decontaminate surfaces and equipment doff_respirator->decontaminate doff_ppe Doff PPE following protocol (see Section 4) decontaminate->doff_ppe end_op End Operation doff_ppe->end_op

Caption: Workflow for weighing and handling the solid compound.

Experimental Protocol: Weighing and Aliquoting

  • Preparation: Before entering the lab, ensure you are wearing appropriate lab attire (long pants, closed-toe shoes).

  • Don Core PPE: Don your inner gloves, gown, and chemical splash goggles.

  • Enter Hood: Perform all subsequent steps inside a certified chemical fume hood.

  • Don Outer Gloves and Respirator: Don your outer pair of nitrile gloves and a properly fitted N95 respirator.

  • Weighing: Carefully weigh the desired amount of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid. Use a spatula and weighing paper or a suitable container. Minimize the creation of dust.

  • Transfer/Dissolution: Transfer the solid to the reaction vessel or dissolve it in the appropriate solvent.

  • Initial Cleanup: Securely cap the stock container. Clean the spatula and weighing area with a solvent-dampened cloth.

  • Doff Respirator: Once all solid has been transferred and the risk of aerosolization is eliminated, remove the N95 respirator and store or dispose of it according to institutional policy.

  • Continue Work: Proceed with the experiment (e.g., solution transfers, reaction monitoring) within the fume hood.

Decontamination and Disposal: Closing the Loop Safely

Improper removal and disposal of contaminated PPE can lead to exposure and cross-contamination.

Protocol for Doffing (Removing) PPE

The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., the outside of your gloves).

  • Outer Gloves: In the fume hood, remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, inside-out glove to slide under the cuff of the other glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Gown: Untie the gown. Peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side facing inward and dispose of it.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Handle them by the straps or sides. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan
  • Contaminated PPE: All disposable items, including gloves, gowns, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container for incineration.

  • Chemical Waste: All solutions containing 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid and any subsequent reaction mixtures must be collected in a designated, sealed, and properly labeled hazardous waste container. Brominated organic compounds require special disposal considerations to prevent environmental contamination.[6] Do not dispose of this chemical down the drain. Follow all local, state, and federal regulations for disposal, managed through your institution's environmental health and safety office.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention, especially if irritation or an allergic reaction develops.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[9] If they feel unwell, seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[7]

References

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